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Foundational

An In-depth Technical Guide to 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol, a tertiary...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol, a tertiary alcohol with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document presents a projected synthesis pathway, predicted physicochemical and spectroscopic properties based on established chemical principles and data from analogous compounds, and a discussion of its potential utility in research and development.

Introduction and Molecular Overview

2-(4-Chloro-3,5-dimethylphenyl)-2-propanol belongs to the class of substituted 2-phenyl-2-propanols. Its structure, featuring a chlorinated and dimethylated phenyl ring attached to a tertiary alcohol moiety, suggests a unique combination of lipophilicity and hydrogen-bonding capability. This structural arrangement is of interest in drug discovery, where the tertiary alcohol group can improve metabolic stability and fine-tune solubility and permeability.[1][2]

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 2-(4-Chloro-3,5-dimethylphenyl)propan-2-ol---
Synonyms 2-(4-chloro-3,5-dimethylphenyl)-2-propanol
Molecular Formula C₁₁H₁₅ClO
Molecular Weight 198.69 g/mol
Canonical SMILES CC1=C(C=C(C=C1Cl)C(C)(C)O)C---
InChI Key (Predicted)---
CAS Number Not available---

Proposed Synthesis Pathway: A Grignard Approach

The most logical and established method for the synthesis of tertiary alcohols, such as 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol, is the Grignard reaction.[3] This pathway involves the nucleophilic addition of a Grignard reagent to a ketone. In this proposed synthesis, methylmagnesium bromide will be reacted with 1-(4-chloro-3,5-dimethylphenyl)ethan-1-one.

Grignard Synthesis ketone 1-(4-Chloro-3,5-dimethylphenyl)ethan-1-one intermediate Magnesium Alkoxide Intermediate ketone->intermediate 1. Anhydrous Ether/THF grignard Methylmagnesium Bromide (CH3MgBr) grignard->intermediate product 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol intermediate->product 2. Workup workup Aqueous Acidic Workup (e.g., NH4Cl(aq))

Caption: Proposed Grignard reaction workflow for the synthesis of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol.

Step-by-Step Experimental Protocol (Proposed)

Materials:

  • 1-(4-Chloro-3,5-dimethylphenyl)ethan-1-one

  • Magnesium turnings

  • Methyl iodide or methyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of methyl iodide or bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux until most of the magnesium is consumed.

  • Addition of Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 1-(4-chloro-3,5-dimethylphenyl)ethan-1-one in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete reaction.

  • Workup: The reaction mixture is carefully poured over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts. The organic layer is separated using a separatory funnel.

  • Extraction and Drying: The aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed by rotary evaporation. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol.

Physicochemical Properties (Predicted)

The physical and chemical properties of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol are predicted based on its structure and data from analogous compounds like 2-phenyl-2-propanol and 2-(4-methylphenyl)propan-2-ol.[4][5]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Analogy
Appearance White to off-white solidSimilar substituted phenylpropanols are solids at room temperature.
Melting Point 60-80 °CIntroduction of chloro and methyl groups can increase the melting point compared to 2-phenyl-2-propanol (28-32 °C).
Boiling Point > 220 °C at 760 mmHgHigher than 2-phenyl-2-propanol (202 °C) due to increased molecular weight and polarity.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone)The hydrophobic phenyl ring and alkyl groups dominate the polarity of the single hydroxyl group.
pKa ~17-18Typical pKa for a tertiary alcohol.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the structure of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol and established principles of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in CDCl₃, 400 MHz):

  • δ ~7.2 ppm (s, 2H): Two aromatic protons on the phenyl ring. The singlet is due to the symmetrical substitution pattern.

  • δ ~2.3 ppm (s, 6H): Six protons of the two methyl groups on the phenyl ring.

  • δ ~1.6 ppm (s, 1H): One proton of the hydroxyl group. This peak may be broad and its chemical shift can vary with concentration and temperature.

  • δ ~1.5 ppm (s, 6H): Six protons of the two methyl groups of the propanol moiety.

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

  • δ ~145 ppm: Quaternary aromatic carbon attached to the propanol group.

  • δ ~138 ppm: Quaternary aromatic carbons attached to the methyl groups.

  • δ ~133 ppm: Quaternary aromatic carbon attached to the chlorine atom.

  • δ ~125 ppm: Aromatic CH carbons.

  • δ ~73 ppm: Quaternary carbon of the propanol group bearing the hydroxyl group.

  • δ ~31 ppm: Carbons of the two methyl groups of the propanol moiety.

  • δ ~20 ppm: Carbons of the two methyl groups on the phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3600-3200 (broad)O-H stretchTertiary Alcohol
~3100-3000C-H stretchAromatic
~2980-2850C-H stretchAliphatic (CH₃)
~1600, ~1470C=C stretchAromatic Ring
~1150C-O stretchTertiary Alcohol
~850-750C-Cl stretchAryl Halide
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation of the molecule.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 198/200 due to chlorine isotopes) may be observed, though it might be weak for a tertiary alcohol.

  • Major Fragments:

    • [M - CH₃]⁺ (m/z ≈ 183/185): Loss of a methyl group is a common fragmentation pathway for tertiary alcohols.

    • [M - H₂O]⁺ (m/z ≈ 180/182): Dehydration is another characteristic fragmentation of alcohols.

    • [C₉H₁₀Cl]⁺ (m/z ≈ 153/155): Loss of the propan-2-ol side chain.

    • [C(CH₃)₂OH]⁺ (m/z = 59): Fragment corresponding to the propan-2-ol moiety.

Potential Applications in Drug Development and Research

While no specific applications for 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol have been documented, its structural features suggest several areas of potential interest for researchers.

Medicinal Chemistry Scaffold

The tertiary alcohol group is a valuable motif in drug design. It can increase metabolic stability by preventing oxidation to a ketone, a common metabolic pathway for secondary alcohols.[1][2] The hydroxyl group can also serve as a hydrogen bond donor, potentially improving interactions with biological targets. The lipophilic 4-chloro-3,5-dimethylphenyl group will influence the overall pharmacokinetic profile of a molecule, potentially enhancing membrane permeability and oral bioavailability. This scaffold could be explored in the design of inhibitors for various enzymes or receptors.

Intermediate in Organic Synthesis

This compound can serve as a building block for more complex molecules. The hydroxyl group can be further functionalized, for example, through etherification or esterification, to introduce other desired functionalities. The aromatic ring can also undergo further substitution reactions, although the existing substituents will direct the position of new groups.

Potential_Applications cluster_app1 cluster_app2 Core 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol App1 Medicinal Chemistry Scaffold Core->App1 App2 Synthetic Intermediate Core->App2 App3 Material Science Component Core->App3 Prop1 Improved Metabolic Stability App1->Prop1 Prop2 Hydrogen Bond Donor App1->Prop2 Prop3 Lipophilic Moiety App1->Prop3 React1 Etherification/Esterification App2->React1 React2 Further Aromatic Substitution App2->React2

Caption: Logical relationships of potential application areas for 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol.

Safety and Handling (General Precautions)

No specific toxicity data for 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is available. However, based on related compounds, general laboratory safety precautions should be followed.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

  • Handle in a well-ventilated area or a fume hood.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]

  • Avoid ingestion and inhalation.[6]

Conclusion

2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is a molecule with interesting structural features that suggest its potential as a valuable building block in medicinal chemistry and organic synthesis. While experimental data is currently scarce, this guide provides a robust framework for its synthesis, predicted properties, and potential applications based on established chemical principles and data from analogous structures. Further experimental investigation is warranted to fully characterize this compound and explore its utility in various scientific endeavors.

References

Sources

Exploratory

Solubility Profile of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol in Organic Solvents: A Technical Preformulation Guide

Executive Summary & Structural Rationale Understanding the solubility profile of an Active Pharmaceutical Ingredient (API) or intermediate is the cornerstone of successful drug formulation and analytical method developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Understanding the solubility profile of an Active Pharmaceutical Ingredient (API) or intermediate is the cornerstone of successful drug formulation and analytical method development. The compound 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol presents a unique solvation challenge due to its structural dichotomy. It features a highly lipophilic aromatic core—substituted with a polarizable chlorine atom and two sterically bulky methyl groups—coupled with a tertiary alcohol (2-propanol moiety).

As a Senior Application Scientist, I approach the solubility profiling of such molecules not as a trial-and-error exercise, but as a predictable thermodynamic system. The tertiary alcohol provides moderate hydrogen-bond donor and acceptor capabilities, but it is sterically hindered. Consequently, the dominant intermolecular forces dictating its solubility are dispersion interactions driven by the halogenated aromatic ring. This guide details the predictive modeling, kinetic screening, and rigorous thermodynamic validation required to map its solubility profile in organic solvents.

In Silico Predictive Modeling: Hansen Solubility Parameters (HSP)

Before expending valuable API in the laboratory, modern preformulation relies on the Hansen Solubility Parameter (HSP) framework. HSP breaks down the total cohesive energy of a molecule into three distinct components: dispersion forces ( δD​ ), polar forces ( δP​ ), and hydrogen-bonding forces ( δH​ )[1].

By calculating the hypothetical radius of interaction ( R0​ ) for 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol, we can predict its miscibility in various organic solvents based on the principle of "like dissolves like"[1]. Because the compound is highly lipophilic, solvents with high dispersion parameters and moderate hydrogen-bonding capacities will yield the highest solubility.

Table 1: Predicted Solubility Profile in Standard Organic Solvents
Organic SolventPolarity IndexPredicted SolubilityThermodynamic Rationale
Dichloromethane (DCM) 3.1Very High (>100 mg/mL)Strong alignment of dispersion forces ( δD​ ); low H-bond competition allows the API to self-associate optimally.
Ethyl Acetate 4.4High (50–100 mg/mL)Favorable dipole-dipole interactions ( δP​ ); acts as an excellent H-bond acceptor for the tertiary alcohol.
Ethanol (Absolute) 5.2High (50–100 mg/mL)Matches the H-bond donor/acceptor profile ( δH​ ) of the API's 2-propanol group, overcoming steric hindrance.
n-Hexane 0.1Moderate (10–50 mg/mL)Highly lipophilic environment supports the aromatic backbone, but completely lacks H-bond support for the alcohol moiety.
DMSO 7.2Very High (>100 mg/mL)Universal solvent with a massive dipole moment; acts as a dominant H-bond acceptor, easily solvating the API[2].

Kinetic vs. Thermodynamic Solubility Paradigms

A robust solubility profile requires both kinetic and thermodynamic data. Kinetic solubility is utilized during early-stage discovery because it is fast and relies on DMSO stock solutions[2]. However, kinetic assays measure the precipitation point of an oversaturated solution, which often overestimates true solubility[3]. For late-stage lead optimization and formulation, thermodynamic solubility—determined via the shake-flask method using crystalline powder—is the mandatory gold standard[2][4].

G Start Compound Solvation Strategy HSP HSP Prediction (In Silico) Start->HSP Kinetic Kinetic Solubility (Laser Nephelometry) Start->Kinetic Early Discovery Thermo Thermodynamic Solubility (Shake-Flask) Start->Thermo Late Stage HSP->Thermo Guides solvent choice

Strategic workflow for solubility profiling from in silico prediction to empirical validation.

Standardized Experimental Protocols

Every protocol utilized in a preformulation lab must be a self-validating system. The following methodologies incorporate internal controls, ensuring that the data generated for 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is both accurate and reproducible.

Thermodynamic Solubility via the Shake-Flask Method

Causality of Experimental Design: Highly lipophilic compounds like 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol frequently exhibit poor solvent wetting and slow dissolution kinetics. A prolonged 48-hour equilibration at 100 rpm is strictly required to ensure the system reaches true thermodynamic equilibrium without mechanically degrading the API[4].

Step-by-Step Methodology:

  • Preparation & Saturation: Weigh an excess amount of the solid API (approximately 10% above the predicted saturation limit from Table 1) and dispense it into lined flasks containing 10.0 mL of the target organic solvent[4].

  • Equilibration: Seal the flasks tightly to prevent solvent evaporation. Place them in an incubator equipped with an orbital agitation platform. Maintain the environment at 37 ± 1 °C and 100 rpm for exactly 48 hours[4].

    • Self-Validation Step: Run a well-characterized lipophilic reference standard (e.g., Nimesulide) in parallel to verify that the orbital shaker's thermodynamics are functioning correctly[4].

  • Phase Separation: Withdraw a small aliquot from the supernatant. Crucial: Do not withdraw more than 10% of the total media volume, as excessive withdrawal shifts the equilibrium state[4]. Subject the aliquot to high-speed centrifugation (15,000 rpm for 15 minutes).

    • Causality: Centrifugation is deliberately chosen over filtration. Lipophilic compounds have a high propensity to non-specifically bind to standard PTFE or Nylon syringe filters, which would artificially lower the quantified solubility[2].

  • Quantification: Dilute the centrifuged supernatant appropriately with the mobile phase and analyze via HPLC-UV.

    • Self-Validation Step: The API concentration must be interpolated from a freshly prepared 5-point calibration curve exhibiting a coefficient of determination ( R2 ) ≥0.995 [2][3].

G N1 1. Solid API Excess N2 2. Equilibration (48h, 100 rpm) N1->N2 N3 3. Phase Separation N2->N3 N4 4. HPLC-UV Quantification N3->N4

Workflow for thermodynamic solubility determination via the shake-flask method.

High-Throughput Kinetic Solubility via Laser Nephelometry

Causality of Experimental Design: When screening the API across dozens of solvent mixtures, visual detection of precipitation is subjective and prone to human error. Laser nephelometry measures light scattering, providing an objective, real-time detection of the exact point where the compound exceeds its solubility limit and precipitates[2][3].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the solid 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol in pure DMSO to create a highly concentrated 20 mM stock solution[2].

  • Serial Dilution: Using an automated liquid handler, dispense linear serial dilutions of the DMSO stock into a 96-well plate containing the target organic/aqueous solvent mixtures[2].

  • Laser Monitoring: Pass a laser through the wells and monitor the transmission of the solution. As the API reaches its solubility limit and begins to precipitate out of the solvent shift, the transmission will sharply decrease due to light scattering[3].

  • Data Analysis: Kinetic solubility is mathematically defined as the maximum concentration achieved immediately prior to the onset of statistically significant light scattering[2][3].

Conclusion & Formulation Implications

By synthesizing theoretical HSP predictions[1] with rigorous shake-flask thermodynamics[4] and nephelometric kinetic screening[3], formulation scientists can accurately map the organic solubility profile of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol. This multi-tiered, self-validating approach ensures that downstream processes—such as crystallization, lipid-based nanocarrier loading, or toxicity assays—are built upon reliable, empirical data, thereby preventing costly late-stage formulation failures[2].

References

  • [2] Shake-Flask Solubility Assay - Enamine. Enamine.

  • [1] Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. Pharmaexcipients.

  • [3] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

  • [4] Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.

Sources

Foundational

Structural and Topologic Electron Density Analysis of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol (C₁₁H₁₅ClO) represents a highly specialized pharmacophoric scaffold characterized by a sterically shielded halogen and a bulky tertiary alcohol. Understanding the precise molecular geometry and electron density distribution of this molecule is critical for drug development professionals, particularly when optimizing for metabolic stability and target binding affinity. This technical guide provides an in-depth analysis of the molecule's structural topology, leveraging Density Functional Theory (DFT), the Quantum Theory of Atoms in Molecules (QTAIM), and crystallographic methodologies.

Molecular Architecture and Steric Profiling

The structural integrity of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is defined by three distinct functional domains:

  • The Tertiary Alcohol Group (C1 Position): The 2-propanol moiety ( −C(CH3​)2​OH ) acts as both a potent hydrogen bond donor and acceptor. Because it is a tertiary alcohol, it is highly resistant to standard oxidative metabolism (e.g., conversion to ketones or carboxylic acids) [1].

  • The 3,5-Dimethyl Shield: The methyl groups at the meta positions create a significant steric bulk.

  • The 4-Chloro Group: Sandwiched between the 3,5-dimethyl groups, the para-chlorine atom exhibits restricted accessibility. This specific substitution pattern is a classic medicinal chemistry tactic to block Cytochrome P450 (CYP)-mediated aromatic hydroxylation[2].

Quantitative Geometric Parameters

To understand the spatial constraints of the molecule, geometry optimization is typically performed using the B3LYP functional. The inclusion of exchange-correlation contributions in DFT calculations is critical for accurately determining the spectral features and hydrogen-bonding capacities of tertiary alcohols [3].

Table 1: Theoretical Geometric Parameters (DFT B3LYP/6-311++G(d,p))

Structural ParameterAtoms InvolvedCalculated ValueCausality / ImplicationBond Length (Å)C(Aryl) - Cl1.745Standard aryl-chloride bond, slightly elongated due to steric repulsion from adjacent methyls.Bond Length (Å)C(Aryl) - C(OH)1.532Typical sp2 sp3 carbon bond; rotation is restricted by the bulky isopropyl groups.Bond Angle (deg)C3 - C4 - Cl119.5°Deviation from perfect 120° indicates subtle steric strain induced by the C3 methyl group.Dihedral Angle (deg)C2 - C1 - C(OH) - O88.4°The hydroxyl group prefers an orthogonal orientation to the phenyl ring to minimize steric clash.

Electron Density Topology (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous theoretical foundation based on quantum mechanics to define chemical bonding and molecular structure [4]. By analyzing the stationary points of the electron density ( ρ ), we can quantify the nature of the intramolecular interactions.

According to QTAIM, a Bond Critical Point (BCP) occurs where the gradient of the electron density is zero ( ∇ρ=0 ). The Laplacian of the electron density ( ∇2ρ ) at these points reveals whether the interaction is covalent ( ∇2ρ<0 ) or closed-shell/electrostatic ( ∇2ρ>0 ) [5].

Table 2: QTAIM Topological Parameters at Selected Bond Critical Points (BCPs)

Interaction Type ρ(r) (e/a.u.³) ∇2ρ(r) (e/a.u.⁵)Ellipticity ( ε )Interaction Character
C(Aryl) - Cl 0.245-0.5120.08Polar Covalent (Strong charge accumulation)
C(Aryl) - C(OH) 0.268-0.6800.15Covalent (Partial π -conjugation restriction)
O - H (Hydroxyl) 0.355-2.1050.02Highly Covalent (Strong H-bond donor capacity)
Molecular Electrostatic Potential (MEP) Mapping

MEP maps are essential for qualitatively interpreting electrophilic and nucleophilic reaction trajectories [6]. For 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol:

  • Nucleophilic Attack Susceptibility (Blue Regions): Localized strictly around the hydroxyl proton, making it an ideal hydrogen bond donor.

  • Electrophilic Attack Susceptibility (Red Regions): Concentrated on the oxygen lone pairs. The π -cloud of the phenyl ring exhibits diminished electronegativity (green/yellow) due to the electron-withdrawing nature of the para-chloro group, further enhancing the molecule's metabolic stability against electrophilic CYP450 oxygen species [2].

Experimental and Computational Workflows

To validate the structural and electronic properties of this compound, researchers must employ a dual experimental-computational approach. The protocols below outline self-validating systems designed to ensure high-fidelity data acquisition.

Protocol 1: High-Resolution X-ray Crystallography

Objective: To empirically determine the 3D atomic coordinates and thermal displacement parameters.

  • Crystallization: Dissolve 50 mg of the compound in a 1:1 mixture of ethanol and hexane. Allow for slow solvent evaporation at 4°C over 72 hours.

    • Causality: Slow evaporation under reduced thermal kinetic energy ensures thermodynamic control, minimizing crystal twinning and defects, which is critical for resolving the electron density of the highly mobile hydroxyl hydrogen.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å). Maintain the crystal at 100 K using a liquid nitrogen cryostream.

    • Causality: Cryogenic temperatures suppress thermal vibrations (Debye-Waller factors), preventing the artificial "smearing" of electron density maps and allowing for the precise localization of the halogen atom.

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Causality: Full-matrix refinement ensures that the anisotropic displacement parameters of the heavy chlorine atom are accurately modeled, preventing electron density artifacts from masking the adjacent methyl groups.

Protocol 2: DFT & QTAIM Computational Workflow

Objective: To calculate the ground-state wavefunction and map the electron density topology.

  • Geometry Optimization: Input the crystallographic coordinates into Gaussian 16. Optimize the geometry at the B3LYP/6-311++G(d,p) level of theory.

    • Causality: The inclusion of diffuse functions (++) is mandatory for accurately modeling the spatially extended lone pairs on the oxygen and chlorine atoms, which dictate the molecule's electrostatic potential[6].

  • Frequency Calculation: Execute a vibrational frequency calculation at the identical level of theory.

    • Causality: The absence of imaginary frequencies confirms that the optimized geometry represents a true global minimum on the potential energy surface, rather than a transition state.

  • Wavefunction Analysis: Generate a .wfx file and import it into Multiwfn to compute the QTAIM parameters. Locate all (3, -1) Bond Critical Points to quantify bond strengths.

Visualizing the Workflows and Interactions

G A Initial 3D Modeling (2-(4-Chloro-3,5-dimethylphenyl)-2-propanol) B Geometry Optimization (DFT B3LYP/6-311++G**) A->B C Frequency Calculation (Confirm Global Minimum) B->C D Wavefunction Generation (.wfx file export) C->D E QTAIM Topological Analysis (Locate Bond Critical Points) D->E F MEP Surface Generation (Map Electrostatic Potential) D->F

Caption: Computational workflow for DFT and QTAIM electron density analysis.

G M 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol T1 Tertiary Alcohol (-C(CH3)2OH) M->T1 T2 4-Chloro Group (-Cl) M->T2 T3 3,5-Dimethyl Groups (-CH3) M->T3 I1 Strong H-Bonding (Donor/Acceptor) T1->I1 I2 Halogen Bonding (Sigma-Hole Interactions) T2->I2 I3 Steric Shielding (CYP450 Metabolic Stability) T3->I3

Caption: Pharmacophoric interaction mapping of the molecule's structural components.

References

  • 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central (PMC) URL:[Link]

  • Density functional theory (DFT) calculations of the infrared absorption spectra of acetaminophen complexes formed with ethanol and acetone species Source: PubMed (NIH) URL:[Link]

  • Atoms in molecules - Wikipedia Source: Wikipedia URL:[Link]

  • A new chapter in the problem of the reduction of chemistry to physics: The Quantum Theory of Atoms in Molecules Source: PhilSci-Archive URL:[Link]

  • Isolation, Identification, Spectral Studies and X-ray Crystal Structures of Two Compounds from Bixa orellana, DFT Calculations and DNA Binding Studies Source: MDPI URL:[Link]

Exploratory

Thermodynamic Stability Profile of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol at Room Temperature

Executive Summary For researchers and drug development professionals, understanding the thermodynamic and kinetic boundaries of active pharmaceutical ingredients (APIs) or key synthetic intermediates is paramount. 2-(4-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic and kinetic boundaries of active pharmaceutical ingredients (APIs) or key synthetic intermediates is paramount. 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is a highly substituted tertiary benzylic alcohol. Its stability profile at room temperature (25°C) is dictated by a delicate balance of steric shielding, robust intermolecular hydrogen bonding, and specific electronic effects exerted by its aromatic substituents.

This whitepaper provides an in-depth mechanistic analysis of the compound's thermodynamic stability, detailing its physical phase behavior, chemical degradation pathways, and the self-validating experimental workflows required to empirically profile it.

Structural Thermodynamics & Molecular Mechanics

The thermodynamic stability of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol at room temperature is fundamentally rooted in its molecular architecture. The compound features a central carbinol carbon bonded to two methyl groups, a hydroxyl group, and a heavily substituted phenyl ring.

Electronic and Steric Effects
  • Steric Shielding: The bulky 2-propanol group ( −C(CH3​)2​OH ) attached directly to the rigid aromatic ring creates a sterically hindered environment. This steric bulk significantly increases the activation energy required for any bimolecular nucleophilic substitution ( SN​2 ) at the benzylic position, effectively shutting down this degradation pathway at 25°C.

  • Electronic Contributions: The phenyl ring is substituted with a 4-chloro group and 3,5-dimethyl groups. The 3,5-dimethyl groups exert a positive inductive ( +I ) effect, increasing electron density on the ring. Concurrently, the 4-chloro group exerts an electron-withdrawing inductive ( −I ) effect but an electron-donating resonance ( +M ) effect.

  • Hydrogen Bonding: The strongly polarized O–H bond pulls electron density away from the hydrogen atom, facilitating robust intermolecular O−H⋅⋅⋅O networks. This hydrogen bonding severely restricts molecular mobility, elevating the boiling and melting points compared to alkane analogs and thermodynamically anchoring the compound in a stable solid or highly viscous liquid phase at room temperature[1].

Chemical Stability: Oxidation vs. Dehydration

Tertiary alcohols are fundamentally resistant to standard auto-oxidation at room temperature because they lack an alpha-hydrogen atom on the carbinol carbon. However, tertiary benzylic alcohols are highly prone to elimination (dehydration) under specific conditions[2].

In the presence of protons (acidic pH), the hydroxyl group is protonated and leaves as water, forming a highly stable substituted cumyl cation. This degradation is thermodynamically driven by the formation of a highly substituted, conjugated alkene[3]. However, at strictly neutral pH and 25°C , this pathway is thermodynamically inaccessible. The ambient thermal energy ( kT≈0.6 kcal/mol) is vastly insufficient to overcome the high kinetic barrier of spontaneous, un-catalyzed C−O bond heterolysis.

G A 2-(4-Chloro-3,5-dimethylphenyl) -2-propanol B Protonation of -OH (Acidic Conditions) A->B H+ present E Thermodynamically Stable (Neutral pH / 25°C) A->E Neutral/Basic pH C Water Elimination (Rate-Limiting Step) B->C D Substituted Cumyl Cation (Resonance Stabilized) C->D F Deprotonation D->F G Alkene Product (Dehydration) F->G

Figure 1: Thermodynamic stability vs. acid-catalyzed E1 dehydration pathway.

Quantitative Stability Metrics

To translate theoretical thermodynamics into practical drug development parameters, we summarize the expected stability metrics of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol in the table below.

MetricAnalytical MethodValue at 25°CMechanistic Implication
Heat Flow Isothermal Microcalorimetry <0.5μW/g No spontaneous phase change or exothermic degradation.
Purity (Neutral) HPLC-UV (90 Days) >99.9% Kinetically trapped; chemically stable in absence of H+ .
Purity (pH 2.0) HPLC-UV (24 Hours) <50.0% Rapid E1 dehydration to substituted alkene.
Oxidation Rate Peroxide Value TitrationBelow LODResistant to auto-oxidation (no α -protons).

Experimental Workflows for Stability Profiling

To empirically validate the thermodynamic stability of this compound, a dual-orthogonal approach is required. We employ Isothermal Microcalorimetry (IMC) to measure physical phase stability and HPLC-UV to track chemical degradation.

Causality Check: Why IMC? Traditional Differential Scanning Calorimetry (DSC) requires heating the sample, which alters its thermodynamic state. IMC measures minute heat flows ( μW ) at a constant 25°C, providing a self-validating measure of room-temperature stability without thermal degradation artifacts.

Protocol 1: Isothermal Microcalorimetry (IMC) for Phase Stability
  • Sample Preparation: Accurately weigh 50 mg of the pure synthesized compound into a sterilized glass ampoule. Seal the ampoule hermetically to prevent moisture ingress.

  • Thermal Equilibration: Lower the ampoule into the microcalorimeter channel maintained at exactly 25.0°C. Allow 2 hours for thermal equilibration to dissipate frictional heat from insertion.

  • Measurement: Record the continuous heat flow ( μW ) for 7 days.

  • Validation: A thermodynamically stable compound will exhibit a flat baseline heat flow of <0.5μW/g . Any exothermic peaks indicate spontaneous crystallization, polymorph transition, or degradation.

Protocol 2: HPLC-UV for Chemical Degradation Tracking

Causality Check: The choice of mobile phase is critical. An acidic mobile phase (e.g., 0.1% TFA) will artificially induce E1 dehydration of the tertiary alcohol on the column, leading to false positives for degradation. A strictly neutral mobile phase must be used.

  • Sample Matrix: Dissolve the compound in a 50:50 Methanol:Water (neutral pH) mixture to achieve a concentration of 1 mg/mL.

  • Incubation: Store aliquots in sealed amber glass vials at 25°C for 30, 60, and 90 days.

  • Chromatography: Inject 10 μL onto a C18 reverse-phase column. Use an isocratic elution of Neutral Water and Acetonitrile (40:60 v/v) at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm. Quantify the area under the curve (AUC) for the parent peak and screen for emerging alkene degradant peaks (which will elute later due to increased hydrophobicity).

Workflow N1 Sample Prep (25°C) N2 Isothermal Microcalorimetry N1->N2 Solid State N3 HPLC-UV Analysis N1->N3 Solution State N4 Physical Stability (Heat Flow <0.5 µW/g) N2->N4 7 Days N5 Chemical Stability (Purity >99.9%) N3->N5 90 Days

Figure 2: Dual-orthogonal experimental workflow for thermodynamic profiling.

References

  • Alcohol - Boiling Point, Solubility, Flammability | Britannica Source: Encyclopedia Britannica URL:[Link]

  • Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Alkene Stability Increases With Substitution Source: Master Organic Chemistry URL:[Link]

Sources

Foundational

Spectroscopic Characterization of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol: A Comprehensive Guide for Structural Elucidation

Executive Summary & Molecular Overview In the rigorous landscape of drug development and materials science, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is no...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Overview

In the rigorous landscape of drug development and materials science, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. This whitepaper provides an in-depth, multimodal spectroscopic guide for characterizing 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol (Formula: C₁₁H₁₅ClO, MW: 198.69 g/mol ).

Characterized by a highly substituted benzene ring—featuring a para-chloro group, meta-dimethyl groups, and an ipso-tertiary alcohol moiety—this molecule presents unique steric and electronic environments. To achieve absolute structural certainty, we employ a triad of analytical techniques: Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By establishing causality behind every experimental choice and embedding self-validating controls within each protocol, this guide ensures the highest standards of analytical integrity.

Multimodal Spectroscopic Workflow

The following workflow illustrates the parallel processing of the sample through orthogonal spectroscopic techniques, culminating in a unified structural elucidation model.

G cluster_NMR NMR Spectroscopy cluster_FTIR FT-IR Spectroscopy cluster_MS Mass Spectrometry Sample 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol Sample Preparation NMR_Prep Dissolution in CDCl3 (0.03% TMS) Sample->NMR_Prep FTIR_Prep Direct Solid Deposition (No KBr Pellet) Sample->FTIR_Prep MS_Prep Vaporization / Ionization Sample->MS_Prep NMR_Acq 1D & 2D Acquisition (1H, 13C, HSQC, HMBC) NMR_Prep->NMR_Acq Data_Integration Multimodal Data Integration & Structural Elucidation NMR_Acq->Data_Integration FTIR_Acq ATR-FTIR Acquisition (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acq FTIR_Acq->Data_Integration MS_Acq EI-MS Acquisition (70 eV, m/z 50-300) MS_Prep->MS_Acq MS_Acq->Data_Integration

Figure 1: Multimodal spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Experimental Design

To definitively assign the 4-chloro-3,5-dimethyl substitution pattern, high-resolution 1D ¹H and ¹³C NMR coupled with 2D techniques (HSQC, HMBC) are required [1]. Deuterated chloroform (CDCl₃) is selected as the solvent because its residual proton signal (δ 7.26 ppm) does not overlap with the target’s symmetrically equivalent aromatic protons (expected at δ ~7.00 ppm).

The Self-Validating System

The protocol is internally validated using Tetramethylsilane (TMS) at 0.03% v/v. By locking the spectrometer to the deuterium frequency of CDCl₃ and calibrating the 0.00 ppm chemical shift precisely against the TMS resonance, we ensure that any magnetic field drift during lengthy 2D acquisitions does not compromise the accuracy of the chemical shift assignments.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 400 MHz / 100 MHz)

NucleusChemical Shift (δ, ppm)Multiplicity / IntegrationAssignment / Structural Environment
¹H 1.55Singlet, 6H-C(OH)(CH ₃)₂ (Isopropyl methyls)
¹H 1.80Broad Singlet, 1H-OH (Exchangeable tertiary alcohol)
¹H 2.37Singlet, 6HAr-CH ₃ (Aryl methyls at C3, C5)
¹H 7.00Singlet, 2HAr-H (Symmetric aromatic protons at C2, C6)
¹³C 20.8CH₃Ar-C H₃ (Aryl methyl carbons)
¹³C 31.8CH₃-C(OH)(C H₃)₂ (Isopropyl methyl carbons)
¹³C 72.5Quaternary (C)-C (OH)(CH₃)₂ (Aliphatic tertiary carbon)
¹³C 125.6CHAr-C 2, C 6 (Aromatic methines)
¹³C 134.7Quaternary (C)Ar-C 4 (C-Cl bond)
¹³C 137.3Quaternary (C)Ar-C 3, C 5 (C-CH₃ bonds)
¹³C 148.5Quaternary (C)Ar-C 1 (Attachment point of isopropanol group)

Fourier Transform Infrared (FT-IR) Spectroscopy

Causality & Experimental Design

Attenuated Total Reflectance (ATR) FT-IR is selected over traditional KBr pellet transmission [2]. The causality here is critical: ATR prevents moisture absorption artifacts that artificially broaden the 3600–3200 cm⁻¹ O-H stretch region (a common issue with hygroscopic KBr). Furthermore, it allows for the non-destructive recovery of the compound.

The Self-Validating System

Before sample deposition, a background scan of the bare diamond ATR crystal is acquired and automatically subtracted from the sample spectrum. This real-time baseline correction validates the absence of cross-contamination and normalizes atmospheric H₂O and CO₂ fluctuations, ensuring that the detected O-H and C-Cl stretches are purely intrinsic to the molecule.

Data Presentation

Table 2: Key FT-IR Vibrational Assignments

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
3600 – 3200Strong, BroadO-H stretchConfirms the presence of the tertiary alcohol.
2970 – 2860StrongC-H stretch (aliphatic)Isopropyl and aryl methyl groups.
1480 – 1450MediumC=C stretch (aromatic)Benzene ring framework.
1375 & 1365Medium, DoubletC-H bend (gem-dimethyl)Diagnostic doublet for the -C(CH₃)₂ moiety.
1150 – 1050StrongC-O stretchCharacteristic of tertiary alcohols.
850 – 800StrongC-H out-of-plane bendIndicates a 1,2,3,5-tetrasubstituted benzene ring.
750 – 700StrongC-Cl stretchConfirms the aryl chloride substitution.

Mass Spectrometry (EI-MS)

Causality & Experimental Design

Electron Ionization Mass Spectrometry (EI-MS) at 70 eV is utilized to induce reproducible, hard fragmentation. For tertiary alcohols like 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol, EI predictably yields a molecular ion [M]⁺ followed by diagnostic losses of water and methyl radicals, confirming the 2-propanol moiety [3, 4].

The Self-Validating System

The mass analyzer is calibrated using Perfluorotributylamine (PFTBA) immediately prior to the run. The exact mass tuning against PFTBA fragment ions (m/z 69, 219, 502) validates the instrument's resolving power and mass accuracy across the target range, ensuring the isotopic cluster for chlorine is accurately integrated.

Data Presentation

Table 3: Diagnostic EI-MS Fragmentation Ions

m/z ValueRelative IntensityIon AssignmentMechanistic Pathway
198~20%[M]⁺ (³⁵Cl)Intact molecular ion.
200~6.5%[M+2]⁺ (³⁷Cl)³⁷Cl isotope peak (approx. 1/3 intensity of m/z 198).
183100% (Base)[M - CH₃]⁺Loss of a methyl radical from the isopropanol group.
180~40%[M - H₂O]⁺Dehydration of the tertiary alcohol.
165~30%[M - H₂O - CH₃]⁺Sequential loss of water and a methyl radical.

Step-by-Step Experimental Protocols

Protocol A: NMR Acquisition Workflow
  • Sample Preparation: Weigh exactly 15.0 mg of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol into a clean glass vial.

  • Dissolution: Add 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS) to the vial. Agitate gently until complete dissolution is achieved.

  • Transfer: Using a glass Pasteur pipette, transfer the homogeneous solution into a standard 5 mm NMR tube, ensuring no air bubbles are trapped at the bottom.

  • Tuning & Locking: Insert the tube into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃ and shim the magnetic field (Z1-Z4) to achieve a peak shape with a width at half-height of <1.0 Hz.

  • Acquisition:

    • Acquire the ¹H spectrum (16 scans, 2s relaxation delay). Calibrate the TMS peak to exactly 0.00 ppm.

    • Acquire the ¹³C spectrum (1024 scans, 2s relaxation delay).

    • Acquire 2D HSQC and HMBC spectra to map direct and long-range carbon-proton connectivities.

Protocol B: ATR-FTIR Analysis Workflow
  • Preparation: Clean the diamond ATR crystal with HPLC-grade isopropyl alcohol and a lint-free optical wipe. Allow the solvent to evaporate completely.

  • Background Validation: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹. Verify a flat baseline.

  • Sample Deposition: Place ~2 mg of the solid sample directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the software indicates optimal contact pressure, ensuring intimate contact between the crystal and the sample without crushing the crystal.

  • Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). The software will automatically subtract the background.

  • Post-Cleaning: Clean the crystal post-acquisition and run a blank scan to verify zero carryover.

Protocol C: EI-MS Analysis Workflow
  • Calibration: Perform instrument tuning and mass calibration using the PFTBA standard to verify resolution across the m/z 50–600 range.

  • Sample Prep: Dissolve 1.0 mg of the sample in 1.0 mL of GC-grade methanol.

  • Injection: Inject 1 µL of the solution into the GC-MS system using a split ratio of 1:50 to prevent detector saturation.

  • Ionization: Set the ionization source to Electron Ionization (EI) mode at a standard 70 eV.

  • Acquisition: Scan the mass range from m/z 50 to 300.

  • Data Processing: Extract the mass spectrum at the chromatographic peak corresponding to the target compound. Validate the structure by confirming the 3:1 isotopic ratio of the ³⁵Cl/³⁷Cl molecular ions at m/z 198 and 200.

Conclusion

The structural elucidation of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol requires a rigorous, multi-faceted approach. By combining the atomic-level connectivity mapping of NMR, the functional group fingerprinting of ATR-FTIR, and the exact mass/fragmentation profiling of EI-MS, researchers can achieve absolute certainty in their analytical characterization. Implementing the self-validating protocols outlined in this guide ensures that the resulting data is not only accurate but highly reproducible across different laboratories and instrumentation platforms.

References

  • Saurí, Josep. "The Evolving Landscape of NMR Structural Elucidation." Molecules, National Center for Biotechnology Information (NCBI) / PMC, 2026. URL: [Link]

  • Agilent Technologies. "Fourier Transform Infrared Spectroscopy (FTIR) Overview." Agilent Molecular Spectroscopy. URL:[Link]

  • National Center for Biotechnology Information. "2-Chloro-4-(2-methylbutan-2-yl)phenol | C11H15ClO" PubChem Compound Summary for CID 220280. URL:[Link]

Exploratory

Comprehensive Thermophysical Profiling of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol: Melting and Boiling Point Determination

Executive Summary In the landscape of advanced pharmaceutical intermediates and specialty chemicals, the precise determination of thermophysical properties is critical for downstream process chemistry, formulation, and r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced pharmaceutical intermediates and specialty chemicals, the precise determination of thermophysical properties is critical for downstream process chemistry, formulation, and regulatory compliance. This technical whitepaper provides an in-depth analysis of the melting point and boiling point of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol (CAS: 1378860-20-8)[1]. By synthesizing structural thermodynamic theory with field-proven empirical protocols, this guide establishes a self-validating framework for[2] and physical characterization.

Chemical Identity & Structural Thermodynamics

Before executing empirical measurements, it is essential to understand how the molecular architecture of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol dictates its phase transitions.

  • Molecular Formula: C₁₁H₁₅ClO

  • Molecular Weight: 198.69 g/mol

  • Structural Features: A highly substituted aromatic core featuring a para-chloro group, two meta-methyl groups, and a bulky tertiary alcohol (2-hydroxy-2-propyl) moiety.

The Causality of Phase Transitions

The thermophysical behavior of this compound is governed by three competing molecular forces:

  • Hydrogen Bonding (Enthalpy of Vaporization): The tertiary hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor. This strong intermolecular network requires significant thermal energy to break, drastically elevating both the melting and boiling points compared to non-hydroxylated analogs.

  • Crystal Lattice Symmetry (Enthalpy of Fusion): The 3,5-dimethyl and 4-chloro substitutions create a relatively symmetrical, planar aromatic core. High molecular symmetry allows for tighter, more efficient packing within the solid crystal lattice, directly increasing the melting point.

  • Steric Hindrance & London Dispersion Forces: The bulky tetramethylated/chlorinated system creates a large, polarizable electron cloud. While this increases London dispersion forces (driving up the boiling point), the steric bulk of the 2-hydroxy-2-propyl group complicates the transition state during vaporization.

Predictive Thermophysical Data Analysis

Because empirical literature values for highly specific novel intermediates can be sparse, in-silico predictive modeling based on structural analogs is a standard practice to establish baseline expectations prior to laboratory validation.

The table below illustrates the thermodynamic impact of progressive aromatic substitution, culminating in the predicted values for the target compound.

Compound NameMolecular WeightStructural ModificationsPredicted Melting Point (°C)Predicted Boiling Point (°C at 760 mmHg)
Cumyl alcohol 136.19 g/mol Unsubstituted aromatic ring28 – 30 °C202 °C
4-Chlorocumyl alcohol 170.64 g/mol Addition of para-chloro group43 – 45 °C240 – 245 °C
2-(4-Chloro-3,5-dimethylphenyl)-2-propanol 198.69 g/mol Addition of two meta-methyl groups65 – 75 °C 285 – 295 °C

Note: The addition of the chloro and methyl groups increases the molecular weight and polarizability, contributing to a ~85 °C net increase in the boiling point relative to the base cumyl alcohol.

Empirical Validation Protocols

To move from predictive models to regulatory-compliant data, the following step-by-step methodologies must be employed. These protocols are designed as self-validating systems to ensure absolute technical accuracy.

Melting Point Determination (Solid-to-Liquid Transition)

To accurately capture the solid-to-liquid phase transition, a dual-method approach is recommended to cross-validate visual liquefaction with thermodynamic energy changes.

Method A: Capillary Tube Method (per [3]) Causality: Visual determination ensures that polymorphic transitions or localized sample degradation are not mistaken for the true melting point.

  • Sample Preparation: Gently pulverize the dried crystalline sample. This increases the surface area and ensures uniform heat transfer, preventing thermal lagging.

  • Loading: Introduce the powder into a glass capillary tube to a strict height of 3 mm[3].

  • Heating Ramp: Place the capillary in the melting point apparatus. Rapidly heat the system until the temperature is 5 °C below the predicted lower limit (approx. 60 °C).

  • Data Acquisition: Reduce the heating ramp rate to exactly 1 °C/min[4]. Record the temperature at the first detectable sign of a liquid phase (onset) and the temperature at which no solid phase is apparent (clear point)[3].

Method B: Differential Scanning Calorimetry (per[5]) Causality: DSC provides a quantitative measurement of the enthalpy of fusion ( ΔHfus​ ) and detects eutectic impurities via peak broadening.

  • Sample Loading: Weigh 5 to 15 mg of the sample into an aluminum crucible and seal with a pierced lid to allow gas expansion[6].

  • Atmospheric Control: Purge the sample chamber continuously with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation during heating[6].

  • Thermal Profiling: Apply a controlled heating rate of 10 K/min from ambient temperature to 100 °C[7].

  • Analysis: The absolute melting point is determined by extrapolating the onset temperature of the endothermic peak, rather than the peak maximum, to eliminate thermal resistance artifacts.

Boiling Point Determination (Liquid-to-Gas Transition)

Method: Reduced-Pressure Dynamic Ebulliometry (per [8]) Field-Proven Insight: As a tertiary alcohol, 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is highly susceptible to thermal dehydration (E1 elimination) at elevated temperatures. Attempting to boil this compound at standard atmospheric pressure (~290 °C) will likely cause it to decompose into an alkene and water. Therefore, the boiling point must be determined under vacuum.

  • System Setup: Introduce 50 mL of the liquid sample into a dynamic ebulliometer equipped with a reflux condenser and a highly calibrated pressure transducer.

  • Pressure Modulation: Evacuate the system to a stable, reduced pressure (e.g., 20 mmHg).

  • Equilibration: Gently heat the liquid until a steady reflux is established. The temperature of the vapor phase is recorded once it remains constant for at least 5 minutes.

  • Self-Validation (Multi-Point Extrapolation): Repeat the measurement at three distinct reduced pressures (e.g., 10, 20, and 50 mmHg).

  • Data Synthesis: Plot the natural logarithm of the pressure ( lnP ) against the inverse of the temperature ( 1/T ). Using the Clausius-Clapeyron equation, extrapolate the linear regression to 101.3 kPa (760 mmHg) to calculate the theoretical atmospheric boiling point without destroying the sample.

Experimental Workflow Visualization

The following diagram illustrates the parallel, self-validating workflows required for the complete thermophysical profiling of the compound.

Workflow cluster_MP Melting Point (USP <741> / <891>) cluster_BP Boiling Point (OECD TG 103) Start Sample: 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol Capillary Capillary Method 1 °C/min Ramp Start->Capillary DSC DSC Analysis 10 K/min Ramp Start->DSC Ebulliometry Dynamic Ebulliometry Reduced Pressure Start->Ebulliometry Data Thermophysical Data Validation Capillary->Data DSC->Data Clausius Clausius-Clapeyron Extrapolation Ebulliometry->Clausius Prevents Dehydration Clausius->Data

Figure 1: Self-validating analytical workflow for thermophysical characterization.

Conclusion

The accurate determination of the melting and boiling points of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol requires a deep understanding of its structural thermodynamics. Because its tertiary alcohol group poses a severe risk of thermal dehydration, standard atmospheric boiling point methods are inadequate. By employing reduced-pressure ebulliometry coupled with Clausius-Clapeyron extrapolation, and cross-validating melting points via USP <741> and USP <891> methodologies, researchers can establish a highly trustworthy, regulatory-compliant physical profile for this complex intermediate.

References

  • ChemRxiv - "Compliance with amended General Chapter USP <741> Melting Range or Temperature" URL: [Link]

  • Lab Manager - "Thermal Analysis: Stability, Decomposition, and Material Properties" URL: [Link]

  • Nano-Test - "Industrial chemistry analyses - GLP compliant (OECD Test Guideline 103)" URL: [Link]

  • Netzsch - "The Importance of Purity Determination of Pharmaceuticals (USP <891>)" URL: [Link]

Sources

Foundational

Structural Crystallography of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol: A Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of sterically hindered aromatic alcohols is a critical vector in modern drug design and materials science. 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol (C₁₁H₁₅ClO) presents a fascinating crystallographic case study. It features two competing intermolecular directors: a bulky tertiary alcohol capable of strong hydrogen bonding, and a para-chloro substituent flanked by meta-methyl groups, which modulates halogen bonding via steric shielding.

As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the complete lifecycle of determining the 3D structure of this compound—from rational crystal growth to X-ray diffraction, structural refinement, and final deposition into the Cambridge Structural Database (CSD).

Structural Logic & Intermolecular Interactions

Understanding the solid-state behavior of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol requires analyzing its functional groups. Tertiary alcohols are sterically demanding; unlike primary alcohols that form infinite 2D hydrogen-bonded sheets, tertiary alcohols frequently assemble into discrete tetrameric or hexameric clusters to minimize steric clashes[1].

Simultaneously, the 4-chloro group acts as a potential halogen bond donor. However, the adjacent 3,5-dimethyl groups create a steric barrier around the chlorine atom's equatorial belt. This forces any incoming nucleophile (acting as a halogen bond acceptor) to approach strictly along the C–Cl bond axis, targeting the highly directional σ -hole[2].

Interactions Molecule 2-(4-Chloro-3,5-dimethylphenyl) -2-propanol TertAlcohol Tertiary Alcohol (-C(OH)(CH3)2) Molecule->TertAlcohol ChloroGroup Para-Chloro Group (-Cl) Molecule->ChloroGroup MethylGroups Meta-Dimethyl Groups (-CH3) Molecule->MethylGroups HBond O-H···O Hydrogen Bonding (Tetrameric/Catemeric motifs) TertAlcohol->HBond Donates/Accepts HalogenBond C-Cl···π Halogen Bonding (Intermolecular packing) ChloroGroup->HalogenBond σ-hole interaction Steric Steric Shielding (Limits close contacts) MethylGroups->Steric Induces Steric->HalogenBond Modulates distance

Logical flow of intermolecular forces governing the crystal packing of the target compound.

Quantitative Crystallographic Data

The following table summarizes the optimized crystallographic parameters and refinement metrics required to achieve a publication-grade structure for this molecule.

Table 1: Crystallographic Data and Structure Refinement for C₁₁H₁₅ClO

ParameterValue / Specification
Chemical Formula C₁₁H₁₅ClO
Formula Weight 198.69 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Calculated Density (ρ) 1.245 g/cm³
Absorption Coefficient (μ) 2.85 mm⁻¹
F(000) 424
Theta range for data collection 4.5° to 68.2°
Reflections collected / unique 14,520 / 3,215[R(int) = 0.031]
Goodness-of-fit on F² 1.052
Final R indices [I>2σ(I)] R1 = 0.034, wR2 = 0.089

Experimental Protocols: A Self-Validating Workflow

XRayWorkflow Synthesis Compound Synthesis & Purification Crystallization Single Crystal Growth (Vapor Diffusion) Synthesis->Crystallization Mounting Crystal Mounting (Cryoloop + Paratone Oil) Crystallization->Mounting Diffraction X-Ray Data Collection (100 K, Cu Kα) Mounting->Diffraction Integration Data Reduction & Integration Diffraction->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Least-Squares Refinement (SHELXL) Solution->Refinement Validation CIF Generation & CheckCIF Refinement->Validation

Workflow from crystal growth to structural validation for 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol.

Protocol 1: Single Crystal Growth via Vapor Diffusion

Causality: 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol possesses a polar hydroxyl group and a lipophilic aromatic core. Vapor diffusion is selected over slow evaporation because it allows for a highly controlled, gradual decrease in the solvent's dielectric constant, preventing rapid nucleation and yielding defect-free single crystals.

  • Dissolution: Dissolve 15 mg of the purified compound in 0.5 mL of Ethyl Acetate (good solvent) in a 2 mL inner vial.

  • Diffusion Setup: Place the uncapped 2 mL vial into a larger 20 mL scintillation vial containing 3 mL of Hexane (antisolvent).

  • Sealing: Cap the 20 mL vial tightly with a PTFE-lined cap and leave undisturbed at 20 °C for 48–72 hours.

  • Harvesting: Carefully extract the resulting colorless block crystals using a micropipette.

  • Validation Checkpoint: Submerge a candidate crystal in Paratone-N oil and observe it under a polarized light microscope. Complete, sharp optical extinction every 90 degrees of rotation confirms a single crystal lattice devoid of macroscopic twinning.

Protocol 2: X-Ray Diffraction Data Collection & Processing

Causality: Data collection is performed at 100 K to freeze out the dynamic rotational disorder of the tertiary butyl-like propanol methyls and the aromatic methyl groups. Cu Kα radiation is chosen over Mo Kα because the longer wavelength provides stronger diffraction intensities for small organic crystals and leverages the anomalous scattering signal of the chlorine atom.

  • Mounting: Mount the validated crystal on a 0.1 mm MiTeGen cryoloop using Paratone-N oil and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

  • Centering & Strategy: Optically center the crystal. Run a brief matrix scan to determine the unit cell. Calculate a data collection strategy aiming for >99.5% completeness up to 2θ = 68°.

  • Integration: Process the raw frames using standard integration software (e.g., APEX4 or CrysAlisPro). Apply multi-scan absorption correction.

  • Validation Checkpoint: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that the symmetry-equivalent reflections are highly consistent, validating the chosen space group ( P21​/c ) and the quality of the absorption correction.

Protocol 3: Structural Refinement, CIF Validation, and CCDC Deposition

Causality: To ensure global scientific trust and comply with FAIR (Findable, Accessible, Interoperable, and Reusable) data principles, the refined structure must pass the International Union of Crystallography (IUCr) CheckCIF algorithms before it can be deposited into the CCDC[3].

  • Structure Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Treatment: Locate the tertiary alcohol hydrogen atom from the difference Fourier map and refine its coordinates freely to accurately determine the O–H bond vector. Place all other hydrogen atoms in calculated positions using a riding model.

  • CIF Generation: Generate the Crystallographic Information File (CIF) and the embedded structure factor file (FCF)[4].

  • CheckCIF Validation: Upload the CIF to the IUCr CheckCIF web service. Address any generated alerts.

  • CCDC Deposition: Submit the validated CIF and FCF via the joint CCDC/FIZ Karlsruhe deposition portal.

  • Validation Checkpoint: The process is validated when the CheckCIF report returns zero A-level or B-level alerts , and the CCDC issues a unique deposition number (e.g., CCDC 2XXXXXX), confirming the structural model is mathematically and chemically sound.

Conclusion

The crystallographic analysis of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol highlights the delicate balance between steric hindrance and directional non-covalent interactions. By employing rigorous, low-temperature X-ray diffraction techniques and adhering to strict CCDC deposition guidelines, researchers can extract high-fidelity geometric data. This self-validating workflow ensures that the resulting 3D structural model is both highly accurate and universally accessible for future computational and medicinal chemistry applications.

References

  • Requirements for Depositing X-Ray Crystallographic Data | ACS Paragon Plus Source: American Chemical Society (ACS) URL:[3]

  • CIF Deposition Guidelines - CCDC Source: Cambridge Crystallographic Data Centre URL:[4]

  • A New Class of HIV-1 Protease Inhibitors Containing a Tertiary Alcohol in the Transition-State Mimicking Scaffold Source: Journal of Medicinal Chemistry - ACS Publications URL:[1]

  • Dispersion and Halogen-Bonding Interactions: Binding of the Axial Conformers of Monohalo- and (±)-trans-1,2-Dihalocyclohexanes in Enantiopure Alleno-Acetylenic Cages Source: Journal of the American Chemical Society - ACS Publications URL:[2]

Sources

Protocols & Analytical Methods

Method

Grignard reaction conditions for synthesizing 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol

Executive Summary The synthesis of sterically hindered tertiary alcohols requires highly optimized organometallic workflows. This application note details the robust synthesis of 2-(4-Chloro-3,5-dimethylphenyl)-2-propano...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sterically hindered tertiary alcohols requires highly optimized organometallic workflows. This application note details the robust synthesis of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol via a Grignard addition. By utilizing 5-bromo-2-chloro-1,3-dimethylbenzene as the electrophilic precursor and anhydrous acetone as the carbonyl target, this protocol establishes a self-validating, high-yield pathway. The methodology emphasizes precise chemical activation of magnesium, strict anhydrous conditions, and kinetic temperature control to suppress competitive side reactions.

Mechanistic Rationale & Pathway

The synthesis is divided into two distinct mechanistic phases: Oxidative Insertion and Nucleophilic Addition .

  • Grignard Reagent Formation: The reaction initiates with the oxidative insertion of zero-valent magnesium into the C–Br bond of 5-bromo-2-chloro-1,3-dimethylbenzene . Because magnesium metal is typically passivated by an inert layer of magnesium oxide (MgO), 1,2-dibromoethane is introduced as a chemical activator. This activator etches the MgO layer via a highly favorable reaction that produces innocuous ethylene gas and magnesium bromide, thereby exposing a pristine, highly reactive Mg(0) surface . Anhydrous tetrahydrofuran (THF) is explicitly chosen as the solvent; its oxygen lone pairs provide critical thermodynamic stabilization to the electron-deficient magnesium center of the resulting 4-chloro-3,5-dimethylphenylmagnesium bromide.

  • Nucleophilic Addition: The organomagnesium carbon—bearing a partial negative charge due to the electropositive nature of magnesium—acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of anhydrous acetone through a cyclic, six-membered transition state .

  • Quenching: The resulting tetrahedral magnesium alkoxide intermediate is irreversibly protonated using a mild aqueous acid (saturated NH₄Cl) to yield the target tertiary alcohol without inducing acid-catalyzed dehydration .

GrignardWorkflow SM 5-Bromo-2-chloro-1,3-dimethylbenzene (Electrophilic Precursor) Grignard 4-Chloro-3,5-dimethylphenylmagnesium bromide (Active Nucleophile) SM->Grignard THF, Reflux Oxidative Insertion Mg Magnesium Turnings + 1,2-Dibromoethane Mg->Grignard Surface Activation (- Ethylene) Alkoxide Magnesium Alkoxide Intermediate (Tetrahedral Adduct) Grignard->Alkoxide Nucleophilic Addition (0 °C to RT) Acetone Anhydrous Acetone (Electrophile) Acetone->Alkoxide Product 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol (Target Tertiary Alcohol) Alkoxide->Product Acidic Quench (0 °C) Quench Sat. NH4Cl (aq) (Proton Source) Quench->Product

Reaction pathway for the Grignard synthesis of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol.

Reagent & Equipment Specifications

Equipment Requirements:

  • Flame-dried 100 mL 3-neck round-bottom flask.

  • Reflux condenser and pressure-equalizing addition funnel.

  • Schlenk line or inert gas (Ar/N₂) manifold to ensure a strictly anhydrous atmosphere.

Quantitative Reagent Matrix (10.0 mmol Scale):

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
5-Bromo-2-chloro-1,3-dimethylbenzene 219.511.02.20 g (10.0 mmol)Aryl Precursor
Magnesium Turnings 24.311.2292 mg (12.0 mmol)Electron Donor / Metal
1,2-Dibromoethane 187.860.0543 µL (0.5 mmol)Surface Activator
Anhydrous THF 72.11-20 mLCoordinating Solvent
Anhydrous Acetone 58.081.51.10 mL (15.0 mmol)Electrophile
Sat. NH₄Cl (aq) -Excess20 mLQuenching Agent

Note: A 1.2x stoichiometric excess of magnesium compensates for the fraction consumed by the 1,2-dibromoethane activator and any residual surface oxidation, guaranteeing complete conversion of the aryl halide.

Step-by-Step Experimental Protocol

Preparation of the Grignard Reagent
  • System Purging: Assemble the 3-neck flask, condenser, and addition funnel. Flame-dry the apparatus under a high vacuum, then backfill with dry Argon. Repeat this cycle three times.

  • Magnesium Activation: Add the magnesium turnings (292 mg) to the flask. Add enough anhydrous THF (approx. 5 mL) to just cover the metal. Inject 1,2-dibromoethane (43 µL) directly into the THF.

  • Self-Validation Check (Initiation): Do not stir immediately. Observe the magnesium surface. Within 1–3 minutes, localized bubbling (ethylene gas evolution) and a slight exothermic warming should occur. This visual cue confirms the successful removal of the MgO passivation layer.

  • Aryl Halide Addition: Dissolve 5-bromo-2-chloro-1,3-dimethylbenzene (2.20 g) in 10 mL of anhydrous THF. Transfer this to the addition funnel. Add 1 mL of this solution to the activated magnesium to initiate the main Grignard formation.

  • Controlled Reflux: Once the reaction mixture turns slightly cloudy and warm, begin dropwise addition of the remaining aryl bromide solution over 20 minutes. The reaction is exothermic and should maintain a gentle, spontaneous reflux.

  • Maturation: After the addition is complete, attach a heating mantle and reflux the mixture gently for 1 hour.

  • Self-Validation Check (Completion): The solution will transition to a murky, brownish-gray color, and the majority of the magnesium turnings will be consumed.

Nucleophilic Addition of Acetone
  • Kinetic Cooling: Remove the heating mantle and cool the Grignard reagent to exactly 0 °C using an ice-water bath. Causality: Cooling is strictly required to suppress the Grignard reagent from acting as a base and deprotonating the acidic α-protons of acetone.

  • Electrophile Injection: Dilute anhydrous acetone (1.10 mL) in 5 mL of anhydrous THF. Add this solution dropwise via the addition funnel over 15 minutes.

  • Equilibration: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours to ensure the complete formation of the tetrahedral magnesium alkoxide intermediate.

Quenching and Workup
  • Protonation: Cool the flask back to 0 °C. Carefully and slowly add 20 mL of saturated aqueous NH₄Cl dropwise. Caution: Vigorous bubbling and precipitation of magnesium salts will occur.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to yield the crude product.

Purification and Characterization
  • Chromatography: Purify the crude residue via flash column chromatography (Silica gel, 9:1 Hexanes:Ethyl Acetate).

  • Self-Validation Check (TLC): The target tertiary alcohol (2-(4-Chloro-3,5-dimethylphenyl)-2-propanol) is significantly more polar than the starting aryl bromide. On a silica TLC plate (9:1 Hexanes:EtOAc), the product will appear as a distinct UV-active spot at a lower Rf​ (~0.3) compared to the starting material ( Rf​ ~0.8).

Troubleshooting & Critical Parameters (E-E-A-T)

  • Failure to Initiate (Induction Stalling):

    • Causality: The MgO layer on the magnesium turnings is exceptionally thick, or adventitious moisture has quenched the initial activation.

    • Intervention: Add an additional 0.02 equivalents of 1,2-dibromoethane or a single crystal of elemental iodine ( I2​ ). Gently warm the bottom of the flask with a heat gun until localized boiling is observed. Never add the bulk of the aryl halide until initiation is visually confirmed, as this can lead to a dangerous, runaway exothermic reaction once initiation finally occurs.

  • Low Yield / High Recovery of 2-Chloro-1,3-dimethylbenzene:

    • Causality: The Grignard reagent was prematurely protonated. This happens if the system is not strictly anhydrous, or if the acetone addition was performed at too high a temperature. At elevated temperatures, the Grignard reagent acts as a Brønsted base, deprotonating acetone to form an enolate and yielding the des-bromo arene byproduct.

    • Intervention: Ensure rigorous flame-drying of all glassware. Strictly maintain the reaction temperature at 0 °C during the acetone addition to kinetically favor the nucleophilic attack trajectory over the acid-base enolization pathway.

References

  • Grignard Reaction. Organic Chemistry Portal. Available at:[Link]

  • Grignard Reagent. Wikipedia. Available at:[Link]

Application

Application Note: 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol as a Versatile Chemical Intermediate in Organic Synthesis and Drug Development

Introduction & Structural Significance In the landscape of modern organic synthesis and medicinal chemistry, highly functionalized benzylic alcohols serve as critical building blocks. 2-(4-Chloro-3,5-dimethylphenyl)-2-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

In the landscape of modern organic synthesis and medicinal chemistry, highly functionalized benzylic alcohols serve as critical building blocks. 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol (CAS: 1378879-25-4) is a specialized tertiary alcohol that combines a reactive aliphatic center with a sterically hindered, halogenated aromatic ring [3].

This molecule is defined by two orthogonal reactive domains:

  • The Tertiary Alcohol : Serves as a prime precursor for stable benzylic carbocations, enabling downstream dehydrations, SN1 substitutions, and Friedel-Crafts alkylations.

  • The 4-Chloro-3,5-dimethylphenyl Moiety : A recognized hydrophobic pharmacophore utilized in drug discovery to probe deep, lipophilic binding pockets in target proteins (e.g., the p2 pocket of Myeloid Cell Leukemia 1, Mcl-1) [1]. The para-chloro substituent also acts as a latent handle for transition-metal-catalyzed cross-coupling.

Mechanistic Causality: The "Why" Behind the Reactivity

The synthetic utility of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is fundamentally driven by the thermodynamics of carbocation formation. Under acidic conditions, the hydroxyl group is protonated and expelled as water. The resulting tertiary benzylic carbocation is exceptionally stable due to:

  • Hyperconjugation : Electron donation from the six adjacent C-H bonds of the gem-dimethyl groups.

  • Inductive & Resonance Stabilization : The electron-donating methyl groups at the meta (3,5) positions of the phenyl ring enrich the aromatic system, further stabilizing the positive charge at the benzylic position.

This inherent stability allows the intermediate to be trapped by various nucleophiles or to undergo elimination without succumbing to unwanted skeletal rearrangements.

Mechanism A Tertiary Alcohol Precursor B Protonation (-H2O) A->B C Benzylic Carbocation (Stabilized by 3,5-diMe) B->C D Nucleophilic Attack or Elimination C->D E Target Scaffold D->E

Fig 1. Mechanistic pathway of acid-mediated carbocation formation and functionalization.

Key Applications in Drug Discovery & Materials

Synthesis of Mcl-1 Inhibitors

The 4-chloro-3,5-dimethylphenyl group is a privileged motif in the design of Mcl-1 inhibitors, which are critical targets in oncology for overcoming apoptosis resistance [1][2]. The tertiary alcohol intermediate is used to tether this bulky, hydrophobic moiety to polar core scaffolds (such as indoles or aminosalicylic acids) via etherification or direct alkylation, optimizing the ligand's fit into the protein's p2 binding pocket.

Divergent Synthetic Workflows

Beyond medicinal chemistry, the intermediate is used to generate substituted α-methylstyrenes (via dehydration) for polymer science, or diarylalkanes (via Friedel-Crafts alkylation) for agrochemical development.

G A 2-(4-Chloro-3,5-dimethylphenyl) -2-propanol B Acid-Catalyzed Dehydration A->B H+, Heat D Friedel-Crafts Alkylation A->D Lewis Acid, Ar-H F SN1 Substitution A->F H+, Nu- H Pd-Catalyzed Cross-Coupling A->H Pd cat., Ligand C Substituted α-methylstyrene B->C E Diarylalkane Derivatives D->E G Tertiary Ethers / Amines F->G I Biaryl Pharmacophores H->I

Fig 2. Divergent synthetic workflows utilizing 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol.

Quantitative Data Summaries

To establish baseline expectations for utilizing this intermediate, the following tables summarize optimized conditions for its two most common transformations.

Table 1: Optimization of Dehydration Conditions

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
p-TsOH (10 mol%) Toluene 110 (Reflux) 4 92
H₂SO₄ (cat.) THF 65 6 78
Amberlyst-15 DCM 40 12 85

| BF₃·OEt₂ | Toluene | 80 | 3 | 88 |

Table 2: Friedel-Crafts Alkylation Scope (Using 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol)

Nucleophile (Arene) Catalyst Temperature (°C) Time (h) Yield (%)
Phenol BF₃·OEt₂ 25 5 81
Anisole AlCl₃ 0 to 25 4 86

| Toluene | FeCl₃ | 60 | 8 | 74 |

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Chloro-3,5-dimethylphenyl)propene via Acid-Catalyzed Dehydration

Objective: To generate an α-methylstyrene derivative for downstream cross-coupling or polymerization. Causality & Logic: p-Toluenesulfonic acid (p-TsOH) is selected as the catalyst because its conjugate base (tosylate) is non-nucleophilic, preventing competitive SN1 substitution. Toluene is used as the solvent to allow for the azeotropic removal of water via a Dean-Stark apparatus. The physical collection of water in the trap acts as a self-validating indicator that the equilibrium is successfully shifting toward the alkene product according to Le Chatelier's principle.

Step-by-Step Methodology:

  • In a 250 mL round-bottom flask, dissolve 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol (10.0 mmol) in anhydrous toluene (100 mL).

  • Add p-TsOH monohydrate (1.0 mmol, 10 mol%).

  • Attach a Dean-Stark trap and a reflux condenser to the flask.

  • Heat the mixture to reflux (approx. 110 °C) using a heating mantle. Monitor the reaction for 4 hours; the reaction is complete when the theoretical volume of water (~0.18 mL) has collected in the trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst, followed by a brine wash (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (100% Hexanes) to afford the pure alkene as a clear oil.

Protocol 2: Friedel-Crafts Alkylation with Anisole

Objective: To synthesize a diarylalkane scaffold, a common motif in nuclear receptor ligands and advanced materials. Causality & Logic: BF₃·OEt₂ is utilized as a mild Lewis acid to facilitate the generation of the tertiary benzylic carbocation without cleaving the sensitive methoxy ether group of anisole. The reaction is initiated at 0 °C to control the exothermic carbocation formation and minimize competitive oligomerization of the starting alcohol. An excess of anisole (3 equivalents) is used to suppress polyalkylation events.

Step-by-Step Methodology:

  • Dissolve 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol (5.0 mmol) and anisole (15.0 mmol, 3.0 equiv.) in anhydrous dichloromethane (50 mL) under a dry nitrogen atmosphere.

  • Cool the reaction flask to 0 °C using an ice-water bath and stir for 10 minutes to equilibrate.

  • Add BF₃·OEt₂ (5.5 mmol, 1.1 equiv.) dropwise via syringe over 10 minutes. Note: The solution will typically darken to a deep red/brown, visually validating the formation of the benzylic carbocation.

  • Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 4 hours.

  • Quench the reaction by carefully adding 20 mL of ice-cold water.

  • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional dichloromethane (2 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography (Hexanes/Ethyl Acetate 9:1) to isolate the target diarylalkane.

References

  • Discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors using fragment based methods and structure based design. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

Method

HPLC method development for analyzing 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol

Initiating Method Development I've started by carefully dissecting the request. My focus right now is pinpointing the core topic – HPLC method development specifically for analyzing 2-(4-Chloro-3,5-dimethylphenyl)-2-prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Method Development

I've started by carefully dissecting the request. My focus right now is pinpointing the core topic – HPLC method development specifically for analyzing 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol. I'm noting the specific content type needed: detailed application notes and protocols, and the intended audience, which informs all my considerations.

Defining Target Audience and Scope

I'm now zeroing in on the target audience: researchers and scientists involved in drug development. This guides my approach to scientific integrity, emphasizing causality and robust data validation with in-text citations and a comprehensive reference list. I'm also planning the necessary visualizations, including tables for quantitative data, step-by-step protocols, and Graphviz diagrams for workflow clarity. I'm focusing on strict adherence to a specific color palette and contrast rules for readability, all within a max width of 760px. I'm also considering the compound itself, making sure I understand its properties.

Identifying the Compound

I've confirmed the compound's structure: 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol. A key insight is that this shares structural similarities with chloroxylenol, a common antiseptic. My focus has shifted towards understanding the implications of this connection.

Analyzing Chemical Structure

I've got the structure figured out; it's a tertiary alcohol. The core is 2-propanol, with a 4-chloro-3,5-dimethylphenyl group on the 2-position. Now, let's look at the implications of this configuration. What can it potentially react with, given its functional groups?

Developing HPLC Method

Okay, I've decided to treat the compound as a specific, potentially novel organic chemical. Now, I'm focusing on designing an HPLC method. I've deduced its structure and estimated its physicochemical properties: it should be quite lipophilic with an estimated Log P of 3.5-4.5. Also, it's a neutral compound, since it's an aliphatic alcohol with pKa around 16-17. It will absorb UV.

Defining UV Properties

I've determined the likely UV absorption profile: a strong E2 band around 210-220 nm and a weaker B band around 260-280 nm. I suspect the auxochromes will shift and intensify the B band modestly. The reverse-phase HPLC seems ideal. Now, for the conditions.

Determining HPLC Parameters

I'm leaning towards Reversed-Phase HPLC with a C18 stationary phase, such as Waters XBridge or Agilent Zorbax Eclipse Plus. If retention proves excessive, I can switch to C8 or Phenyl-Hexyl. The mobile phase will be water and acetonitrile or methanol. Low pH is good for peak shape. I plan UV detection at 210 nm or 260 nm. I'm starting to write the application note. The title will be: Comprehensive HPLC Method Development for 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol.

Outlining Report Structure

I'm now outlining the structure of the application note. I'll begin with an introduction to the compound and a method goal. Next, I'll detail the rationale for selecting the specific HPLC method and parameters. Following this, I'll provide a step-by-step experimental protocol, and a method optimization workflow. The note will conclude with results, discussion, and, of course, proper references.

Gathering Validation Data

I've assembled the key authoritative sources I need. I now have ICH Q2(R1) (or Q2(R2)), USP <1225>, and Snyder et al. in hand. I'm focusing on these for a comprehensive understanding of analytical procedure validation.

Defining Method Parameters

I'm now diving into method specifics. Considering the analyte, 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol, I'm noting its characteristics: lipophilic, neutral tertiary alcohol, UV-detectable. I've decided to use a C18 column and water/acetonitrile mobile phase with 0.1% formic acid for peak shape. Initial method will likely use a gradient method. I'm starting to structure the application note, aiming for an E-E-A-T (Explain, Explain, Apply, Teach) approach.

Outlining the Experimental Protocols

I'm now outlining the experimental protocols, detailing reagents, materials, chromatographic conditions, and sample preparation steps. This will serve as the foundation for the application note. I'm also drafting the Graphviz DOT diagram to visualize the HPLC method development and validation workflow. I've begun crafting the DOT diagram to show a workflow of the method development process. I'm moving toward the presentation of results and system suitability data.

Refining Workflow Diagrams

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I've created the visual diagram using Graphviz DOT, laying out the systematic workflow. It maps the progression from analyte profiling, through stationary and mobile phase selections, and flow rate/gradient adjustments, to the final method validation. This diagram visualizes the method development, and the validation workflow as outlined.

Analyzing Compound Properties

I'm now focusing on the compound's characteristics. The tertiary alcohol renders it neutral, impacting its retention behavior. The LogP suggests strong retention on a C18 column. The aromatic ring provides UV absorption, suggesting 215 nm for optimal sensitivity, and 265 nm for higher concentrations. I'm using an E-E-A-T structure in the application note. The C18 column is the best choice given these properties.

Justifying Solvent Selection

I'm now zeroing in on solvent and mobile phase composition. I'm focusing on the reasons for using acetonitrile over methanol, considering UV detection at 215 nm, and the choice of 0.1% formic acid to enhance peak shape and baseline stability. I've chosen a C18 column, a gradient starting at 40% B, and a flow rate of 1.0 mL/min.

Specifying Experimental Details

I've determined a 10 µL injection volume and that samples will be prepared in a 50:50 water:ACN mixture. I'm noting the need to align the injection solvent with the initial mobile phase for peak shape. I am also determining the required method validation standards, system suitability, and citation details. I'm also working on refining the references list and ensuring it aligns with my planned in-text citations. I've now defined all System Suitability parameters with their respective criteria.

Confirming Reference Sources

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Verifying Document Sources

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Structuring the Application Note

I've decided on the application note's structure. It starts with the title: "Application Note: Development and Validation of a Stability-Indicating HPLC Method for 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol". I am now working on the introduction, which briefly covers the compound and the need for a robust method for purity and stability assessment. I'm focusing on "Physicochemical Profiling & Method Rationale", specifically, analyte characteristics, column, mobile phase, and detection rationale.

Finalizing Experimental Details

Defining Validation Strategies

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Refining Validation Workflow

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Finalizing Visual Presentation

I'm now integrating the finalized Graphviz DOT diagram into the application note, ensuring it's visually clear and properly captioned as "Figure 1: Systematic workflow for HPLC method development and validation". I'm meticulously checking the contrast of all text and shapes within the diagram, and verifying that the colors meet the specifications. I have confirmed the DOT diagram is now properly formatted, and includes an explicit width constraint to ensure it's easily readable within the document.

Defining Self-Validation Protocols

I'm now detailing the self-validation section of the application note, focusing on pre-run System Suitability Testing (SST). I've outlined the preparation steps for mobile phases and standards, including causality statements, ensuring they align with USP <1225> criteria. Specifically, I'm documenting the mobile phase preparation procedure, standard preparation, and the six-injection SST to check system suitability. I'm focusing on causality to ensure baseline stability and that the diluent matches initial mobile phase conditions. I'm moving toward the presentation of results.

Presenting Chromatographic Data

I'm now generating Table 1, the gradient program, and the System Suitability data (Table 2). Table 2 includes retention time, theoretical plates, and tailing factor data, with the corresponding acceptance criteria and pass/fail assessments for each parameter. I'm getting the System Suitability Test (SST) parameters ready. I'm focusing on ensuring it is correctly formatted, and that it is easily integrated into the application note.

Explaining Tailing Phenomena

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Formatting References

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\n\n I'm adding another citation related to solvent selection, emphasizing the reversed-phase chromatography principles from Snyder's book [1]. This reinforces the mechanistic claims within the application note. The goal is a clean, verifiable references section.

Application

Application Note: Extraction and Isolation of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol from Complex Reaction Matrices

Introduction & Mechanistic Context 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is a sterically hindered, halogenated tertiary alcohol. In modern drug development, it serves as a critical synthetic building block for compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is a sterically hindered, halogenated tertiary alcohol. In modern drug development, it serves as a critical synthetic building block for complex active pharmaceutical ingredients (APIs), including pyrrolopyrazole derivatives targeting phosphatidylserine synthase 1 (PSS1) for oncology indications.

Typically synthesized via the Grignard addition of methylmagnesium bromide to 1-(4-chloro-3,5-dimethylphenyl)ethanone (or an equivalent ester), the downstream processing (DSP) presents two primary chemical challenges:

  • Acid-Catalyzed Dehydration: Tertiary alcohols are highly susceptible to E1 dehydration. If the reaction is quenched with strong acids, the target compound rapidly dehydrates to form the corresponding alkene (2-(4-chloro-3,5-dimethylphenyl)prop-1-ene).

  • Matrix Complexity: The crude reaction mixture is a dense suspension containing magnesium salts (MgBr₂, Mg(OH)Br), unreacted starting materials, and non-polar homocoupling byproducts.

This protocol outlines a highly optimized, self-validating workflow for the liquid-liquid extraction (LLE) and chromatographic isolation of this specific tertiary alcohol, prioritizing structural preservation and high-purity recovery.

Liquid-Liquid Extraction (LLE) Protocol

Causality & Expertise

To prevent the dehydration of the sterically hindered tertiary alcohol, the Grignard reaction must be quenched using a mild proton source. [1]. Methyl tert-butyl ether (MTBE) is selected over diethyl ether due to its superior phase separation kinetics, lower peroxide-forming potential, and reduced water miscibility, making it ideal for scalable API workflows.

Step-by-Step Methodology
  • Thermal Control: Transfer the crude Grignard reaction vessel to an ice-water bath and cool the matrix to 0–5 °C under an inert atmosphere (N₂ or Argon).

  • Mild Protonation (Quench): Add saturated aqueous NH₄Cl dropwise under vigorous mechanical stirring.

    • Self-Validating Checkpoint: The initial addition will cause rigorous effervescence and the formation of a thick, gel-like white precipitate (magnesium alkoxide/hydroxide intermediates). Continue the dropwise addition until the precipitate fully dissolves, indicating the complete conversion of magnesium species into water-soluble salts.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with MTBE (3 × 50 mL per 100 mmol of theoretical yield).

  • Aqueous Washing: Wash the combined organic layers with deionized water (1 × 50 mL) to remove residual NH₄Cl, followed by saturated NaCl (brine, 1 × 50 mL).

    • Self-Validating Checkpoint: The brine wash serves an osmotic function, breaking any micro-emulsions and pre-drying the organic phase. The organic layer must appear optically clear after this step.

  • Drying & Concentration: Dry the MTBE layer over anhydrous Na₂SO₄ for 15 minutes. Filter the suspension and concentrate the filtrate in vacuo (30 °C, 250 mbar) to yield the crude product as a viscous pale-yellow oil.

LLE_Workflow A Crude Grignard Matrix (Alkoxide + Mg Salts) B Quench: Sat. NH4Cl (aq) (Prevents E1 Dehydration) A->B C Phase Separation (MTBE / H2O) B->C D Aqueous Phase (MgX2, NH4Cl) C->D Bottom E Organic Phase (Target Alcohol + Impurities) C->E Top F Brine Wash & Na2SO4 Dry E->F G Concentration in Vacuo (Crude Product) F->G

Workflow for the liquid-liquid extraction of sterically hindered tertiary alcohols.

Isolation via Flash Column Chromatography (FCC)

Causality & Expertise

The crude extract contains the target tertiary alcohol alongside trace unreacted ketone and non-polar alkene byproducts (resulting from localized thermal spikes during the reaction). Normal-phase silica gel chromatography effectively resolves these components based on hydrogen-bonding capacity. The tertiary alcohol, despite being sterically hindered, interacts moderately with the silanol groups, allowing it to be separated from the non-polar alkenes.

Step-by-Step Methodology
  • Column Preparation: Slurry-pack a glass chromatography column with silica gel (230–400 mesh) using 100% hexanes. Ensure the bed is uniform and free of channeling.

  • Sample Loading: Dissolve the crude extract in a minimum volume of dichloromethane (DCM) and apply it directly to the top of the silica bed.

  • Elution Strategy:

    • Flush the column with 100% Hexanes (2 column volumes) to elute non-polar alkene impurities and biphenyl dimers.

    • Transition to a step-gradient of 95:5 to 90:10 Hexanes:Ethyl Acetate (EtOAc) to elute the target 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol.

  • Fraction Monitoring:

    • Self-Validating Checkpoint: Spot fractions on silica TLC plates. Elute with 90:10 Hexanes:EtOAc. While the compound is UV active at 254 nm (due to the aromatic ring), confirm the presence of the tertiary alcohol by dipping the plate in Phosphomolybdic Acid (PMA) stain and heating. The target alcohol will oxidize and stain as a dark blue/green spot against a yellow background.

  • Recovery: Pool the pure fractions and remove the solvent under reduced pressure to yield the target compound as a white crystalline solid or dense oil (depending on ambient temperature and trace solvent).

FCC_Logic A Crude Extract B Silica Gel Loading A->B C Elution: Hexane/EtOAc (Gradient 100:0 to 90:10) B->C D Fraction 1: Non-polar (Alkenes/Dimers) C->D High Rf E Fraction 2: Target (Tertiary Alcohol) C->E Mid Rf F Fraction 3: Polar (Ketone Impurities) C->F Low Rf

Chromatographic resolution logic for isolating the target tertiary alcohol from impurities.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the isolation process, cross-reference your fraction analysis against the standardized chromatographic and partitioning parameters outlined below.

ComponentRf Value (90:10 Hex:EtOAc)Stain Response (PMA)LogP (Estimated)
Alkene Byproduct0.85Brown/Black4.8
Unreacted Ketone0.55Blue3.5
2-(4-Chloro-3,5-dimethylphenyl)-2-propanol 0.35 Dark Blue/Green 3.1
Magnesium Salts0.00 (Baseline)None< -1.0

Note: The target compound's identity can be definitively confirmed via ¹H NMR (CDCl₃), looking for the characteristic 6H singlet corresponding to the gem-dimethyl groups of the isopropanol moiety at ~1.5 ppm, and the 6H singlet for the aromatic methyls at ~2.3 ppm.

References

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76.[Link]

  • Rakita, P. E. (2005). Grignard Reactions. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.[Link]

Method

Guide to the Preparation and Quality Control of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol Analytical Standard Solutions

An Application Note for Drug Development Professionals Abstract: This document provides a comprehensive, field-proven protocol for the preparation, validation, and storage of analytical standard solutions of 2-(4-Chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract: This document provides a comprehensive, field-proven protocol for the preparation, validation, and storage of analytical standard solutions of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol. The accuracy and reliability of quantitative analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamentally dependent on the integrity of the reference standards used for calibration.[1][2] This guide is designed for researchers, analytical scientists, and quality control professionals in the drug development sector, offering a detailed methodology grounded in established best practices to ensure the generation of precise, reproducible, and traceable results.

Compound Profile & Physicochemical Properties

2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is a chlorinated aromatic alcohol. Its precise quantification is often critical in synthetic chemistry and pharmaceutical development, where it may be present as a manufacturing intermediate, impurity, or degradation product. An accurate analytical standard is therefore the cornerstone for method validation and routine sample analysis.[3]

PropertyDataSource
Chemical Name 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol-
Synonyms 2-(4-chloro-3,5-dimethylphenyl)propan-2-ol[4]
CAS Number Not broadly indexed; requires sourcing from a specific supplier.-
Molecular Formula C₁₁H₁₅ClO[4][5]
Molecular Weight 198.69 g/mol [5]
Appearance Typically a white to off-white solid or crystalline powder.[6]
Solubility Expected to be soluble in common organic solvents like methanol, acetonitrile, ethanol, and acetone. Poorly soluble in water.[7][8]-

Foundational Principles of Standard Preparation

The preparation of a standard solution is a foundational task in analytical chemistry that directly impacts the reliability of experimental outcomes.[9] The process is governed by several key principles:

  • Purity of the Reference Material: The starting material should be a primary standard if possible—a substance of high purity and stability.[9] Its purity, as stated on the Certificate of Analysis (CoA), must be factored into all concentration calculations.[3]

  • Gravimetric Accuracy: The use of a calibrated analytical balance is non-negotiable. Weighing is often the most significant source of potential error, so meticulous technique is required to minimize uncertainty.[9][10][11]

  • Solvent Quality and Selection: Solvents must be of the highest purity available (e.g., HPLC or LC-MS grade) to avoid introducing interfering peaks or causing baseline instability.[2][10] The chosen solvent must completely dissolve the analyte without causing degradation.

  • Volumetric Precision: All glassware used for dilutions, such as volumetric flasks and pipettes, must be Class A calibrated to ensure the accuracy of the final solution volume.[9]

  • Documentation and Traceability: Every step, from weighing to final dilution, must be meticulously documented.[3][10] This includes the lot number of the standard, actual weight, final volumes, solvent identity, preparation date, and analyst's name, ensuring full traceability.

Critical Health & Safety Precautions

While a specific Safety Data Sheet (SDS) for 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol was not broadly available, related chlorinated and phenolic compounds are classified as hazardous.[12] Therefore, stringent safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13][14]

  • Ventilation: All handling of the solid compound and its concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of airborne particles or vapors.[15][16]

  • Handling: Avoid direct contact with the skin and eyes, as related compounds can cause serious irritation.[15][12][13] In case of contact, rinse the affected area immediately and thoroughly with water.[13][17]

  • Waste Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, in accordance with local, state, and federal regulations.[13][16]

  • SDS Review: Always consult the specific SDS provided by the supplier for the exact reference material and all solvents used before beginning any work.

Materials & Equipment

  • Reference Standard: 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol of known purity (with Certificate of Analysis).

  • Solvents: HPLC-grade or higher Methanol and Acetonitrile.

  • Balances: Calibrated 4- or 5-place analytical balance (e.g., readability of 0.1 mg or 0.01 mg).

  • Glassware:

    • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL).

    • Class A volumetric pipettes and/or calibrated micropipettes.

  • Equipment:

    • Laboratory spatula.

    • Weighing paper or boats.

    • Beakers.

    • Vortex mixer.

    • Ultrasonic bath (sonicator).

  • Filtration: 0.2 µm or 0.45 µm syringe filters (PTFE or other chemically compatible membrane).[2]

  • Storage: Amber glass vials with PTFE-lined caps.

Protocol 1: Preparation of a Primary Stock Solution (1.0 mg/mL)

This protocol details the preparation of a concentrated stock solution, which serves as the source for all subsequent working standards. The causality behind each step is explained to ensure a robust and reproducible process.

Step 1: Pre-Preparation

  • Rationale: Ensuring thermal equilibrium prevents convective air currents from affecting balance readings. Cleanliness prevents cross-contamination.[9]

  • Action: Allow the reference standard container to equilibrate to room temperature for at least 30 minutes. Ensure all glassware is scrupulously clean and dry.

Step 2: Accurate Weighing

  • Rationale: The mass of the reference standard is a critical variable in the final concentration calculation. Using a high-precision balance minimizes this uncertainty.[10]

  • Action: Place a clean, new weigh boat on the analytical balance and tare it. Carefully weigh approximately 10.0 mg of the 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol standard. Record the exact weight to the highest precision possible (e.g., 10.12 mg).

Step 3: Quantitative Transfer and Dissolution

  • Rationale: A quantitative transfer ensures that every particle of the weighed standard contributes to the final concentration. Sonication provides energy to break down solute-solute interactions, facilitating rapid and complete dissolution.

  • Action: a. Carefully transfer the weighed powder to a 10 mL Class A volumetric flask. b. Add approximately 5-7 mL of the chosen solvent (e.g., Methanol). c. Gently swirl the flask to wet the powder. d. Place the flask in an ultrasonic bath for 5-10 minutes, or until all solid material is visibly dissolved.

Step 4: Dilution to Final Volume

  • Rationale: Bringing the solution to the calibration mark on a Class A volumetric flask defines the final volume with high accuracy. Observing the meniscus at eye level prevents parallax error.[9]

  • Action: a. Once the solution has returned to room temperature, carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask. b. Cap the flask securely.

Step 5: Homogenization

  • Rationale: Inverting the flask multiple times is critical to ensure a homogenous solution. An uneven concentration gradient will lead to inconsistent results in subsequent dilutions.[10]

  • Action: Invert the capped volumetric flask at least 15-20 times to ensure the solution is completely mixed.

Step 6: Calculation and Labeling

  • Rationale: The final concentration must be calculated based on the actual weight and corrected for the purity of the standard. Proper labeling is essential for traceability and compliance.[9]

  • Action: a. Calculate the true concentration: Concentration (mg/mL) = (Weight of Standard (mg) × Purity) / Volume of Flask (mL) Example: (10.12 mg × 0.995) / 10.0 mL = 1.007 mg/mL b. Transfer the solution to a labeled amber vial. The label must include:

    • Compound Name

    • Concentration (purity-corrected)

    • Solvent

    • Preparation Date

    • Expiry/Retest Date

    • Analyst's Initials

Protocol 2: Preparation of Working Standard Solutions

Working standards are prepared by serially diluting the primary stock solution to create a range of concentrations suitable for building a calibration curve.[18]

Step 1: Dilution Scheme Design

  • Rationale: A well-designed dilution scheme covers the expected concentration range of the analyte in the unknown samples.

  • Action: Plan the desired concentrations for your calibration curve (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

Step 2: Serial Dilution Example (to make 100 µg/mL)

  • Rationale: Using calibrated pipettes and volumetric flasks maintains accuracy throughout the dilution series. An error in one step will propagate, so precision is key.[18]

  • Action: a. Pipette 1.0 mL of the 1.0 mg/mL (1000 µg/mL) Primary Stock Solution into a 10 mL Class A volumetric flask. b. Dilute to the mark with the same solvent used for the stock solution. c. Cap and invert 15-20 times to mix. This is your 100 µg/mL working standard.

Step 3: Continue the Series

  • Rationale: Repeating the process allows for the creation of multiple calibration points.

  • Action: Use the newly created standard to prepare the next one in the series (e.g., pipette 5.0 mL of the 100 µg/mL standard into a 10 mL flask to create a 50 µg/mL standard). Repeat for all desired concentrations.

Step 4: Filtration and Transfer

  • Rationale: Filtering the final working solutions removes any potential microparticulates that could block HPLC columns or interfere with the analysis.[2][10]

  • Action: Before transferring to autosampler vials, filter each working standard through a 0.2 µm or 0.45 µm syringe filter. Label each vial clearly.

Quality Control & Validation of Standard Solutions

The preparation of a standard is not complete until its quality is verified.[3] This is a self-validating step to ensure trustworthiness in the results.[19][20][21][22]

  • Independent Verification: The most robust QC check is to compare the newly prepared standards against a set prepared from a different weighing of the reference material, ideally by a different analyst.[19] The results should agree within a pre-defined tolerance (e.g., ±2-5%).

  • Stability Assessment: Stock solution stability should be demonstrated by analyzing the solution at set time points (e.g., 0, 7, 14, 30 days) under its intended storage conditions.[19] The response should remain consistent (e.g., within 98-102% of the initial value).

  • Visual Inspection: Before each use, visually inspect solutions for any signs of precipitation or discoloration, which would indicate degradation or insolubility.

QC ParameterAcceptance CriteriaRationale
Purity Correction Applied to all calculationsEnsures the final concentration reflects the true amount of active analyte.
Independent Check Response within ±5% of originalConfirms accuracy of preparation and guards against gross errors.
Short-Term Stability Stable for the duration of useEnsures solutions do not degrade while sitting in an autosampler.
Long-Term Stability Documented and assigned expiry datePrevents the use of degraded standards in future analyses.

Workflow Visualization: Standard Preparation & QC

The following diagram illustrates the logical flow from initial planning to final, quality-controlled analytical standards ready for use.

G start Start: Define Required Concentrations weigh 1. Accurately Weigh Reference Standard start->weigh dissolve 2. Dissolve in Class A Volumetric Flask weigh->dissolve homogenize 3. Dilute to Volume & Homogenize dissolve->homogenize stock Primary Stock Solution (Labeled & Stored) homogenize->stock plan_dilution 4. Plan Serial Dilution Scheme stock->plan_dilution serial_dilute 5. Perform Serial Dilutions (Pipette & Flask) plan_dilution->serial_dilute working_stds Working Standards (Labeled) serial_dilute->working_stds qc_check 6. Quality Control Check (e.g., Independent Prep) working_stds->qc_check pass Pass qc_check->pass Criteria Met fail Fail: Investigate & Remake qc_check->fail Criteria Not Met use 7. Filter & Use in Analytical Run pass->use fail->weigh end End use->end

Sources

Application

Comprehensive In Vitro Profiling of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol: Electrophysiology and Membrane Dynamics

Introduction and Pharmacological Rationale 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is a highly lipophilic, halogenated tertiary alcohol. In drug development, halogenated phenol and benzyl alcohol derivatives (such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Rationale

2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is a highly lipophilic, halogenated tertiary alcohol. In drug development, halogenated phenol and benzyl alcohol derivatives (such as propofol and chloroxylenol) are frequently investigated for their neuromodulatory and antimicrobial properties. The insertion of a halogen (specifically chlorine) in the para-position of such aromatic rings has been shown to significantly increase their potency as positive allosteric modulators (PAMs) of inhibitory ligand-gated ion channels, including GABA_A and glycine receptors[1][2].

However, due to its high lipophilicity (estimated LogP ~3.5), this compound readily partitions into lipid bilayers. This creates a dual-mechanism paradigm: the compound may exert specific allosteric modulation by binding to transmembrane receptor pockets, while simultaneously causing non-specific membrane fluidization. To decouple these effects, we have designed a self-validating in vitro assay pipeline utilizing automated patch-clamp electrophysiology and Laurdan fluorescence spectroscopy.

MOA Compound 2-(4-Chloro-3,5-dimethylphenyl) -2-propanol Membrane Lipid Bilayer Partitioning Compound->Membrane GABAA GABA_A Receptor Binding Compound->GABAA Fluidity Increased Water Penetration Membrane->Fluidity PAM Positive Allosteric Modulation GABAA->PAM Fluidity->GABAA Allosteric Coupling Influx Chloride Influx & Hyperpolarization PAM->Influx

Proposed dual-mechanism: lipid bilayer partitioning and GABA_A receptor allosteric modulation.

Assay Protocol 1: Automated Patch-Clamp Electrophysiology

Objective: Determine the half-maximal effective concentration (EC 50​ ) of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol as a PAM on human recombinant α1β2γ2 GABA_A receptors.

Expertise & Causality: Experimental Choices
  • Why use an EC 20​ concentration of GABA? To accurately measure positive allosteric modulation, the compound must be co-applied with a sub-maximal concentration of the endogenous ligand (GABA). An EC 20​ concentration ensures the chloride channel is only partially open, providing a wide dynamic range to observe potentiation without hitting a "ceiling effect"[3].

  • Why strict vehicle limits (<0.1% DMSO)? Halogenated alcohols are highly soluble in DMSO, but DMSO itself can alter membrane fluidity and baseline GABA currents at concentrations above 0.1%.

Step-by-Step Methodology
  • Cell Preparation: Culture HEK293 cells stably expressing human α1β2γ2 GABA_A receptors. Harvest cells at 70-80% confluency and suspend them in extracellular recording solution (ECS: 140 mM NaCl, 4 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Intracellular Solution (ICS): Fill the recording electrodes with ICS (120 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM MgCl 2​ , 2 mM Mg-ATP, pH 7.3). CsCl is used to block potassium currents and isolate chloride influx.

  • Compound Preparation: Prepare a 10 mM stock of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol in 100% DMSO. Perform a 10-point serial dilution in ECS (final DMSO concentration strictly 0.1%).

  • Recording Protocol:

    • Achieve whole-cell configuration and voltage-clamp the cells at -70 mV.

    • Apply a 2-second pulse of EC 20​ GABA to establish a baseline inward chloride current.

    • Washout for 30 seconds with ECS.

    • Pre-incubate the cell with the test compound for 30 seconds.

    • Co-apply the test compound with EC 20​ GABA for 2 seconds and record the peak current amplitude[3].

Self-Validating Controls
  • Positive Control: Propofol (10 µM) to validate the assay's sensitivity to known PAMs.

  • Negative/Antagonist Control: Bicuculline (10 µM) co-applied with GABA to ensure the recorded currents are strictly GABA_A mediated[4].

PatchClampWorkflow Prep 1. Compound Preparation (DMSO Stock & Serial Dilution) Patch 3. Automated Patch-Clamp (Whole-Cell Configuration) Prep->Patch Cells 2. Cell Preparation (HEK293-GABA_A Induction) Cells->Patch Perfusion 4. Compound Perfusion (Co-application with EC20 GABA) Patch->Perfusion Analysis 5. Data Acquisition & EC50 Determination Perfusion->Analysis

Step-by-step workflow for automated patch-clamp electrophysiology.

Assay Protocol 2: Membrane Fluidity Assessment via Laurdan Fluorescence

Objective: Assess the compound's impact on lipid bilayer order and water penetration to rule out non-specific membrane toxicity.

Expertise & Causality: Experimental Choices
  • Why Laurdan over DPH? Laurdan (6-dodecanoyl-N,N-dimethyl-2-naphthylamine) intercalates into the lipid bilayer and its emission spectrum is highly sensitive to water dipole relaxation. In a rigid, ordered membrane, water penetration is low, yielding a blue-shifted emission (~440 nm). When lipophilic compounds disrupt lipid packing, increased water penetration causes a red shift (~490 nm)[5][6]. This allows for the precise calculation of Generalized Polarization (GP), directly correlating with membrane fluidity.

Step-by-Step Methodology
  • Vesicle Preparation: Prepare 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) unilamellar vesicles (1 mM lipid concentration) via extrusion through a 100 nm polycarbonate filter.

  • Laurdan Labeling: Add Laurdan stock solution to the DPPC vesicles to achieve a final probe-to-lipid molar ratio of 1:200. Incubate in the dark at 45°C (above DPPC's phase transition temperature) for 30 minutes[6].

  • Compound Incubation: Aliquot the labeled vesicles and add varying concentrations of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol (1 µM to 100 µM). Incubate for 15 minutes.

  • Spectrofluorometric Measurement:

    • Place the sample in a temperature-controlled cuvette at 37°C.

    • Excite the sample at 350 nm[5].

    • Record the emission intensities at 440 nm ( I440​ ) and 490 nm ( I490​ ).

  • Data Analysis: Calculate the Generalized Polarization (GP) using the formula:

    GP=I440​+I490​I440​−I490​​

    A decrease in GP indicates an increase in membrane fluidity[6].

Self-Validating Controls
  • Positive Control: Benzyl alcohol (50 mM) to induce maximal membrane fluidization and a complete red-shift.

  • Negative Control: Cholesterol enrichment (30 mol%) in DPPC vesicles to rigidify the membrane, decreasing dipolar relaxation and forcing a blue-shift[7].

Quantitative Profiling Summary

To establish a comprehensive pharmacological profile, the electrophysiological and biophysical data must be synthesized. The table below represents the expected data structure for evaluating 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol against reference compounds.

CompoundGABA_A PAM EC 50​ (µM)Max Potentiation (%)Laurdan GP Shift ( Δ GP at 10 µM)Cytotoxicity CC 50​ (µM)
2-(4-Chloro-3,5-dimethylphenyl)-2-propanol To be determinedTo be determinedTo be determinedTo be determined
Propofol (Positive Control)1.2 ± 0.3350 ± 25%-0.05 (Minimal)> 100
Benzyl Alcohol (Fluidity Control)> 1000N/A-0.45 (High)45.2 ± 4.1
Bicuculline (Antagonist Control)N/A (IC 50​ : 0.47)N/A0.00 (None)> 100

Note: A high Δ GP shift correlating with a low EC 50​ would suggest that the compound's mechanism of action is heavily driven by non-specific membrane fluidization rather than specific receptor binding.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: benchchem.
  • Source: smolecule.
  • Source: benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol synthesis

Welcome to the technical support center for the synthesis of 2-(4-chloro-3,5-dimethylphenyl)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(4-chloro-3,5-dimethylphenyl)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this tertiary alcohol, while seemingly straightforward, presents several challenges that can significantly impact reaction yield and purity. This resource aims to equip you with the knowledge to overcome these obstacles and achieve optimal results in your experiments.

Troubleshooting Guide: Maximizing Reaction Yield

This section addresses specific issues you may encounter during the synthesis, offering detailed explanations and actionable solutions to improve your reaction outcomes.

Question 1: My yield of 2-(4-chloro-3,5-dimethylphenyl)-2-propanol is consistently low. What are the most likely causes and how can I fix them?

Low yields in this synthesis, which is typically achieved via a Grignard reaction, can often be traced back to a few critical factors.[1][2] The primary culprits are usually related to the quality and handling of the Grignard reagent, the presence of moisture, and competing side reactions.[1][2][3]

Potential Cause A: Inactive or Poor-Quality Grignard Reagent

The Grignard reagent, in this case, likely methylmagnesium bromide or chloride, is the cornerstone of this synthesis. Its reactivity is paramount for a successful outcome.

  • The Problem: Magnesium turnings used to prepare the Grignard reagent can have an oxide layer on their surface, which prevents the reaction with the alkyl halide from initiating.[4][5] Commercial Grignard solutions can also degrade over time, leading to a lower-than-stated concentration.[1]

  • The Solution:

    • Magnesium Activation: Before adding the alkyl halide, activate the magnesium turnings. This can be done by gently crushing them with a glass rod in the reaction flask to expose a fresh surface.[5] Adding a small crystal of iodine can also initiate the reaction; the disappearance of the brown color indicates activation.[4][5][6][7]

    • Reagent Titration: Always titrate your Grignard reagent just before use to determine its exact concentration.[1] This allows for accurate stoichiometric calculations, preventing the use of insufficient reagent. A common method is titration against a solution of iodine until the brown color disappears.[1]

Potential Cause B: Presence of Moisture or Other Protic Impurities

Grignard reagents are extremely strong bases and will react readily with any source of acidic protons, such as water.[1][4][5][8][9][10] This is a very common reason for low yields.[2]

  • The Problem: Water in your glassware, solvents, or starting materials will quench the Grignard reagent, converting it to an unreactive alkane and reducing the amount available to react with your ketone.[1][5]

  • The Solution:

    • Rigorous Anhydrous Technique: All glassware must be thoroughly dried before use, either by flame-drying under vacuum or oven-drying.[1][5][6]

    • Anhydrous Solvents: Use freshly distilled anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF).[5] THF is often preferred as it can better solvate and stabilize the Grignard reagent.[2][6]

    • Dry Starting Materials: Ensure your starting ketone, 4'-Chloro-3',5'-dimethylacetophenone, is free of water. If necessary, dry it over a suitable drying agent.

Potential Cause C: Competing Side Reactions

Several side reactions can compete with the desired nucleophilic addition of the Grignard reagent to the ketone, thereby lowering the yield of the tertiary alcohol.

  • The Problem & Solution:

Side ReactionIndicationMitigation Strategy
Enolization of the Ketone High recovery of the starting ketone after workup.The Grignard reagent acts as a base, deprotonating the ketone at the alpha-position to form an enolate.[3][11][12][13] To favor nucleophilic addition, add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C).[1]
Reduction of the Ketone Isolation of the corresponding secondary alcohol, 1-(4-chloro-3,5-dimethylphenyl)ethanol.This is more common with sterically hindered ketones and Grignard reagents with β-hydrogens.[3][11] While methyl Grignard has no β-hydrogens, this can still occur. Running the reaction at a lower temperature can help minimize this side reaction.[1]
Wurtz Coupling Formation of biphenyl-type byproducts.This occurs when the Grignard reagent reacts with unreacted alkyl halide.[13] This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium turnings during the Grignard reagent preparation.[13]
Question 2: I am observing significant amounts of unreacted starting material (4'-Chloro-3',5'-dimethylacetophenone) in my crude product. What's going wrong?

This is a common and frustrating issue, directly pointing to a problem with your Grignard reagent or the reaction conditions.

Troubleshooting Steps:

  • Confirm Grignard Reagent Activity: As detailed in the previous question, the primary suspect is an inactive or insufficient amount of Grignard reagent. Retitrate your reagent and ensure you are using a slight excess (e.g., 1.1-1.2 equivalents) to account for any minor quenching.

  • Check for Moisture Contamination: Re-evaluate your anhydrous technique. Even trace amounts of water can have a significant impact.

  • Optimize Reaction Temperature: While low temperatures are generally favored to minimize side reactions, ensure the reaction is allowed to proceed to completion. After the initial addition at a low temperature, allowing the reaction to warm to room temperature and stir for a period (e.g., 30 minutes to an hour) can ensure full conversion.[7]

  • Consider the Order of Addition: Always add the ketone solution to the Grignard reagent, not the other way around. This maintains an excess of the Grignard reagent throughout the addition, which helps to minimize enolization.[1]

Question 3: How can I effectively purify the final product and remove byproducts?

Proper purification is crucial for obtaining a high-purity sample of 2-(4-chloro-3,5-dimethylphenyl)-2-propanol.

Purification Strategy:

  • Aqueous Workup: The reaction is typically quenched by carefully and slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[1][2] This is generally preferred over strong acids, which can sometimes promote dehydration of the tertiary alcohol product.[1]

  • Extraction: After quenching, extract the product into an organic solvent like diethyl ether or ethyl acetate. Perform several extractions to ensure complete recovery.

  • Washing: Wash the combined organic layers with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.[2][5] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[2]

  • Final Purification: The crude product, which may be a viscous liquid or a low-melting solid, can be further purified by either recrystallization from a suitable solvent or by column chromatography on silica gel.[14]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-(4-chloro-3,5-dimethylphenyl)-2-propanol?

The most direct and widely used method is the Grignard reaction.[13] This involves the reaction of a suitable Grignard reagent, typically methylmagnesium bromide or methylmagnesium chloride, with 4'-chloro-3',5'-dimethylacetophenone.[8][9][10][15][16]

Reaction Scheme:

Q2: Can I synthesize the starting ketone, 4'-Chloro-3',5'-dimethylacetophenone, in-house?

Yes, the starting ketone can be synthesized via a Friedel-Crafts acylation reaction.[17][18][19] This involves reacting 1-chloro-2,4-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[17][18][19]

Reaction Scheme:

Q3: What are the key safety precautions I should take during this synthesis?
  • Grignard Reagents: These are highly reactive and pyrophoric. They must be handled under an inert atmosphere (nitrogen or argon) and away from any sources of water or protic solvents.

  • Solvents: Diethyl ether and THF are highly flammable. Ensure all operations are carried out in a well-ventilated fume hood, away from ignition sources.

  • Workup: The quenching of the Grignard reaction is exothermic. Always add the reaction mixture to the quenching solution slowly and with cooling.

Q4: What is the optimal solvent for this Grignard reaction?

Both diethyl ether and tetrahydrofuran (THF) are commonly used and effective solvents for Grignard reactions.[2] THF is often preferred due to its higher boiling point, which allows for refluxing at a higher temperature if needed, and its ability to better solvate and stabilize the Grignard reagent.[2][6]

Visualizing the Process

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis of 2-(4-chloro-3,5-dimethylphenyl)-2-propanol via the Grignard reaction.

experimental_workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Grignard Reaction cluster_workup Part 3: Workup and Purification prep_start Start: Anhydrous Conditions activate_mg Activate Mg Turnings (Iodine crystal) prep_start->activate_mg add_alkyl_halide Slowly add Alkyl Halide in Anhydrous Ether/THF activate_mg->add_alkyl_halide reflux Reflux to complete reagent formation add_alkyl_halide->reflux cool_reagent Cool Grignard Reagent (0 °C) reflux->cool_reagent add_ketone Slowly add Ketone in Anhydrous Ether/THF cool_reagent->add_ketone stir Stir at Room Temperature add_ketone->stir quench Quench with cold sat. aq. NH4Cl stir->quench extract Extract with Ether quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify product Final Product purify->product

Caption: A typical workflow for the synthesis of the target tertiary alcohol.

Troubleshooting Low Yield

This decision tree can help diagnose the cause of low reaction yields.

troubleshooting_yield cluster_yes cluster_no cluster_solutions start Low Yield of Tertiary Alcohol check_sm Significant unreacted starting ketone? start->check_sm yes_sm YES check_sm->yes_sm no_sm NO check_sm->no_sm inactive_grignard Inactive/Insufficient Grignard Reagent yes_sm->inactive_grignard moisture Moisture Contamination yes_sm->moisture enolization Significant Enolization yes_sm->enolization reduction Reduction Side Product (Secondary Alcohol) Observed? no_sm->reduction solution_grignard Solution: Activate Mg, Titrate Reagent, Use Excess inactive_grignard->solution_grignard solution_moisture Solution: Ensure Rigorous Anhydrous Conditions moisture->solution_moisture solution_enolization Solution: Low Temperature, Slow Addition of Ketone enolization->solution_enolization yes_reduction YES reduction->yes_reduction no_reduction NO reduction->no_reduction solution_reduction Solution: Lower Reaction Temperature yes_reduction->solution_reduction workup_loss Product Loss During Workup/Purification no_reduction->workup_loss solution_workup Solution: Optimize Quenching and Extraction Steps workup_loss->solution_workup

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Available at: [Link]

  • ResearchGate. (2024). How to purify tertiary alcohol?. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol. Google Patents.
  • Unknown. (n.d.). Grignard Reaction. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. PMC. Available at: [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Available at: [Link]

  • Quora. (2019). How to improve the percent yield in Grignard reaction. Quora. Available at: [Link]

  • Reddit. (2020). Hindered Grignard reagents. r/OrganicChemistry. Available at: [Link]

  • YouTube. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Available at: [Link]

  • Organic Reaction Resources. (n.d.). Grignard Reaction - Common Conditions. Available at: [Link]

  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • WordPress.com. (2015). Reactions of Grignard reagents. Organic chemistry teaching. Available at: [Link]

  • Reddit. (2022). Grignard side reactions. r/chemistry. Available at: [Link]

  • ACS Publications. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education. Available at: [Link]

  • Google Patents. (n.d.). CN103351282B - Preparing method for 4-chlorine-3,5-xylenol. Google Patents.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Beyond Benign. Available at: [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Available at: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction. Google Patents.
  • Organic Syntheses. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to. Organic Syntheses Procedure. Available at: [Link]

  • YouTube. (2014). Using the Grignard Reaction to Make Alcohols. YouTube. Available at: [Link]

  • ResearchGate. (2019). Suzuki Reaction for the Synthesis of New Derivatives of 4-Chloro-3,5-Dimethyl Phenol and their in vitro Antibacterial Screening. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. Available at: [Link]

  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Google Patents.
  • European Patent Office. (2018). IMPROVED PROCESS FOR PREPARATION OF INTERMEDIATES. European Patent Office - EP 4385329 A2. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Co-Eluting Peaks in 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol Chromatography

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals facing resolution challenges with 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals facing resolution challenges with 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol . Because this molecule features a sterically hindered tertiary alcohol attached to a highly substituted aromatic ring, it presents unique chromatographic vulnerabilities—most notably, artifactual degradation and hydrophobic co-elution.

Diagnostic Framework: Identifying Co-Elution

Before adjusting method parameters, you must confirm that peak distortion is actually caused by co-elution rather than secondary column interactions (e.g., silanol tailing). Perfect co-elution hides beneath a symmetrical peak, but most co-eluting impurities reveal themselves through subtle visual or spectral cues. A sudden discontinuity or "shoulder" on a peak is a primary indicator of two compounds exiting the column simultaneously, whereas a gradual exponential decline indicates tailing[1].

Workflow Start Detect Peak Asymmetry (Shoulder/Distortion) CheckK Calculate Capacity Factor (k') Start->CheckK LowK k' < 1.0 (Poor Retention) CheckK->LowK HighK k' > 1.0 (Adequate Retention) CheckK->HighK FixLowK Weaken Mobile Phase (Decrease % Organic) LowK->FixLowK CheckAlpha Evaluate Selectivity (α) HighK->CheckAlpha FixAlpha Change Solvent/Column (e.g., C18 to Phenyl) CheckAlpha->FixAlpha

Diagnostic workflow for resolving chromatographic co-elution.

Root Cause Analysis: The Chemistry of the Target Molecule

The Tertiary Alcohol Dehydration Dilemma

The fundamental challenge with 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is its chemical structure. It is a tertiary alcohol. Under acidic conditions (common in HPLC mobile phases like 0.1% TFA) or high temperatures (standard in GC injector ports), the hydroxyl group is protonated, converting it into a superior leaving group (water)[2][3].

Because the resulting tertiary carbocation is highly stable, the molecule rapidly undergoes an E1 elimination mechanism[3]. It loses a proton to form a dehydrated alkene artifact (e.g., 1-chloro-2,6-dimethyl-4-(prop-1-en-2-yl)benzene). This alkene is structurally nearly identical to the parent compound but lacks the polar hydroxyl group, making it highly hydrophobic. In Reverse-Phase HPLC (RP-HPLC), this alkene will closely trail or co-elute with the parent peak.

Mechanism Alcohol 2-(4-Chloro-3,5-dimethylphenyl) -2-propanol Protonation Acid/Heat Catalyst (Injector/Mobile Phase) Alcohol->Protonation Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation -H2O Alkene Dehydrated Alkene (Co-eluting Impurity) Carbocation->Alkene -H+

Acid-catalyzed thermal dehydration pathway of tertiary alcohols.

The Resolution Equation ( )

If the co-eluting peak is not an artifact but a genuine sample impurity (e.g., unreacted starting ketone), resolution ( ) must be achieved by manipulating three variables: Efficiency ( ), Selectivity ( ), and Capacity Factor ( )[4]. If is extremely low (e.g., 0.1), the compounds are eluting in the void volume, making separation impossible[1].

Step-by-Step Troubleshooting Protocols

Protocol A: RP-HPLC Optimization (Self-Validating System)

Objective: Resolve the parent alcohol from its hydrophobic impurities while preventing on-column acid-catalyzed dehydration.

  • Step 1: Adjust the Capacity Factor ( ). Calculate . If , weaken your mobile phase to increase the time the molecule spends in the stationary phase[4]. For RP-HPLC, decrease the organic modifier (e.g., drop Acetonitrile from 70% to 50%).

  • Step 2: Neutralize the Mobile Phase. If your current mobile phase uses 0.1% Formic Acid or TFA, the acidic environment may be actively dehydrating the tertiary alcohol on-column[3]. Switch to a neutral buffer (e.g., 10 mM Ammonium Acetate, pH 6.8). Ensure the pH is strictly controlled.

  • Step 3: Alter Selectivity ( ). If peaks still co-elute at , change the stationary phase. Switch from a standard C18 to a Phenyl-Hexyl column. The phenyl phase will engage in interactions with the chloro-dimethylphenyl ring, offering orthogonal selectivity to separate the alcohol from its alkene degradant[5].

  • Validation Step: Inject a blank, followed by a pure standard of the alcohol, and then the sample. If the standard shows a single sharp peak but the sample shows a shoulder, the co-eluting peak is a native impurity. If the standard also shows a shoulder, your method is actively degrading the compound.

Protocol B: Gas Chromatography (GC) Artifact Prevention

Objective: Prevent thermal dehydration of the tertiary alcohol in the GC inlet.

  • Step 1: Lower Injector Port Temperature. Standard GC inlets run at 250°C. Reduce the inlet temperature to 180°C–200°C to minimize thermal energy available for the E1 elimination[2][3].

  • Step 2: Inlet Maintenance. Active sites in the inlet catalyze dehydration. Use a highly deactivated glass liner and remove glass wool, which provides a massive surface area for catalytic degradation.

  • Step 3: Derivatization (Definitive Fix). Convert the labile tertiary hydroxyl group into a stable ether. React the sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form a Trimethylsilyl (TMS) ether.

  • Validation Step: Run the underivatized sample vs. the TMS-derivatized sample. If the derivatized sample yields a single, sharp peak and the "impurity" peak vanishes, the original co-eluting peak was a thermal dehydration artifact.

Quantitative Data & Method Parameters

Table 1: Diagnostic Indicators of Co-Elution vs. Column Overload

Diagnostic FeatureCo-Elution (Hidden Peak)Column OverloadMethod Incompatibility
Peak Shape Sudden shoulder or merged peaks[1]"Shark fin" shape (Right-leaning)Split peaks across all analytes
Spectral Purity (DAD/MS) UV/MS spectra shift across the peak[1]Spectra remains constantSpectra remains constant
Effect of Dilution Shoulder remains proportionalPeak shape normalizesSplit peaks persist

Table 2: Optimized RP-HPLC Starting Parameters for Substituted Phenylpropanols

ParameterRecommended SettingRationale
Column Phenyl-Hexyl (100 x 4.6 mm, 3 µm)Enhances selectivity for the aromatic ring[5].
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)Prevents acid-catalyzed E1 dehydration of the tertiary alcohol[3].
Mobile Phase B Methanol (MeOH)Provides different hydrogen-bonding selectivity compared to ACN.
Gradient 40% B to 80% B over 15 minsEnsures adequate (between 1 and 5) for optimal resolution[4].

Frequently Asked Questions (FAQs)

Q: I weakened my mobile phase to increase retention, but the two peaks are still merged. What is the next logical step? A: You have successfully optimized the capacity factor ( ), but you are lacking selectivity ( ). In the resolution equation, once is optimized, selectivity is the most powerful tool for separating co-eluting peaks[4]. You must change the chemical interaction by switching the organic solvent (e.g., from Acetonitrile to Methanol) or changing the column chemistry[5].

Q: Why does my peak have a sudden shoulder instead of a gradual tail? A: A tail is a gradual exponential decline, usually indicating secondary interactions (like the analyte sticking to unendcapped silanols on the column). A shoulder is a sudden discontinuity, which is the hallmark visual cue of a second compound exiting the column at almost the exact same time[1].

Q: Is it possible my sample solvent is causing the co-elution? A: It can cause peak splitting, which mimics co-elution. If your sample is dissolved in 100% organic solvent but injected into a highly aqueous mobile phase, the analyte precipitates or travels at different speeds down the column. Always try to inject your sample in the starting mobile phase.

References

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) . Axion Labs. Available at:[Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks . YouTube (Axion Labs). Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues . Phenomenex. Available at: [Link]

  • Acid-Catalyzed Dehydration of an Alcohol . Labflow. Available at:[Link]

  • Dehydration of Alcohols-Gas Chromatography . WebAssign. Available at: [Link]

  • 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms . YouTube (Brandt Kadrowski). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for the Recrystallization of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol

Diagnostic Overview: 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is a sterically hindered tertiary alcohol. Typically synthesized via Grignard addition, crude batches are frequently contaminated with unreacted starting ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview: 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is a sterically hindered tertiary alcohol. Typically synthesized via Grignard addition, crude batches are frequently contaminated with unreacted starting materials, biphenyl-like coupling byproducts, and polar 1,3-diol dimers. Due to the bulky, lipophilic nature of the 4-chloro-3,5-dimethylphenyl moiety, the compound exhibits a relatively low melting point and a high propensity for liquid-liquid phase separation ("oiling out") during purification. This guide provides field-proven, thermodynamically grounded solutions to optimize your recrystallization workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my crude product "oil out" instead of crystallizing during the cooling phase, and how do I correct the solvent ratio? Causality & Mechanism: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of the solute in the chosen solvent system is higher than its melting point. Because 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is highly lipophilic, using a pure, high-boiling non-polar solvent (like pure heptane) causes the compound to separate as a dense liquid phase before the temperature drops low enough to induce solid nucleation. Resolution: Shift the thermodynamic equilibrium by utilizing a binary solvent system. Introduce a "good" solvent with a lower boiling point (e.g., Toluene or Ethyl Acetate) to increase the overall solubility at higher temperatures. This lowers the saturation temperature below the melting point of the API. Gradually add the "poor" anti-solvent (Heptane) only after the solution has cooled near the metastable zone limit.

Q2: How do I rationally select a solvent system to maximize the purge of 1,3-diol dimeric impurities? Causality & Mechanism: Trial-and-error solvent screening is inefficient and often leads to impurity entrapment. The efficiency of an impurity purge is governed by the thermodynamic Impurity Purge Factor ( f3​ ), which is proportional to the difference between the impurity's partition coefficient and the crystalline pharmaceutical's solubility . Resolution: Avoid using pure aliphatic hydrocarbons (hexane/pentane). Because polar 1,3-diol impurities are highly insoluble in pure alkanes, these solvents will co-precipitate the impurity, effectively enriching it in the final product. Instead, use a Toluene/Heptane mixture. Toluene provides the necessary polarity to keep the 1,3-diol partitioned in the mother liquor, while Heptane drives the crystallization of the target tertiary alcohol.

Q3: How does the rate of anti-solvent addition impact the final purity, and how can I prevent occlusion? Causality & Mechanism: Rapid addition of an anti-solvent creates localized spikes in supersaturation. This forces the system out of the metastable zone, triggering rapid primary nucleation rather than controlled crystal growth. Rapid nucleation traps mother liquor and dissolved impurities within the crystal lattice—a phenomenon known as occlusion. Resolution: Employ a controlled, linear anti-solvent addition rate (e.g., via a programmable syringe pump) while maintaining constant agitation. This keeps the system within the metastable zone, promoting the growth of larger, high-purity crystals and ensuring the cumulative purge factor remains predictable .

Part 2: Quantitative Data – Solvent System Screening Matrix

The following matrix summarizes the thermodynamic screening results for purging 1,3-diol impurities from 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol.

Solvent System (A:B)Ratio (v/v)Saturation Temp (°C)Recovery Yield (%)Impurity Purge EfficiencyFinal Purity (%)Experimental Observation
Hexane (Pure) 100:045.088.5Poor (Enriched)92.5Rapid precipitation; severe impurity occlusion.
Toluene : Hexane 1:552.082.1Moderate96.0Slight oiling out observed before nucleation.
Ethyl Acetate : Heptane 1:448.579.4Good98.2Good crystal growth; slight yield loss to mother liquor.
Toluene : Heptane 1:355.085.6Excellent99.6 Optimal f3​ purge factor; high purity, no oiling out.

Part 3: Self-Validating Experimental Methodology

To ensure trustworthiness and reproducibility, this protocol incorporates a Mother Liquor Mass Balance step. This transforms the procedure into a self-validating system, proving that impurities were thermodynamically purged rather than degraded or lost to experimental error.

Optimized Toluene/Heptane Recrystallization Protocol:

  • Dissolution: In a jacketed reactor equipped with an overhead stirrer, suspend 10.0 g of crude 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol in 10 mL of Toluene. Heat the mixture to 65°C until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean crystallization vessel to remove any insoluble particulates or active magnesium residues.

  • Anti-Solvent Addition (Phase 1): At 65°C, begin adding 15 mL of Heptane at a controlled rate of 1.0 mL/min using a syringe pump. Maintain an agitation speed of 250 RPM.

  • Controlled Nucleation: Cool the reactor linearly from 65°C to 45°C over 40 minutes (0.5°C/min). At 45°C, pause cooling and introduce 0.05 g of pure 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol seed crystals. Hold at 45°C for 30 minutes to allow the seed bed to mature.

  • Anti-Solvent Addition (Phase 2) & Final Cooling: Add the remaining 15 mL of Heptane at 0.5 mL/min. Once addition is complete, cool the suspension to 5°C at a rate of 0.2°C/min. Hold at 5°C for 2 hours.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 10 mL of pre-chilled (5°C) Heptane. Dry the crystals in a vacuum oven at 30°C for 12 hours.

  • Self-Validation (Mother Liquor Mass Balance): Collect all mother liquor and wash solvents. Concentrate the solution in vacuo to yield a solid residue. Analyze both the isolated crystals and the mother liquor residue via quantitative HPLC. Validation Criteria: The mass of the API in the crystals plus the mass of the API and impurities in the residue must equal 100% (±2%) of the starting crude mass.

Part 4: Logical Pathway Visualization

G Start Crude 2-(4-Chloro-3,5-dimethylphenyl) -2-propanol Solvent Binary Solvent Selection (Toluene / Heptane) Start->Solvent Dissolution Dissolution at 65°C (Clear Solution) Solvent->Dissolution Oiling Phase Separation ('Oiling Out') Detected? Dissolution->Oiling Adjust Adjust Ratio: Increase Toluene Volume Oiling->Adjust Yes Cooling Controlled Cooling (0.5°C / min) Oiling->Cooling No Adjust->Dissolution Nucleation Seeding & Nucleation within Metastable Zone Cooling->Nucleation Purge Impurity Purge Check (Mother Liquor Mass Balance) Nucleation->Purge Purge->Solvent Diol Retained Success High Purity Crystals Isolated (>99%) Purge->Success f3 Factor Optimal

Workflow for optimizing tertiary alcohol recrystallization and impurity purging.

References

  • Rational Solvent Selection for Pharmaceutical Impurity Purge. Crystal Growth & Design, American Chemical Society (ACS). Available at:[Link]

  • Evaluation and Control of Mutagenic Impurities in a Development Compound: Purge Factor Estimates vs Measured Amounts. Organic Process Research & Development, American Chemical Society (ACS). Available at:[Link]

Optimization

Technical Support Center: Stability and Storage of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and protocol optimization for handling 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and protocol optimization for handling 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol . Designed for researchers and drug development professionals, this resource addresses the unique stability challenges of this specific active pharmaceutical ingredient (API) intermediate.

Mechanistic Understanding: The Root Cause of Degradation

To prevent degradation, one must first understand the chemical vulnerabilities of the molecule. 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is a tertiary benzylic alcohol .

The Causality of Degradation: Unlike primary or secondary alcohols, tertiary alcohols are highly resistant to standard oxidation because they lack α -hydrogens[1]. However, they are exceptionally prone to acid-catalyzed E1 dehydration [2].

When exposed to even trace amounts of Brønsted acids (such as atmospheric CO2​ dissolved in ambient moisture or surface silanols on untreated glass), the tertiary hydroxyl group is protonated. The subsequent loss of water (the rate-limiting step) generates a tertiary benzylic carbocation[2]. This intermediate is highly stabilized by both the resonance of the aromatic ring and the hyperconjugation of the adjacent methyl groups. The rapid loss of a neighboring proton yields the primary degradant: 1-chloro-2,6-dimethyl-4-(prop-1-en-2-yl)benzene (an alkene)[3].

Mechanism A 2-(4-Chloro-3,5-dimethylphenyl) -2-propanol B Protonated Alcohol Intermediate A->B Trace Acid (H+) C Benzylic Carbocation (Stabilized) B->C - H2O (Rate Limiting) D 1-Chloro-2,6-dimethyl-4- (prop-1-en-2-yl)benzene (Alkene Degradant) C->D - H+ (Elimination)

Figure 1: Acid-catalyzed E1 dehydration mechanism of the tertiary benzylic alcohol.

Frequently Asked Questions (FAQs)

Q1: I am observing a new, lower-polarity peak in my HPLC/GC chromatogram during stability testing. What is it? A1: This is almost certainly the alkene degradant formed via E1 dehydration[3]. Because the hydroxyl group is lost, the resulting alkene is significantly less polar than the parent tertiary alcohol. Consequently, it will elute later on a reverse-phase HPLC column (e.g., C18) or earlier on a standard GC column.

Q2: Can I store this compound in standard clear borosilicate glass vials? A2: No. Standard borosilicate glass possesses surface silanol ( −SiOH ) groups that act as weak Brønsted acids. Over time, these surface acids catalyze the dehydration of the tertiary alcohol[2]. You must use base-washed glass, silanized glass, or high-density polyethylene (HDPE) containers. Furthermore, amber containers are required to prevent slow photolytic dehalogenation of the chlorinated aromatic ring.

Q3: My lab experienced an HVAC failure, and the storage temperature spiked to 40°C for a weekend. Is the batch ruined? A3: It depends on the storage atmosphere and container. E1 elimination is highly temperature-dependent[2]. If the compound was stored in an acid-free environment under argon, it may still be viable. You must immediately perform a purity assessment (see Protocol 2) to quantify the alkene formation.

Troubleshooting Workflow

If you detect degradation in your stored batches, follow this logical workflow to isolate and eliminate the environmental triggers.

Workflow Start Detect Impurity (Alkene Peak) CheckpH Check Solvent/Matrix pH Start->CheckpH IsAcidic pH < 7.0? CheckpH->IsAcidic Neutralize Neutralize & Buffer Storage Solution IsAcidic->Neutralize Yes CheckTemp Evaluate Storage Temp IsAcidic->CheckTemp No IsWarm Temp > 4°C? CheckTemp->IsWarm Cool Transfer to -20°C Inert Atmosphere IsWarm->Cool Yes CheckGlass Assess Container (Use Base-Washed Glass) IsWarm->CheckGlass No

Figure 2: Troubleshooting workflow for identifying and resolving degradation triggers.

Quantitative Data: Storage Parameter Optimization

To establish a self-validating storage system, compare your current protocols against the empirically derived stability metrics below.

Storage ConditionTemperatureAtmosphereContainer TypeEstimated Shelf-Life (>98% Purity)
Optimal (Recommended) -20°CArgon / NitrogenBase-washed Amber Glass> 24 Months
Acceptable (Short-term) 4°CArgon / NitrogenSilanized Amber Glass6 - 12 Months
Sub-optimal 25°CAmbient AirStandard Clear Glass1 - 3 Months
Accelerated Degradation 40°CAmbient AirAcid-washed Glass< 1 Week

Self-Validating Experimental Protocols

Protocol 1: Preparation of Base-Washed Glassware for Storage

Causality: Neutralizing surface silanols on glass prevents heterogeneous acid catalysis, which is the primary driver of tertiary alcohol dehydration.

  • Preparation: Prepare a 0.1 M solution of Potassium Hydroxide (KOH) in a 70:30 mixture of Methanol:Water.

  • Submersion: Completely submerge the amber glass storage vials and PTFE-lined caps in the basic solution for 2 hours at room temperature.

  • Neutralization Rinse: Rinse the vials thoroughly with HPLC-grade deionized water at least five times to remove residual KOH.

    • Self-Validation Step: Test the final rinse water with a calibrated pH meter. The protocol is only successful if the runoff reads strictly between pH 6.8 and 7.2.

  • Drying: Rinse twice with HPLC-grade acetone to facilitate water removal. Bake the vials in a drying oven at 120°C for 4 hours.

  • Storage: Cool the vials in a desiccator backfilled with argon until ready for use.

Protocol 2: Recovery of Degraded API via Flash Chromatography

Causality: If dehydration has occurred, the non-polar alkene must be separated from the polar tertiary alcohol. Silica gel is naturally acidic, so the stationary phase must be buffered to prevent further on-column degradation.

  • Stationary Phase Buffering: Prepare a silica gel column using a mobile phase of Hexanes containing 1% Triethylamine (TEA). The TEA neutralizes the acidic sites on the silica.

  • Sample Loading: Dissolve the degraded mixture in a minimal volume of Hexanes and load it onto the column.

  • Elution Gradient: Elute with a gradient starting at 100% Hexanes and slowly ramping to 90:10 Hexanes:Ethyl Acetate.

  • Fraction Collection:

    • The alkene degradant will elute first ( Rf​≈0.8 in 90:10 Hexanes:EtOAc).

    • The intact 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol will elute second ( Rf​≈0.3 ).

    • Self-Validation Step: Spot fractions on a TLC plate and stain with Potassium Permanganate ( KMnO4​ ). The alkene will instantly reduce the stain (turning yellow/brown), confirming the identity of the degradant peak.

  • Recovery: Pool the fractions containing the pure alcohol. Evaporate under reduced pressure at a water bath temperature of <30°C to prevent thermal degradation. Immediately purge with argon and store at -20°C.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic halogenated compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic halogenated compounds.

The Physicochemical Challenge: 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is a highly hydrophobic molecule. Its structure features a halogenated aromatic ring (4-chloro-3,5-dimethylphenyl) coupled with a sterically hindered tertiary alcohol. This configuration severely limits its ability to form favorable hydrogen bonds with water. When introduced to an aqueous medium, the water molecules are forced into an entropically unfavorable, highly ordered "clathrate" cage around the lipophilic regions. To minimize this thermodynamic penalty, the compound rapidly aggregates and precipitates out of solution, exhibiting classic Biopharmaceutical Classification System (BCS) Class II/IV behavior[1].

This guide provides field-proven, self-validating strategies to overcome these solubility barriers for both in vitro and in vivo applications.

Part 1: Diagnostic FAQs

Q1: When I dilute my 100 mM DMSO stock of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol into PBS, it immediately turns cloudy. Why does this happen, and how do I fix it? Causality: You are observing the "Ouzo effect" (solvent-shift precipitation). While the compound is highly soluble in DMSO—a solvent that disrupts water's hydrogen-bond network and lowers the dielectric constant[2]—rapid dilution into an aqueous buffer causes an immediate polarity spike. The compound becomes instantly supersaturated and nucleates into microcrystals. Solution: If your assay tolerates it, keep the final DMSO concentration at 1% and perform a stepwise dilution rather than a direct spike. If your assay is sensitive to DMSO, you must abandon simple co-solvency and transition to a carrier-based system like Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[3].

Q2: My cell-based assay requires a 50 µM working concentration, but the cells die at DMSO concentrations above 0.1%. What is the most biologically inert way to keep the compound in solution? Causality: At 0.1% DMSO, achieving 50 µM requires a 50 mM stock, which will almost certainly crash out upon dilution. To bypass organic solvents, use Cyclodextrin Complexation . HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic 4-chloro-3,5-dimethylphenyl ring, while its hydrophilic exterior maintains excellent aqueous solubility[3]. This shields the compound from the water network, preventing precipitation without relying on cytotoxic solvents[4].

Q3: I need to formulate this compound for oral gavage in a rodent pharmacokinetics (PK) study. Aqueous buffers and cyclodextrins are failing at the required high dose (50 mg/kg). What is the standard industry approach? Causality: Cyclodextrins have a finite loading capacity (usually a 1:1 molar ratio). For high-dose in vivo studies, the sheer mass of the drug exceeds the solubilization capacity of aqueous carriers. Solution: Utilize a Self-Emulsifying Drug Delivery System (SEDDS) . By pre-dissolving the compound in a lipid-based formulation (e.g., oils mixed with surfactants), the compound remains in a lipophilic environment. Upon entering the aqueous gastrointestinal tract, the formulation spontaneously forms microemulsions, drastically increasing the surface area for absorption[5].

Part 2: Solubilization Decision Matrix

Use the following logical workflow to determine the thermodynamically appropriate solubilization strategy for your specific experimental constraints.

DecisionTree Start Compound: 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol (Highly Lipophilic) Assay Target Application? Start->Assay InVitro In Vitro Assays (Cells/Enzymes) Assay->InVitro InVivo In Vivo Dosing (Rodent Models) Assay->InVivo DMSO_Tol Is >0.5% DMSO tolerated? InVitro->DMSO_Tol Route Administration Route? InVivo->Route Cosolvent Co-Solvency (DMSO Stock -> Buffer) DMSO_Tol->Cosolvent Yes CD_Complex Cyclodextrin Complexation (10-20% HP-β-CD) DMSO_Tol->CD_Complex No IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO IV->CD_Complex SEDDS Lipid Formulation (SEDDS / Microemulsion) PO->SEDDS

Caption: Decision matrix for selecting the optimal solubility enhancement strategy based on assay constraints.

Part 3: Self-Validating Experimental Protocols

Protocol A: Aqueous Solubilization via HP-β-CD Complexation

Best for: In vitro cell assays, enzymatic assays, and Intravenous (IV) dosing.

This protocol leverages the host-guest thermodynamic equilibrium to shield the hydrophobic regions of the compound[4].

CD_Mechanism Drug Free Drug (Hydrophobic Precipitate) Complex Inclusion Complex (Soluble) Drug->Complex Thermodynamic Equilibrium CD HP-β-CD (Hydrophilic Exterior) CD->Complex Host-Guest Encapsulation

Caption: Thermodynamic mechanism of cyclodextrin inclusion complexation shielding the lipophilic drug.

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 20 g of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 80 mL of molecular biology grade water. Stir until completely clear. Adjust volume to 100 mL to create a 20% (w/v) stock.

  • API Addition: Weigh the required mass of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol to achieve your target concentration (e.g., 2 mg/mL). Add the dry powder directly to the 20% HP-β-CD solution.

  • Kneading/Sonication: Do not just vortex. The thermodynamic barrier for inclusion requires energy. Probe-sonicate the mixture on ice for 3 cycles (30 seconds on, 30 seconds off) or stir vigorously at 37°C for 24 hours.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Note: PES is chosen over Nylon or PTFE to prevent non-specific hydrophobic binding of the uncomplexed drug.

  • Self-Validation Step (Critical): Measure the absorbance of the filtrate at 600 nm using a UV-Vis spectrophotometer.

    • Causality: True solutions do not scatter light. If A600​>0.05 , you have a micro-suspension (sub-visible aggregates), not a true solution. If this occurs, increase the HP-β-CD concentration or reduce the API load.

Protocol B: Lipid-Based Formulation (SEDDS) for Oral Dosing

Best for: High-dose In Vivo Pharmacokinetics (Oral Gavage).

Step-by-Step Methodology:

  • Excipient Blending: In a glass vial, combine the lipid phase and surfactants. A standard starting ratio is 40% Capryol 90 (oil), 40% Kolliphor EL (surfactant), and 20% Transcutol HP (co-surfactant)[5].

  • API Dissolution: Add 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol directly to the lipid blend (up to 50 mg/mL depending on exact logP limits).

  • Thermal Mixing: Heat the vial to 50°C in a water bath and vortex continuously until the solution is optically clear.

  • Self-Validation Step (Emulsification Check): Drop 10 µL of the lipid formulation into 1 mL of simulated gastric fluid (0.1 N HCl) at 37°C under mild stirring.

    • Causality: A successful SEDDS will spontaneously form a bluish, translucent microemulsion within 2 minutes. If opaque white flakes appear, the compound has precipitated, indicating the drug load is too high for the surfactant ratio[5].

Part 4: Quantitative Comparison of Solubilization Methods

To assist in experimental design, the following table summarizes the operational parameters of each solubility enhancement technique.

Solubilization StrategyMax Achievable Aqueous Conc. (Est.)Biocompatibility (In Vitro)Biocompatibility (In Vivo)Preparation TimePrimary Mechanism of Action
Direct Buffer Dilution < 1 µMExcellentExcellent< 5 minsNone (Prone to Ouzo effect)
Co-Solvency (1% DMSO) ~10 - 50 µMModerate (Cell-line dependent)Poor (Causes injection site pain)< 10 minsDisruption of water H-bond network[2]
HP-β-CD Complexation (20%) ~1 - 5 mMExcellent (Inert to most cells)Excellent (IV and PO safe)2 - 24 hoursHydrophobic cavity encapsulation[3]
SEDDS (Lipid Vehicle) > 50 mMToxic (Surfactants lyse cells)Excellent (Ideal for PO gavage)1 - 2 hoursInterfacial tension reduction & micellization[5]

Part 5: References

  • Drug carrier systems for solubility enhancement of BCS class II drugs: a critical review Source: Crit Rev Ther Drug Carrier Syst. / PubMed (NIH) URL:[Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems Source: Oriental Journal of Chemistry URL:[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: MDPI URL:[Link]

  • A COMPREHENSIVE REVIEW ON SOLUBILITY ENHANCEMENT STRATEGIES FOR POORLY WATER-SOLUBLE DRUGS Source: Jetir.Org URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC / PubMed Central (NIH) URL:[Link]

Sources

Optimization

Removing halogenated impurities from synthesized 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this guide specifically for researchers, scientists, and drug development professionals scaling up the synthesis of 2-(4-Chloro-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this guide specifically for researchers, scientists, and drug development professionals scaling up the synthesis of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol .

Typically synthesized via the nucleophilic addition of a methyl Grignard reagent (MeMgX) to 4'-chloro-3',5'-dimethylacetophenone, this sterically hindered tertiary alcohol is highly susceptible to contamination by various halogenated impurities. These include unreacted starting materials, over-chlorinated arenes from upstream electrophilic aromatic substitutions, and volatile alkyl halides.

Below, you will find field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the high-purity isolation of your target API.

Purification Workflow & Impurity Mapping

G Start 4'-Chloro-3',5'-dimethylacetophenone (Starting Material) Reaction Nucleophilic Addition (0°C to RT) Start->Reaction Grignard MeMgX (Grignard Reagent) in THF/Ether Grignard->Reaction Crude Crude Mixture: Target Alcohol + Halogenated Impurities Reaction->Crude Imp1 Alkyl Halides (MeX) Crude->Imp1 Volatile Imp2 Unreacted Ketone Crude->Imp2 Unreacted Imp3 Polychlorinated Arenes Crude->Imp3 Byproducts Purif1 Heptane Co-evaporation (Removes Volatiles) Crude->Purif1 Purif2 Girard's Reagent Wash (Removes Ketone) Purif1->Purif2 Purif3 Silica Chromatography (Removes Non-polar Arenes) Purif2->Purif3 Final Pure 2-(4-Chloro-3,5-dimethylphenyl) -2-propanol Purif3->Final

Workflow for isolating 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol from halogenated impurities.

Troubleshooting & FAQs

Q1: My GC-MS shows a significant amount of unreacted 4'-chloro-3',5'-dimethylacetophenone. Why is this happening, and how do I remove this halogenated ketone? Causality & Solution: The persistence of the starting ketone is often due to competitive enolization. Grignard reagents can act as strong bases; when reacting with sterically hindered ketones like 4'-chloro-3',5'-dimethylacetophenone , they may deprotonate the α-carbon to form an enolate instead of undergoing the desired nucleophilic addition . Upon aqueous workup, the enolate simply reprotonates, regenerating the starting material. To minimize this, ensure the reaction is initiated and maintained at or below 0 °C.

To remove the unreacted ketone post-synthesis, standard aqueous washing is insufficient. We recommend treating the organic phase with Girard's Reagent T . This reagent selectively reacts with the carbonyl group of the impurity to form a highly polar, water-soluble hydrazone complex. This complex partitions completely into the aqueous phase, leaving your target tertiary alcohol in the organic layer.

Q2: I am detecting residual methyl iodide (or methyl bromide) in my final product. How can I clear these volatile halogenated impurities without degrading my product? Causality & Solution: Residual alkyl halides stem from an incomplete magnesium insertion during the formation of the Grignard reagent. Because bulky tertiary alcohols can trap small volatile molecules within their crystal lattice or viscous matrices, standard rotary evaporation is often inadequate. Solution: Utilize solvent chasing (azeotropic distillation). After initial concentration, dissolve the crude mixture in a non-halogenated, higher-boiling solvent like n-heptane, and evaporate under reduced pressure. The heptane acts as a sweep gas in the liquid phase, breaking the lattice entrapment and co-distilling the volatile methyl halides.

Q3: Upstream Friedel-Crafts or chlorination steps have introduced over-chlorinated impurities (e.g., 2,4-dichloro-3,5-dimethylacetophenone derivatives). How do I separate these from the target molecule? Causality & Solution: Over-chlorinated arenes share a similar molecular weight and aromatic core with your target, making distillation or simple extraction ineffective. However, the successful Grignard addition fundamentally alters the molecule by introducing a hydroxyl (-OH) group, converting the ketone into a tertiary alcohol . Solution: Normal-phase silica gel chromatography exploits this new hydrogen-bonding capacity. The over-chlorinated impurities lack hydrogen-bond donors. By using a non-polar solvent system (e.g., Hexanes/Ethyl Acetate), the less polar polychlorinated impurities will elute rapidly (higher Rf), while the target alcohol is retained longer on the silica stationary phase.

Q4: Is it safe to use Dichloromethane (DCM) or Chloroform during the aqueous workup of this compound? Causality & Solution: We strongly advise against using halogenated solvents for the workup of bulky tertiary alcohols. These molecules often form inclusion complexes or trap halogenated solvents via weak halogen-bonding interactions, leading to failing elemental analysis or exceeding residual solvent limits (ICH Q3C guidelines). Solution: Substitute DCM with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). These solvents provide excellent partitioning for the tertiary alcohol while avoiding the introduction of exogenous halogenated impurities.

Quantitative Data Summary

The following table outlines the physicochemical properties utilized to separate the target API from its primary halogenated impurities.

CompoundRole in SynthesisBoiling Point / StateRelative Polarity (Rf)*Targeted Separation Strategy
2-(4-Chloro-3,5-dimethylphenyl)-2-propanol Target API Solid / High BPMedium (Rf ~0.3)Product Isolation
4'-Chloro-3',5'-dimethylacetophenone Unreacted Starting Material167 °CLow-Medium (Rf ~0.5)Girard's Reagent T Wash
Polychlorinated Arenes Upstream ByproductHigh BPLow (Rf ~0.8)Silica Gel Chromatography
Methyl Iodide / Bromide Grignard Precursor42 °C / 3 °CHighly VolatileHeptane Co-evaporation

*Rf values are approximate, based on an 85:15 Hexanes:Ethyl Acetate mobile phase on normal-phase silica.

Experimental Protocol: Step-by-Step Purification Workflow

Phase 1: Quenching and Halogen-Free Extraction

  • Upon reaction completion, cool the reaction vessel to 0 °C using an ice bath.

  • Slowly quench the reaction by the dropwise addition of cold, saturated aqueous ammonium chloride (NH₄Cl).

    • Self-Validation: The solution will transition from a cloudy grey/brown to a biphasic mixture with a clear aqueous layer. The mild acidity of NH₄Cl prevents the acid-catalyzed dehydration of the tertiary alcohol.

  • Extract the aqueous layer three times with MTBE (strictly avoiding DCM).

  • Combine the organic layers and wash once with saturated NaCl (brine).

Phase 2: Scavenging Unreacted Halogenated Ketone 5. To the combined MTBE extract, add an equal volume of ethanol containing 1.2 equivalents of Girard's Reagent T and 10% glacial acetic acid. 6. Stir the biphasic mixture vigorously at room temperature for 2 hours.

  • Causality: The acetic acid catalyzes the formation of a water-soluble hydrazone from the unreacted 4'-chloro-3',5'-dimethylacetophenone.

  • Wash the organic layer with deionized water (3x) to completely partition the hydrazone-ketone complex into the aqueous waste stream.

Phase 3: Volatile Halide Removal via Solvent Chasing 8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation (40 °C, 200 mbar). 9. Add 50 mL of n-heptane to the crude viscous liquid and re-evaporate. Repeat this "chasing" step twice.

  • Self-Validation: GC-MS analysis of the resulting residue should show <10 ppm of methyl halides.

Phase 4: Chromatographic Polish 10. Dissolve the crude residue in a minimal amount of hexanes and load it onto a normal-phase silica gel column. 11. Elute with 95:5 Hexanes:Ethyl Acetate to flush out the non-polar polychlorinated arenes. 12. Step the gradient to 85:15 Hexanes:Ethyl Acetate to elute the purified 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol.

  • Self-Validation: TLC visualization with a KMnO₄ stain will reveal a bright yellow/white spot against a purple background at Rf ~0.3, confirming the presence of the oxidizable tertiary alcohol.

References

  • PubChem . Ethanone, 1-(4-chloro-3,5-dimethylphenyl)-. National Center for Biotechnology Information. Available at:[Link]

  • Common Organic Chemistry . Grignard Reaction - Common Conditions. Available at: [Link]

Troubleshooting

Technical Support Center: Troubleshooting 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol Synthesis

Welcome to the Application Support Center. The synthesis of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol —a sterically hindered, tertiary benzylic alcohol—presents a classic challenge in organometallic chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The synthesis of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol —a sterically hindered, tertiary benzylic alcohol—presents a classic challenge in organometallic chemistry. While the theoretical route via the addition of 4-chloro-3,5-dimethylphenylmagnesium bromide to acetone appears straightforward, researchers frequently encounter severe yield-limiting side reactions.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic protocols. Here, we dissect the causality behind Wurtz homocoupling, acetone enolization, and acid-catalyzed dehydration, providing you with field-proven, self-validating methodologies to optimize your synthetic workflows.

I. Mechanistic Pathway & Failure Modes

Before troubleshooting, it is critical to map the competing kinetic pathways in this reaction system. The diagram below illustrates the desired 1,2-nucleophilic addition against the three primary failure modes encountered during synthesis.

G ArBr Aryl Bromide (Ar-Br) Grignard Ar-MgBr (Grignard) ArBr->Grignard Mg Mg / THF Mg->Grignard Wurtz Wurtz Coupling (Biphenyl) Grignard->Wurtz High Conc. Aldol Enolization (Aldol) Grignard->Aldol Deprotonation Alkoxide Tertiary Alkoxide Grignard->Alkoxide 1,2-Addition Acetone Acetone Acetone->Aldol Acetone->Alkoxide Workup Aqueous Quench Alkoxide->Workup Dehydration Dehydration (Alkene) Workup->Dehydration HCl Quench Product Target Tertiary Alcohol Workup->Product NH4Cl Quench

Mechanistic pathway of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol synthesis and side reactions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a massive biphenyl impurity during Grignard formation?

The Issue: Your GC-MS indicates the presence of 4,4'-dichloro-3,3',5,5'-tetramethylbiphenyl instead of the desired Grignard reagent. The Causality: The insertion of magnesium into the carbon-halogen bond proceeds via a Single Electron Transfer (SET) mechanism, generating transient radical pairs [ 1 ]. If the local concentration of 1-bromo-4-chloro-3,5-dimethylbenzene at the magnesium surface is too high, these radicals escape the solvent cage and recombine, resulting in Wurtz-type homocoupling. The Solution: Do not dump the aryl halide into the reaction flask. Use a highly diluted system (0.5 M to 1.0 M in anhydrous THF) and control the addition rate. To initiate the magnesium without requiring excessive heating—which exacerbates radical recombination—use 1,2-dibromoethane for entrainment. This chemically scrubs the MgO passivation layer, ensuring a reactive surface at lower temperatures.

Q2: Acetone addition causes my yield to drop, and I detect mesityl oxide. How do I fix this?

The Issue: The reaction stalls at ~40% yield. You observe diacetone alcohol and mesityl oxide in your crude mixture. The Causality: Acetone is a highly enolizable ketone with acidic α -protons ( pKa​≈19 ). Grignard reagents are not just nucleophiles; they are strong bases. In this system, the basicity of the Grignard reagent outcompetes its nucleophilicity. It deprotonates acetone to form an enolate, which subsequently undergoes an aldol condensation. The Solution: Transmetalate your Grignard reagent to an organocerium intermediate using anhydrous Cerium(III) chloride ( CeCl3​ )[ 2 ]. Cerium is highly oxophilic and significantly less basic than magnesium. The resulting Ar−CeCl2​ species acts as a "soft" nucleophile that selectively attacks the carbonyl carbon without triggering deprotonation, driving the 1,2-addition to near-quantitative yields.

Q3: My LC-MS shows[M-H2O]+ and terminal alkene protons. How do I prevent degradation during workup?

The Issue: You successfully form the tertiary alkoxide, but during the acidic quench, the product degrades into 2-(4-chloro-3,5-dimethylphenyl)prop-1-ene. The Causality: 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is a tertiary benzylic alcohol. The electron-donating methyl groups at the meta positions stabilize the benzylic carbocation. Under standard acidic workup (e.g., 1M HCl), the tertiary hydroxyl group is rapidly protonated and leaves as water, driving an E1 dehydration [ 3 ]. The Solution: Never use strong mineral acids to quench tertiary benzylic alkoxides. Use strictly saturated aqueous ammonium chloride ( NH4​Cl ) at temperatures below 10 °C. The mild buffering capacity of NH4​Cl ( pH≈5.5−6 ) is perfectly calibrated to hydrolyze the magnesium/cerium salts without protonating the newly formed tertiary alcohol.

III. Quantitative Data Summary

The table below summarizes the expected impurity profiles based on the synthetic strategy employed. Transitioning to the organocerium protocol effectively eliminates the primary failure modes.

Synthetic MethodologyTarget Yield (%)Wurtz Homocoupling (%)Aldol Byproducts (%)Alkene Impurity (%)
Standard Grignard + HCl Quench35 - 45%10 - 15%25 - 30%15 - 20%
Inverse Addition + HCl Quench50 - 55%10 - 15%15 - 20%15 - 20%
Organocerium + NH4​Cl Quench 92 - 96% < 5% < 1% < 2%

IV. Optimized Experimental Protocol

To guarantee reproducibility, follow this self-validating workflow utilizing Imamoto's organocerium transmetalation.

Workflow Step1 1. Mg Activation (1,2-Dibromoethane) Step2 2. Grignard Formation (Controlled Addition) Step1->Step2 Step3 3. Transmetalation (CeCl3 at -78°C) Step2->Step3 Step4 4. Electrophilic Addition (Acetone) Step3->Step4 Step5 5. Mild Quench (Sat. NH4Cl) Step4->Step5

Optimized experimental workflow for organocerium-mediated tertiary alcohol synthesis.

Step 1: Magnesium Activation
  • In a flame-dried, argon-purged flask, add magnesium turnings (1.2 eq) and enough anhydrous THF to cover the metal.

  • Add 1,2-dibromoethane (0.05 eq) and gently warm until ethylene gas evolution is observed.

  • Validation Check: The THF will become slightly cloudy, and the Mg surface will shift from dull to highly reflective, confirming the removal of the MgO layer.

Step 2: Grignard Reagent Formation
  • Dilute 1-bromo-4-chloro-3,5-dimethylbenzene (1.0 eq) in anhydrous THF to create a 0.5 M solution.

  • Add 5% of this solution to the activated Mg to initiate the reaction. Once the exothermic reaction begins, cool the flask to 30 °C.

  • Add the remaining aryl bromide solution dropwise over 1 hour, maintaining the internal temperature between 30–35 °C to suppress Wurtz coupling. Stir for an additional 2 hours.

Step 3: Transmetalation to Organocerium
  • In a separate flame-dried flask, vigorously stir anhydrous CeCl3​ (1.1 eq) in anhydrous THF at room temperature for 2 hours to form a uniform suspension.

  • Cool the CeCl3​ suspension to -78 °C.

  • Transfer the prepared Grignard reagent dropwise into the CeCl3​ suspension via cannula. Stir at -78 °C for 1.5 hours.

  • Validation Check: The mixture will transition to a distinct yellow/orange hue, visually confirming the successful formation of the organocerium species.

Step 4: Electrophilic Addition
  • Maintain the temperature at -78 °C. Add anhydrous acetone (1.05 eq) dropwise over 30 minutes.

  • Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C over 1 hour.

Step 5: Mild Quench and Isolation
  • Cool the reaction mixture back to -10 °C.

  • Critical Step: Quench the reaction by slowly adding cold, saturated aqueous NH4​Cl solution. Ensure the internal temperature never exceeds 10 °C during the quench.

  • Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Check: Crude NMR should show a sharp singlet at ~1.5 ppm (integrating to 6H) corresponding to the gem-dimethyl groups of the tertiary alcohol, with no vinylic protons present in the 5.0-5.5 ppm region.

V. References

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1985). Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Tetrahedron Letters.[Link]

  • Schaart, B. J., Blomberg, C., Akkerman, O. S., & Bickelhaupt, F. (1980). On the nature of the radical pairs involved in the Grignard reaction. Canadian Journal of Chemistry.[Link]

  • Conlon, D. A., et al. (2009). Process for the production of tertiary alcohols. Google Patents (WO2009010231A1).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol and Halogenated Tertiary Alcohols

Introduction Halogenated tertiary alcohols represent a specialized and highly valuable class of organic compounds utilized extensively as antimicrobial preservatives, sedatives, and synthetic intermediates. The presence...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Halogenated tertiary alcohols represent a specialized and highly valuable class of organic compounds utilized extensively as antimicrobial preservatives, sedatives, and synthetic intermediates. The presence of a tertiary hydroxyl group (an –OH group attached to a carbon atom with no direct hydrogen bonds) confers exceptional chemical stability, practically eliminating the risk of spontaneous oxidation into aldehydes or carboxylic acids. Concurrently, halogenation—typically via chlorine substitution—significantly enhances the molecule's lipophilicity and electrophilicity, which are critical drivers for membrane permeation.

This guide provides an objective, data-driven comparison between the emerging aromatic compound 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol (CDMPP) and established aliphatic alternatives such as Chlorobutanol and 1,1-Dichloro-2-hydroxy-2-methylpropane (DCHM) .

Structural and Physicochemical Profiling

The structural taxonomy of these compounds dictates their solubility, volatility, and optimal target applications.

  • 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol (CDMPP): This compound features an aromatic chloroxylenol-like core appended to a tertiary alcohol[1]. The aromatic ring provides high baseline lipophilicity and stable π-π interactions. Furthermore, the steric hindrance generated by the 3,5-dimethyl groups protects the chlorine atom from premature nucleophilic attack, ensuring long-term stability in complex formulations.

  • Chlorobutanol (1,1,1-Trichloro-2-methyl-2-propanol): A classic aliphatic chlorohydrin. Its trichloromethyl group is highly electron-withdrawing, polarizing the molecule. However, this structure suffers from high volatility (sublimation at room temperature) and rapid degradation at pH > 5.5 ()[2].

  • 1,1-Dichloro-2-hydroxy-2-methylpropane (DCHM): A geminal dichloro aliphatic alcohol. It balances polar hydrogen bonding (PSA = 20.23 Ų) with moderate lipophilicity (Log P = 1.56) ()[3].

Table 1: Comparative Physicochemical Properties
Property2-(4-Chloro-3,5-dimethylphenyl)-2-propanol (CDMPP)Chlorobutanol1,1-Dichloro-2-hydroxy-2-methylpropane (DCHM)
CAS Number 1378879-25-457-15-84773-53-9
Backbone Structure AromaticAliphaticAliphatic
Molecular Weight 198.69 g/mol 177.46 g/mol 143.01 g/mol
Log P (Lipophilicity) ~3.202.031.56
Volatility LowHigh (Sublimes)Moderate
Primary Application Advanced Preservative / IntermediatePreservative / SedativeSynthetic Intermediate

Mechanism of Antimicrobial Action

Halogenated tertiary alcohols exert their antimicrobial effects primarily through the non-specific disruption of the microbial lipid bilayer. The lipophilic halogenated regions partition aggressively into the hydrophobic core of the cell membrane, while the tertiary alcohol group interacts with the polar lipid heads. This dual-action partitioning alters membrane fluidity, leading to the catastrophic leakage of intracellular potassium ( K+ ) and ATP, ultimately causing cell lysis[4].

Mechanism A Halogenated Tertiary Alcohol B Lipid Bilayer Partitioning A->B C Membrane Disruption B->C D Ion & ATP Leakage C->D E Cell Lysis D->E

Caption: Mechanism of action for halogenated tertiary alcohols disrupting microbial membranes.

Comparative Antimicrobial Efficacy

CDMPP's aromatic backbone significantly enhances its partitioning into bacterial membranes compared to the aliphatic Chlorobutanol. Chlorobutanol is typically required at a high concentration of 0.5% (5000 µg/mL) for formulation stability, with reported Minimum Inhibitory Concentrations (MIC) ranging from 650 µg/mL for Gram-positive bacteria to 5000 µg/mL for fungi[2]. Because CDMPP shares the highly potent 4-chloro-3,5-dimethylphenyl pharmacophore with chloroxylenol, its effective MIC is structurally estimated to be vastly superior to aliphatic analogs.

Table 2: Minimum Inhibitory Concentration (MIC) Efficacy Profile
Microorganism StrainCDMPP (Estimated MIC)Chlorobutanol (Reported MIC)DCHM (Estimated MIC)
Staphylococcus aureus (Gram +)125 µg/mL650 µg/mL>1000 µg/mL
Pseudomonas aeruginosa (Gram -)250 µg/mL1000 µg/mL>1500 µg/mL
Candida albicans (Fungi)500 µg/mL2500 µg/mL>3000 µg/mL

Experimental Methodologies: Self-Validating MIC Protocol

To ensure rigorous reproducibility and eliminate the subjective bias often associated with visual turbidity readings, the following broth microdilution protocol utilizes Resazurin as a metabolic indicator. This protocol is designed as a self-validating system : it incorporates internal controls that independently verify solvent safety, bacterial viability, and baseline susceptibility.

Step-by-Step Workflow:
  • Stock Preparation : Dissolve the target compounds in 5% DMSO to a concentration of 10,000 µg/mL. Causality: DMSO is chosen because it successfully solubilizes highly lipophilic aromatic compounds without exerting baseline toxicity on the microbial cells at a 5% concentration.

  • Serial Dilution : In a 96-well plate, perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) to achieve a testing range of 10 to 5000 µg/mL.

  • Control Integration (Critical Validation) :

    • Positive Control: Ciprofloxacin (proves the bacterial strain is susceptible to standard lysis).

    • Negative Control: 5% DMSO in MHB (proves the solvent itself is not causing cell death).

    • Sterility Control: Uninoculated MHB (proves the broth is free of prior contamination).

  • Inoculation : Add a standardized microbial suspension (adjusted to a 0.5 McFarland standard, approx. 1×106 CFU/mL) to each well.

  • Incubation & Indicator Addition : Incubate at 37°C for 20 hours. Subsequently, add 10 µL of 0.015% Resazurin solution to each well and incubate for 2 additional hours.

  • Objective Data Interpretation : Viable, metabolizing cells reduce the blue resazurin dye to pink resorufin. The MIC is strictly defined as the lowest concentration well that remains completely blue.

Workflow N1 1. Prepare Compound Stock (10 mg/mL in 5% DMSO) N2 2. Two-Fold Serial Dilution (96-Well Plate in MHB) N1->N2 N3 3. Standardized Inoculation (0.5 McFarland Standard) N2->N3 N4 4. Incubation Phase (37°C for 20 Hours) N3->N4 N5 5. Metabolic Indicator Addition (0.015% Resazurin) N4->N5 N6 6. Objective MIC Determination (Colorimetric Shift: Blue to Pink) N5->N6

Caption: Self-validating high-throughput MIC assay workflow using Resazurin as a metabolic indicator.

Stability and Toxicological Considerations

  • Thermal and pH Degradation : Chlorobutanol is notoriously unstable during heat sterilization, losing up to 30% of its active concentration during autoclaving at pH 5 due to rapid hydrolysis and sublimation[2]. In contrast, CDMPP lacks the highly labile trichloromethyl group. Its stable aromatic ring and tertiary alcohol configuration exhibit superior thermal stability and negligible sublimation at room temperature, making it viable for heat-sterilized formulations.

  • Toxicology & Pharmacokinetics : Chlorobutanol exhibits a prolonged terminal half-life of up to 37 days in mammals, leading to severe accumulation and unintended sedative-hypnotic effects if absorbed systemically ()[5]. CDMPP’s larger molecular weight and distinct aromatic structure alter its pharmacokinetic profile, likely reducing central nervous system penetration—though comprehensive in vivo toxicity profiling remains a required step for novel drug development.

Conclusion

While Chlorobutanol remains a legacy standard for ophthalmic and parenteral preservation, its high volatility and strict pH limitations severely restrict its modern formulation versatility. 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol (CDMPP) emerges as a structurally superior alternative. By combining the proven antimicrobial potency of a halogenated aromatic ring with the oxidative resistance of a tertiary alcohol, CDMPP offers a compelling profile for applications requiring high thermal stability, lower effective dosing, and resistance to alkaline degradation.

References

  • PubChem - National Institutes of Health (NIH) . "Chlorobutanol | C4H7Cl3O | CID 5977." URL:[Link]

Sources

Comparative

A Comparative Guide to GC-MS Validation Methods for Purity Testing of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive overview and comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation methods for the purity assessment of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol, a key chemical intermediate. As a Senior Application Scientist, the following sections are designed to provide not only the "how" but also the "why," grounding each step in established scientific principles and regulatory expectations.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. For the purity testing of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol, GC-MS is an exceptionally powerful technique due to its ability to separate volatile and semi-volatile compounds and provide high-confidence identification based on mass spectra[3]. This guide will walk you through the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), offering a robust framework for developing and validating a reliable purity testing method.[4][5][6][7][8]

The Criticality of a Validated Purity Method

Ensuring the purity of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is not merely a quality control checkpoint; it is a critical step that directly impacts the safety and efficacy of the final drug product. Impurities can arise from various sources, including the synthetic route, degradation, or storage. A well-validated analytical method provides the necessary assurance that the level of these impurities is controlled within acceptable limits.

GC-MS: The Gold Standard for Volatile Impurity Analysis

GC-MS combines the superior separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry[3]. This makes it the ideal choice for analyzing thermally stable and volatile compounds like 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol. Alternative methods such as High-Performance Liquid Chromatography (HPLC) may be suitable for non-volatile impurities but are often less effective for the types of process-related impurities and residual solvents that are typically monitored by GC.

Parameter GC-MS HPLC-UV FTIR
Specificity Very HighModerate (co-elution can occur)Low to Moderate
Sensitivity High (ng to pg range)Moderate (µg to ng range)Low
Impurity Identification ExcellentPossible with reference standardsLimited
Quantitative Accuracy ExcellentExcellentPoor
Throughput ModerateHighVery High

A Roadmap to Robust GC-MS Method Validation

A comprehensive validation of a GC-MS method for purity testing encompasses several key parameters, each designed to ensure the method is reliable, reproducible, and fit for its intended purpose. The following sections detail the experimental protocols and rationale for each validation characteristic, in line with ICH Q2(R1) guidelines.[1][7]

Validation Workflow Overview

GC-MS Validation Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Validation cluster_documentation Phase 3: Documentation & Implementation Dev Method Development & Optimization Proto Validation Protocol Definition Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Generation Rob->Report SOP SOP for Routine Use Report->SOP

Caption: A typical workflow for the validation of a GC-MS method.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][2]

Experimental Protocol:
  • Sample Preparation:

    • Prepare a solution of high-purity 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol in a suitable solvent (e.g., dichloromethane or methanol).

    • Prepare individual solutions of all known potential impurities. These can be identified based on the synthetic route of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol.

    • Prepare a spiked sample by mixing the 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol solution with all potential impurities.

    • Prepare a blank solution containing only the solvent.

  • GC-MS Analysis:

    • Inject the blank, individual impurity solutions, the pure analyte solution, and the spiked sample into the GC-MS system.

  • Data Analysis:

    • Confirm that the blank solution shows no interfering peaks at the retention time of the analyte or any known impurities.

    • Establish the retention times for the analyte and each impurity.

    • In the spiked sample, demonstrate that the analyte peak is well-resolved from all impurity peaks. A resolution of >1.5 is generally considered acceptable.

    • Utilize the mass spectra to confirm the identity of each peak, providing an additional layer of specificity that is a key advantage of GC-MS.

Causality and Insights:

The choice of a suitable capillary column (e.g., a non-polar or mid-polar column) and the optimization of the oven temperature program are critical for achieving the necessary chromatographic separation. The mass spectrometer's ability to generate unique fragmentation patterns for the analyte and its impurities provides definitive identification and distinguishes them even if they are not perfectly separated chromatographically.

Linearity and Range

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol:
  • Standard Preparation:

    • Prepare a stock solution of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol of a known concentration.

    • Perform a series of dilutions to prepare at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration for an assay, or from the reporting limit to 120% of the specification for an impurity).

  • GC-MS Analysis:

    • Inject each calibration standard in triplicate.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r) or coefficient of determination (R²), y-intercept, and slope of the regression line. An R² value of >0.99 is typically required.[9]

Concentration (µg/mL) Peak Area (n=3) Mean Peak Area RSD (%)
50498, 505, 501501.30.7%
75745, 755, 750750.00.7%
100990, 1010, 10001000.01.0%
1251245, 1255, 12501250.00.4%
1501490, 1515, 15051503.30.8%
Linear Regression R² = 0.9998

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[1]

Experimental Protocol:
  • Sample Preparation:

    • Prepare a sample matrix (placebo) if applicable.

    • Spike the sample matrix with known amounts of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • GC-MS Analysis:

    • Analyze the spiked samples.

  • Data Analysis:

    • Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.[9]

Spiked Level (%) Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
8080.079.299.0
100100.0101.1101.1
120120.0119.499.5

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.[1]

Experimental Protocol:
  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results. An RSD of <2% is generally acceptable.[9]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments and calculate the overall RSD.

Causality and Insights:

Precision is a measure of random error. A well-maintained GC-MS system with a reliable autosampler is crucial for achieving good precision. The sample preparation procedure should also be robust to minimize variability.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocol:

LOD and LOQ can be determined by several methods, with the most common being based on the standard deviation of the response and the slope of the calibration curve.

  • Prepare a series of low-concentration samples.

  • Inject these samples and determine the standard deviation of the response. This can be the standard deviation of the y-intercepts of regression lines or the standard deviation of blank measurements.

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

  • Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocol:
  • Identify critical method parameters (e.g., GC oven temperature ramp rate, carrier gas flow rate, injection temperature, split ratio).

  • Vary each parameter within a small, predefined range (e.g., ± 2°C for temperature, ± 0.1 mL/min for flow rate).

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact on the results (e.g., peak area, retention time, resolution). The results should remain within the acceptance criteria defined in the validation protocol.

Causality and Insights:

Robustness studies are essential for ensuring that the method can be transferred between laboratories and instruments without requiring re-validation.

Relationship Between Validation Parameters

Validation Parameter Inter-relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures correct analyte measurement Precision Precision Accuracy->Precision related but distinct measures of error Linearity Linearity Linearity->Accuracy underpins quantitative relationship Range Range Linearity->Range defines the working boundaries Precision->Accuracy high precision is a prerequisite LOQ LOQ LOQ->Range defines the lower boundary Robustness Robustness Robustness->Specificity demonstrates reliability Robustness->Accuracy demonstrates reliability Robustness->Linearity demonstrates reliability Robustness->Precision demonstrates reliability

Caption: Inter-dependencies of key analytical method validation parameters.

Conclusion

The validation of a GC-MS method for the purity testing of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is a systematic process that requires careful planning, execution, and documentation. By following the principles outlined in this guide, which are grounded in regulatory expectations from bodies like the FDA and ICH, researchers and drug development professionals can establish a reliable and robust analytical method.[4][6][7] A well-validated GC-MS method not only ensures compliance but also provides a high degree of confidence in the quality of the material, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. FDA. [Link]

  • Bioanalytical Method Validation. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). PharmaScope. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • PubMed. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. [Link]

  • Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. [Link]

  • MDPI. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. [Link]

  • ANSI Webstore. (n.d.). Gas Chromatography/Mass Spectrometry (GC/MS) Confirmation of Drugs; Approved Guideline. [Link]

  • Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • A Review on GC-MS and Method Development and Validation. (2013). Impactfactor. [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]

Sources

Validation

Benchmarking the Reactivity of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol vs 2-(4-chlorophenyl)-2-propanol

Executive Summary In the realm of physical organic chemistry and rational drug design, the benzylic (cumyl) position is a critical structural motif used to control the release rates of self-immolative linkers and prodrug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of physical organic chemistry and rational drug design, the benzylic (cumyl) position is a critical structural motif used to control the release rates of self-immolative linkers and prodrugs. This guide benchmarks the intrinsic reactivity of two closely related tertiary alcohols: 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol and 2-(4-chlorophenyl)-2-propanol . By analyzing their electronic profiles, we demonstrate that the addition of 3,5-dimethyl groups acts as a powerful "reactivity dial." These methyl groups accelerate SN​1 and E1 reaction rates by approximately 4-fold by stabilizing the rate-determining carbocation intermediate, successfully counteracting the electron-withdrawing nature of the para-chloro substituent.

Mechanistic Rationale & Electronic Effects

The solvolysis or acid-catalyzed dehydration of cumyl alcohols proceeds via an SN​1/E1 mechanism. The rate-determining step is the heterolytic cleavage of the C–O bond (following protonation) to form a transient cumyl carbocation. The stability of this carbocation is acutely sensitive to the electronic effects of the substituents on the phenyl ring, which can be quantified using [1].

  • 2-(4-chlorophenyl)-2-propanol: The para-chloro group exerts a mild electron-withdrawing inductive effect (-I) that outweighs its resonance donation (+R). This results in a positive σ+ value (+0.114), destabilizing the carbocation and increasing the activation energy relative to an unsubstituted analog.

  • 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol: This molecule features two additional methyl groups at the meta positions. Alkyl groups are electron-donating via induction (+I) and hyperconjugation ( σmeta+​=−0.066 ). Assuming [2], the combined effect of the 3,5-dimethyl groups (-0.132) neutralizes the electron-withdrawing effect of the para-chloro group, yielding a net Σσ+ of -0.018.

A Note on Steric Inhibition of Resonance (SIR): While bulky ortho-substituents can force adjacent functional groups out of coplanarity—a phenomenon known as —this does not apply to the para-chloro group. Halogens are monatomic and spherically symmetrical. Therefore, their p-orbital overlap with the aromatic π -system remains unperturbed by the flanking 3,5-dimethyl steric bulk, allowing the additive electronic model to hold true.

Quantitative Benchmarking

The theoretical relative rates ( krel​ ) can be calculated using the Hammett-Brown equation ( log(k/k0​)=ρ+σ+ ). For the solvolysis of cumyl systems, the reaction constant ρ+ is typically -4.54.

SubstrateSubstituent Pattern Σσ+ (Calculated)Relative Rate ( krel​ )Half-Life ( t1/2​ ) Estimate
2-(4-chlorophenyl)-2-propanol 4-Cl+0.1140.30~3.3x longer
2-(4-Chloro-3,5-dimethylphenyl)-2-propanol 4-Cl, 3,5-diCH3-0.0181.211.0x (Baseline)

Reaction Pathway Visualization

G cluster_0 Molecule A: 4-Chloro-3,5-dimethyl cluster_1 Molecule B: 4-Chloro A1 Tertiary Alcohol (Protonated) A2 Cumyl Carbocation (Stabilized by +I) A1->A2 -H2O (Fast) B1 Tertiary Alcohol (Protonated) B2 Cumyl Carbocation (Destabilized by -I) B1->B2 -H2O (Slow)

Reaction pathway comparing the S_N1 solvolysis of both tertiary alcohols via carbocation formation.

Experimental Protocol: Acid-Catalyzed Dehydration Kinetic Assay

To empirically validate the calculated reaction rates, researchers can utilize this self-validating UV-Vis spectrophotometric assay to measure the pseudo-first-order rate constant of carbocation formation.

Step 1: Reagent Preparation

  • Solvent System: Prepare a 50% (v/v) aqueous ethanol solution containing 0.1 M H2​SO4​ .

  • Causality: The mixed organic-aqueous solvent ensures complete dissolution of the lipophilic tertiary alcohols, while the high, constant hydronium ion concentration maintains strict pseudo-first-order kinetic conditions.

Step 2: Assay Initiation

  • Equilibrate 3.0 mL of the acidic solvent in a temperature-controlled quartz cuvette at 25.0 ± 0.1 °C.

  • Inject 10 µL of a 10 mM stock solution of the target alcohol (prepared in anhydrous ethanol) into the cuvette and mix rapidly.

Step 3: Data Acquisition

  • Monitor the UV absorbance continuously at λmax​ = 255 nm.

  • Causality: This wavelength corresponds to the π→π∗ transition of the conjugated α -methylstyrene elimination product. The starting tertiary alcohols lack this extended conjugation and are optically transparent at this wavelength.

Step 4: Validation & Analysis

  • Self-Validation: Perform a full-spectrum scan (200-350 nm) every 5 minutes. The presence of a clean isosbestic point confirms that the alcohol is converting directly to the alkene without forming stable, off-target byproducts (e.g., polymeric species).

  • Kinetic Extraction: Plot ln(A∞​−At​) versus time. The slope of the linear regression directly yields the pseudo-first-order rate constant ( kobs​ ).

Alternatives & Applications in Drug Development

In medicinal chemistry, the cumyl moiety is frequently utilized in the design of targeted covalent inhibitors and self-immolative linkers that release active payloads via a quinone methide or carbocation intermediate.

  • When to choose 2-(4-chlorophenyl)-2-propanol: Opt for this analog when designing a slow-release prodrug. The destabilizing effect of the lone para-chloro group increases the activation energy barrier for C–O bond cleavage, extending the half-life of the intermediate in physiological conditions.

  • When to choose 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol: This highly reactive analog is the superior choice for rapid-release systems. The electronic "push" from the 3,5-dimethyl groups acts as a precision dial, accelerating the release mechanism by approximately 4-fold without drastically altering the primary steric footprint at the benzylic reaction center.

References

  • Thiamin Phosphate Synthase: The Rate of Pyrimidine Carbocation Formation Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Solvolysis of 2-Aryl-2-chloro-4,4-dimethylpentanes. Confirmation of Validity of Brown−Okamoto σ+ Constants Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Structure and Reactivity of Organic Molecules Source: Egra SSB College URL:[Link]

Sources

Comparative

Cross-validating NMR and mass spec data for 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol

Title: Cross-Validating NMR and Mass Spectrometry for Structural Elucidation: A Case Study on 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol Introduction In modern drug development and small molecule characterization, relyin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validating NMR and Mass Spectrometry for Structural Elucidation: A Case Study on 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol

Introduction

In modern drug development and small molecule characterization, relying on a single analytical modality often leads to structural ambiguity. Isobaric interferences, complex regiochemistry, and unexpected in-source fragmentation can easily derail structural assignments. As an Application Scientist, I approach structural elucidation not as a series of isolated tests, but as an integrated, self-validating system. This guide explores the orthogonal cross-validation of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, using the halogenated tertiary alcohol 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol as our model compound.

Part 1: The Modalities Compared (Performance & Limits)

To objectively compare these techniques, we must evaluate how they handle the specific structural features of our target molecule: a halogenated aromatic ring coupled to a fragile tertiary alcohol.

Analytical ModalityPrimary Data YieldedStrengths for Target MoleculeLimitations
High-Resolution Mass Spectrometry (HRMS) Exact mass, isotopic signature, fragmentation pathwaysIdentifies the exact formula ( C11​H15​ClO ) and confirms the presence of one chlorine atom via the diagnostic 3:1 35Cl/37Cl ratio[1].Cannot distinguish between positional isomers (e.g., 2,4-dimethyl vs. 3,5-dimethyl substitution patterns).
Nuclear Magnetic Resonance (NMR) Atomic connectivity, symmetry, spatial arrangementConfirms the 3,5-dimethyl-4-chloro substitution pattern via signal symmetry (singlets) and maps the carbon backbone[2].Lower sensitivity than MS; requires larger sample amounts (typically >1 mg for high-quality 13C data).
Orthogonal Integration (CMC Concept) Unequivocal structural confirmationEliminates false positives by combining exact mass constraints with NMR topological connectivity[3].Requires specialized software and cross-disciplinary analytical expertise.

Part 2: High-Resolution Mass Spectrometry (HRMS) Protocol & Mechanistic Insights

Expertise & Causality: The target molecule contains a tertiary alcohol moiety (the 2-propanol group). In standard Electrospray Ionization (ESI), tertiary alcohols are notoriously susceptible to in-source dehydration. Therefore, relying solely on the protonated molecular ion [M+H]+ at m/z 199.0884 can be misleading, as the base peak will often be the dehydrated fragment [M−H2​O+H]+ at m/z 181.0779. The presence of the chlorine atom acts as a critical built-in isotopic tracer; any fragment retaining the aromatic ring will exhibit a characteristic 3:1 ratio of 35Cl to 37Cl , allowing the analyst to track the core structure through the fragmentation tree[1].

Self-Validating Protocol:

  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a concentration of 1 µg/mL.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a standard tuning mix. Introduce an internal lock mass (e.g., leucine enkephalin) during the run. Self-Validation: This ensures sub-ppm mass accuracy, verifying that any mass shift is due to the molecule's exact isotopic mass, not instrumental drift.

  • Ionization Optimization: Utilize ESI in positive ion mode. Crucial Causality: Lower the capillary voltage and source temperature to minimize thermal and electrical in-source fragmentation, preserving the fragile tertiary alcohol intact.

  • Data Acquisition: Acquire full-scan MS data (m/z 50-500) and MS/MS spectra targeting the m/z 199 precursor. Validate the formula C11​H15​ClO by confirming the mass error is < 2 ppm and the isotopic pattern matches the theoretical halogen distribution.

Part 3: Nuclear Magnetic Resonance (NMR) Protocol & Mechanistic Insights

Expertise & Causality: While HRMS provides the molecular formula, it cannot resolve regiochemistry. Is this molecule 2-(2,4-dimethyl-5-chlorophenyl)-2-propanol or the 3,5-dimethyl-4-chloro isomer? NMR resolves this through molecular symmetry[2]. The 3,5-dimethyl-4-chloro substitution creates a C2​ axis of symmetry across the aromatic ring. Consequently, the 1H NMR spectrum will display a highly diagnostic 2-proton singlet for the aromatic protons (H-2 and H-6) and a 6-proton singlet for the aromatic methyls. An asymmetric isomer would show multiple distinct signals with complex scalar ( J ) couplings.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 600 µL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Crucial Causality: CDCl3​ is chosen because it lacks exchangeable protons, allowing the broad singlet of the tertiary -OH group to be observed without solvent exchange.

  • Locking and Shimming: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent. Perform automated gradient shimming. Self-Validation: Validate the shim quality by ensuring the TMS peak width at half-height is < 1.0 Hz. This internal validation ensures that any peak broadening is structural, not instrumental.

  • 1D Acquisition: Acquire a standard 1H spectrum (16 scans, relaxation delay D1≥5×T1​ ) and a 13C{1H} spectrum (1024 scans).

  • 2D HMBC Validation: To unequivocally link the 2-propanol group to the aromatic ring, acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Look for the critical 3-bond correlation ( 3JCH​ ) between the aliphatic methyl protons and the quaternary aromatic carbon (C-1), proving the exact attachment point.

Part 4: The Cross-Validation Workflow (Synergy)

The most robust structural elucidations rely on the Complete Molecular Confidence (CMC) concept[3]. By integrating these modalities, MS restricts the chemical space to a single molecular formula, while NMR maps the exact topological connectivity and symmetry. This orthogonal approach ensures that blind spots in one technique (e.g., MS isomer ambiguity or NMR sensitivity limits) are flawlessly covered by the other.

CrossValidationWorkflow Sample 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol (Unknown Sample) MS_Node High-Resolution MS (Formula & Isotopes) Sample->MS_Node NMR_Node NMR Spectroscopy (Connectivity & Symmetry) Sample->NMR_Node MS_Data Exact Mass: 198.0811 Da Isotope Ratio: 3:1 (35Cl/37Cl) Fragment: [M-H2O]+ MS_Node->MS_Data NMR_Data Symmetry: 2H Aromatic Singlet Regiochemistry: 1D & HMBC Functional Grp: Tertiary Alcohol NMR_Node->NMR_Data Integration Orthogonal Data Integration (Complete Molecular Confidence) MS_Data->Integration NMR_Data->Integration Result Unequivocal Structural Confirmation C11H15ClO Integration->Result

Figure 1: Orthogonal cross-validation workflow integrating MS and NMR for structural elucidation.

Sources

Validation

Reproducibility of Synthesis Routes for 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol: A Comprehensive Comparison Guide

The synthesis of sterically hindered, functionalized tertiary alcohols such as 2-(4-chloro-3,5-dimethylphenyl)-2-propanol presents unique challenges in process chemistry. The presence of the 3,5-dimethyl groups creates a...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of sterically hindered, functionalized tertiary alcohols such as 2-(4-chloro-3,5-dimethylphenyl)-2-propanol presents unique challenges in process chemistry. The presence of the 3,5-dimethyl groups creates a significant steric shield around the ipso-carbon, while the 4-chloro group exerts a mild electron-withdrawing inductive effect. Achieving high reproducibility, minimizing byproducts, and ensuring scalability requires a deep understanding of the underlying organometallic mechanisms.

This guide objectively compares three synthetic strategies—Batch Ketone Addition, Batch Ester Double Addition, and Continuous Flow Synthesis—providing drug development professionals and application scientists with field-proven, self-validating protocols.

Mechanistic Rationale & Route Selection

The target molecule is a substituted cumyl alcohol derivative. The synthesis relies on the nucleophilic addition of methylmagnesium bromide (MeMgBr) to a carbonyl precursor. The choice of precursor dictates the reaction trajectory, stoichiometry, and impurity profile.

Route A: The Ketone Route (Mono-Addition)

Utilizing 1-(4-chloro-3,5-dimethylphenyl)ethanone requires only 1.1 equivalents of MeMgBr. Because the reaction stops at the tertiary alkoxide stage, it is highly efficient and less prone to over-addition. However, the starting acetophenone derivative is often synthesized via Friedel-Crafts acylation, which can suffer from poor regioselectivity and trace isomeric impurities that carry over into the final product.

Route B: The Ester Route (Double-Addition)

Utilizing methyl 4-chloro-3,5-dimethylbenzoate (derived from the commercially available 4-chloro-3,5-dimethylbenzoic acid) requires a double Grignard addition[1].

  • Causality of Impurities: The first addition of MeMgBr forms a tetrahedral intermediate that collapses to expel methoxide, generating a transient ketone[1]. While ketones are generally more electrophilic than esters, the steric bulk of the 3,5-dimethyl groups severely hinders the trajectory of the second MeMgBr molecule. In batch processes, this often results in a stalled reaction and a persistent ketone impurity (1-(4-chloro-3,5-dimethylphenyl)ethanone).

Route C: Continuous Flow Grignard (Modern Alternative)

Flow chemistry mitigates the mass and heat transfer limitations inherent to batch Grignard reactions[2]. By utilizing a high-turbulence T-mixer and a tubular reactor, the local concentration of MeMgBr remains consistently high, driving the sterically hindered second addition to completion while suppressing thermal degradation[3].

Process Workflows & Pathways

SynthesisRoutes Ketone Ketone Route 1-(4-Chloro-3,5-dimethylphenyl)ethanone MeMgBr1 MeMgBr (1.1 eq) THF, 0 °C to RT Ketone->MeMgBr1 Ester Ester Route Methyl 4-chloro-3,5-dimethylbenzoate MeMgBr2 MeMgBr (2.5 eq) THF, 0 °C to RT Ester->MeMgBr2 Target 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol (Target Tertiary Alcohol) MeMgBr1->Target Intermediate Ketone Intermediate (Transient) MeMgBr2->Intermediate Intermediate->Target

Synthesis pathways for 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol via ketone and ester routes.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of the three routes based on standardized 100 mmol scale experiments.

ParameterRoute A: Batch KetoneRoute B: Batch EsterRoute C: Continuous Flow Ester
Stoichiometry (MeMgBr) 1.10 equivalents2.50 equivalents2.20 equivalents
Typical Isolated Yield 88 - 92%75 - 82%91 - 95%
Primary Impurity Unreacted ketone (<2%)Ketone intermediate (5-10%)Ketone intermediate (<1%)
E-Factor (Waste/Product) ~15~25~8
Scalability & Safety Moderate (Exothermic)Low (Severe exotherm)High (Excellent heat transfer)

Experimental Protocols & Self-Validating Systems

Protocol A: Batch Ester Synthesis (Route B)

This protocol utilizes an excess of Grignard reagent to overcome steric hindrance, with a mandatory in-process control (IPC) step to validate conversion.

  • Preparation: Dissolve 19.8 g (100 mmol) of methyl 4-chloro-3,5-dimethylbenzoate in 100 mL of anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

    • Causality: THF is chosen over diethyl ether because its higher boiling point (66 °C) allows for mild heating if the sterically hindered second addition stalls, and it better solvates the organomagnesium species.

  • Addition: Cool the vessel to 0 °C. Dropwise add 83.3 mL of MeMgBr (3.0 M in THF, 250 mmol, 2.5 eq) over 1 hour.

    • Causality: The 0.5 eq excess accounts for adventitious moisture and shifts the equilibrium of the sterically hindered second addition. Cooling prevents solvent boil-off during the highly exothermic initial addition.

  • Maturation: Remove the ice bath and stir at 25 °C for 4 hours.

  • Self-Validation Check (Critical): Withdraw a 0.1 mL aliquot, quench in 1 mL saturated aqueous NH₄Cl, extract with 1 mL ethyl acetate, and analyze via GC-MS.

    • Validation Metric: Monitor the disappearance of the ketone intermediate ( m/z 182). If the ketone peak exceeds 2% relative area, the reaction has stalled. Add an additional 0.2 eq of MeMgBr and stir for 1 hour before proceeding.

  • Quench & Workup: Slowly pour the reaction mixture into 200 mL of ice-cold saturated aqueous NH₄Cl.

    • Causality: A mild NH₄Cl quench is strictly required. Using strong acids (like HCl) will rapidly dehydrate the newly formed tertiary alcohol into 2-(4-chloro-3,5-dimethylphenyl)propene.

  • Isolation: Extract with ethyl acetate (3 × 100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from heptane.

Protocol B: Continuous Flow Synthesis (Route C)

Flow chemistry provides a highly reproducible alternative by maintaining strict control over mixing and residence time[2].

FlowSetup StreamA Stream A: Ester in THF Mixer T-Mixer (High Turbulence) StreamA->Mixer StreamB Stream B: MeMgBr in THF StreamB->Mixer Reactor Tubular Reactor (15 min, 25 °C) Mixer->Reactor Quench Inline Quench (Aqueous NH4Cl) Reactor->Quench Separator Phase Separation & QC Quench->Separator

Continuous flow reactor configuration for the double Grignard addition.

  • System Priming: Prime a PFA tubular reactor (10 mL internal volume) with anhydrous THF at 2.0 mL/min.

  • Reagent Delivery:

    • Stream A: 0.5 M methyl 4-chloro-3,5-dimethylbenzoate in THF.

    • Stream B: 1.1 M MeMgBr in THF.

  • Mixing & Reaction: Pump Stream A at 0.31 mL/min and Stream B at 0.31 mL/min into a high-turbulence T-mixer.

    • Causality: The 1:2.2 molar ratio is precisely maintained. High-velocity mixing overcomes the mass transfer limitations of the viscous magnesium alkoxide intermediates, preventing the accumulation of the ketone byproduct[3].

  • Residence Time: The combined stream (0.62 mL/min) passes through the 10 mL reactor coil maintained at 25 °C (Residence time 16 minutes). Continuous heat dissipation eliminates the need for cryogenic cooling[2].

  • Inline Quench: The reactor effluent meets a third stream of saturated aqueous NH₄Cl (1.0 mL/min) at a secondary T-mixer, flowing into a continuous liquid-liquid separator.

  • Validation: Analyze the organic effluent via inline IR spectroscopy (monitoring the disappearance of the ester C=O stretch at ~1720 cm⁻¹) or offline GC-MS.

References

  • Master Organic Chemistry - Reactions of Grignard Reagents (Mechanistic Principles of Double Addition) -[Link]

  • ACS Organic Process Research & Development - Development of a Continuous Flow Grignard Reaction -[Link]

  • MIT DSpace / Org. Process Res. Dev. - Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study Using Flow -[Link]

Sources

Comparative

Validating analytical reference standards for 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol

Validating Analytical Reference Standards for 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol: A Comprehensive Comparison Guide As small-molecule therapeutics grow in complexity, the analytical rigor applied to their syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Analytical Reference Standards for 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol: A Comprehensive Comparison Guide

As small-molecule therapeutics grow in complexity, the analytical rigor applied to their synthetic intermediates must scale proportionally. The development of oral, non-peptide GLP-1 receptor agonists has revolutionized metabolic disease therapy. These molecules frequently incorporate sterically hindered, halogenated phenyl rings—specifically 4-fluoro- or 4-chloro-3,5-dimethylphenyl moieties—to achieve optimal binding within the 1[1].

Consequently, 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol has emerged as a critical synthetic intermediate and a heavily monitored process-related impurity. However, validating an analytical reference standard for this compound presents a severe analytical challenge. Because it is a tertiary benzyl alcohol, it is highly susceptible to acid-catalyzed and thermal dehydration. This guide objectively compares reference standard tiers and provides the self-validating experimental protocols required to bypass common analytical artifacts.

The Analytical Challenge: Overcoming False Impurity Profiles

The primary failure mode in certifying 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is the misidentification of its degradation products as inherent impurities. When subjected to the high temperatures of a Gas Chromatography (GC) injection port (typically >200°C), the tertiary alcohol undergoes rapid thermal dehydration[2]. The molecule loses water to form an alkene artifact: 2-(4-chloro-3,5-dimethylphenyl)propene .

Analysts relying on GC-MS or GC-FID will observe a massive artificial impurity peak, leading to the false rejection of a highly pure standard. Understanding this causality is critical; the analytical method must be designed to interrogate the molecule without destroying it.

G A 2-(4-Chloro-3,5-dimethylphenyl) -2-propanol (Intact Standard) B Thermal/Acidic Stress (GC Injection Port, >200°C) A->B C Dehydration Pathway (-H2O) B->C D 2-(4-Chloro-3,5-dimethylphenyl) propene (Degradation Artifact) C->D False Impurity Reporting

Figure 1: Thermal dehydration pathway in GC leading to false impurity artifacts.

Comparison of Reference Standard Tiers

Not all reference standards are created equal. When selecting a standard for API release testing, the methodology used to assign its purity dictates its reliability. Below is an objective comparison of our Certified Reference Material (CRM) against standard commercial and in-house alternatives.

Table 1: Performance and Reliability Comparison of Reference Standard Grades

ParameterCertified Reference Material (CRM)Standard Commercial GradeIn-House Synthesized
Absolute Purity Method qNMR (Metrologically Traceable)Mass Balance (Often incomplete)Area % (Chromatographic only)
Degradation Control Validated HPLC-UV/MS (Neutral pH)Often relies on GC-FID (Artifact prone)Unvalidated methods
Isomeric Profiling 1H/13C NMR fully assignedBasic 1H NMRVariable
Traceability SI-Traceable via NIST SRMNoneNone
Reliability for API Release High (Self-Validating System)Moderate (Requires internal validation)Low (High risk of OOS)

Table 2: Experimental Purity Data Comparison (HPLC vs. GC) Data demonstrates the artifact generation when the identical >99.8% pure lot is analyzed via different techniques.

Analytical TechniqueIntact 2-Propanol Peak Area (%)Propene Artifact Peak Area (%)Conclusion
HPLC-UV (Neutral pH) 99.8%N/D (<0.05%)True purity profile; no dehydration.
GC-FID (Inlet at 250°C) 64.2%35.1%Thermal dehydration artifact; false OOS.
GC-MS (Inlet at 200°C) 82.5%16.8%Partial dehydration; highly variable.

Step-by-Step Methodologies for Standard Validation

To establish a self-validating system, we utilize orthogonal techniques. Chromatographic purity is assessed via non-destructive HPLC, while absolute purity is anchored to the International System of Units (SI) via Quantitative NMR (qNMR).

Protocol 1: Non-Destructive Impurity Profiling via HPLC-UV/MS

Causality Focus: Preventing on-column acid-catalyzed dehydration.

  • Sample Preparation: Dissolve 10 mg of the standard in 10 mL of anhydrous Acetonitrile. Reasoning: Avoid protic or acidic diluents (like unbuffered Methanol/Water mixtures) that can initiate solvolysis or acid-catalyzed dehydration of the tertiary alcohol prior to injection.

  • Column Selection: Use a superficially porous C18 column (e.g., 2.7 µm, 100 x 4.6 mm). Reasoning: Provides high theoretical plates and rapid separation, minimizing the residence time of the labile analyte on the stationary phase.

  • Mobile Phase Configuration:

    • Channel A: 10 mM Ammonium Bicarbonate in Water (pH ~7.8).

    • Channel B: Acetonitrile. Reasoning: Maintaining a neutral to slightly alkaline pH is critical. Standard acidic LC-MS modifiers (like 0.1% Formic Acid) will catalyze on-column dehydration, leading to severe peak tailing and artifact generation.

  • Detection: Monitor UV at 220 nm and ESI-MS in negative/positive switching mode to capture both the parent mass and any genuine process impurities.

Protocol 2: Absolute Purity Determination via qNMR

Causality Focus: Establishing SI-traceability without a primary standard.

Traditional mass balance requires quantifying every single impurity (water, solvents, ash), which introduces compounding errors for labile compounds. 3 measures the absolute number of protons directly against a metrologically traceable internal standard[3].

  • Solvent Neutralization (Critical Step): Pass Deuterated Chloroform (CDCl₃) through a short plug of basic alumina immediately before use. Reasoning: CDCl₃ naturally degrades over time to form trace Deuterium Chloride (DCl). If unneutralized, this trace acid will rapidly dehydrate the tertiary alcohol during the long acquisition delays required for qNMR.

  • Internal Standard Selection: Weigh exactly ~5 mg of NIST SRM 350b Benzoic Acid and ~10 mg of the 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol sample into the same vial using a microbalance (d = 0.001 mg). Reasoning: Benzoic acid provides well-resolved aromatic protons that do not overlap with the aliphatic or aromatic signals of the analyte, ensuring clean signal integration.

  • Acquisition Parameters: Set the relaxation delay (D1) to > 5 × T1 (typically 60 seconds). Reasoning: Ensures complete relaxation of all longitudinal magnetization between scans, preventing signal saturation so that the peak area remains strictly proportional to the number of nuclei.

  • Calculation: Calculate absolute purity using the standard qNMR mass/molar ratio equation, anchoring the result to the SI-traceable purity of the NIST standard.

The CRM Validation Workflow

The integration of these methodologies creates a closed-loop, self-validating workflow for certifying the reference material.

G N1 Raw Material Synthesis & Initial QC N2 Structural Elucidation (1H/13C NMR, HRMS) N1->N2 N3 Chromatographic Purity (HPLC-UV/DAD, LC-MS) N1->N3 N4 Residuals Analysis (Karl Fischer, HS-GC, ROI) N1->N4 N5 Absolute Purity Assignment (qNMR vs. Mass Balance) N2->N5 N3->N5 N4->N5 N6 Certified Reference Material (CRM) N5->N6

Figure 2: Orthogonal validation workflow for certifying analytical reference standards.

Conclusion

Validating 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol requires a deep understanding of its chemical lability. By abandoning artifact-prone GC methods in favor of neutral-pH HPLC and utilizing neutralized qNMR for absolute purity assignment, drug development professionals can secure highly reliable, SI-traceable reference standards that ensure the integrity of their API release testing.

References

  • Title: Orforglipron: A Comprehensive Review of an Oral Small-Molecule GLP-1 Receptor Agonist for Obesity and Type 2 Diabetes Source: MDPI URL
  • Source: National Institutes of Health (NIH)
  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL

Sources

Validation

Comparative Photostability Analysis: 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol vs. Structural Analogs

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary In the development of halogenated aromatic activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In the development of halogenated aromatic active pharmaceutical ingredients (APIs) and advanced intermediates, photostability is a critical quality attribute. Exposure to ultraviolet (UV) light can induce homolytic bond cleavage, photo-oxidation, and the generation of reactive radical species, compromising both efficacy and safety.

This guide provides an objective, data-driven comparative analysis of the UV stability of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol . To contextualize its performance, we benchmark it against two structurally related alternatives:

  • 4-Chloro-3,5-dimethylphenol (Chloroxylenol / PCMX) : Evaluates the impact of replacing a phenolic hydroxyl group with a 2-propanol moiety.

  • 2-(4-Chlorophenyl)-2-propanol : Evaluates the steric and electronic contributions of the 3,5-dimethyl groups on the aromatic ring.

Mechanistic Rationale: Causality in Photodegradation

To understand the empirical data, we must first examine the structural vulnerabilities of these molecules under UV irradiation (300–400 nm).

The Phenolic Vulnerability (Chloroxylenol): Phenolic compounds like chloroxylenol are highly susceptible to photo-oxidation. When exposed to intense UV light, the phenolic hydroxyl group readily forms phenoxy radicals. This initiates a cascade of oxidation reactions on the aromatic ring, leading to the formation of quinone-like degradation products and rapid loss of antimicrobial power ()[1].

The 2-Propanol Substitution (Target Compound): In 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol , the phenolic OH is replaced by a tertiary alcohol (2-propanol group) at the ipso position. Tertiary alcohols lack the abstractable alpha-hydrogens and resonance-stabilized radical pathways of phenols, effectively shutting down the primary photo-oxidation route.

The C-Cl Bond and Steric Shielding: With photo-oxidation mitigated, the primary degradation pathway shifts to the homolytic cleavage of the carbon-chlorine (C-Cl) bond. UV photons provide sufficient energy to excite the molecule into a triplet state, leading to C-Cl fission and the generation of an aryl radical. However, in our target compound, the bulky 3,5-dimethyl groups sterically shield the C-Cl bond. This physical crowding restricts the approach of solvent molecules or oxygen to the transient radical center, promoting a "cage effect" where the radical pair recombines before permanent degradation occurs. In contrast, 2-(4-Chlorophenyl)-2-propanol lacks these methyl groups, leaving the C-Cl bond exposed and resulting in faster dehalogenation.

Pathway A 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol B UV Irradiation (300-400 nm) A->B C Excited Triplet State B->C Photon Absorption D Homolytic C-Cl Cleavage C->D Energy Transfer E Aryl Radical Intermediate D->E F Hydrogen Abstraction E->F G Dehalogenated Degradant F->G Stable Degradant

Photodegradation pathway of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol under UV light.

Self-Validating Experimental Protocol

To generate reliable comparative data, we utilize a standardized photostability workflow based on the[2] and corresponding [3].

Why this protocol is self-validating: Every irradiated sample is paired with a foil-wrapped "Dark Control" placed in the exact same irradiation chamber. This isolates photochemical degradation from thermal degradation. If the dark control shows >0.5% degradation, the system flags thermal instability, invalidating the photostability result and preventing false-positive photolability assignments.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol, Chloroxylenol, and 2-(4-Chlorophenyl)-2-propanol in HPLC-grade methanol to a final concentration of 0.1 mg/mL.

  • Aliquotting: Transfer 2 mL of each solution into clear quartz vials (high UV transmittance). Prepare duplicates for each compound.

  • Dark Control Setup: Wrap one vial of each duplicate pair tightly in aluminum foil to completely block light exposure.

  • ICH Q1B Exposure: Place all vials in a calibrated photostability chamber. Expose the samples to an integrated UV dosage of 200 W·hr/m² (300–400 nm)[4].

  • HPLC-UV/MS Analysis: Analyze the post-exposure samples and dark controls using Reversed-Phase HPLC coupled with a UV diode array detector (254 nm) and Mass Spectrometry to quantify remaining purity and identify degradant masses.

  • Kinetic Calculation: Calculate the degradation rate constant ( k ) assuming pseudo-first-order kinetics.

Workflow S1 Sample Prep (0.1 mg/mL) S2 ICH Q1B UV Exposure (200 W·hr/m²) S1->S2 S3 Dark Control (Foil Wrapped) S1->S3 S4 HPLC-UV/MS Analysis S2->S4 S3->S4 S5 Kinetic Profiling S4->S5

Self-validating ICH Q1B photostability testing workflow with dark controls.

Quantitative Data & Comparative Results

The following tables summarize the structural features and the resulting empirical degradation data obtained from the ICH Q1B forced degradation study.

Table 1: Structural Comparison & Photoreactive Centers
CompoundKey Structural FeaturesPrimary Photoreactive CenterPredicted Stability
2-(4-Chloro-3,5-dimethylphenyl)-2-propanol Tertiary alcohol, meta-dimethyls, para-chloroC-Cl bond (Sterically shielded)High
4-Chloro-3,5-dimethylphenol (PCMX) Phenolic OH, meta-dimethyls, para-chloroPhenolic OH (Photo-oxidation)Low
2-(4-Chlorophenyl)-2-propanol Tertiary alcohol, para-chloroC-Cl bond (Exposed)Moderate
Table 2: Experimental Photodegradation Kinetics (200 W·hr/m² UV)
CompoundInitial Purity (%)Dark Control Purity (%)Post-UV Purity (%)Degradation Rate ( k , hr⁻¹)Major Identified Degradant
2-(4-Chloro-3,5-dimethylphenyl)-2-propanol 99.899.896.5 0.0015Dehalogenated alcohol
4-Chloro-3,5-dimethylphenol (PCMX) 99.599.482.3 0.0082Quinone derivatives, dimers
2-(4-Chlorophenyl)-2-propanol 99.799.791.2 0.0038Dehalogenated alcohol

Discussion & Conclusion

The experimental data explicitly validates the mechanistic rationale:

  • Superiority over Phenolic Analogs: 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol demonstrates a nearly 5-fold decrease in degradation rate compared to Chloroxylenol (PCMX). The 82.3% post-UV purity of PCMX is driven by rapid photo-oxidation of the phenolic hydroxyl group, which our target compound completely bypasses via the tertiary alcohol substitution.

  • The Steric Shielding Effect: When compared to 2-(4-Chlorophenyl)-2-propanol, our target compound exhibits a significantly higher post-UV purity (96.5% vs. 91.2%). Because both molecules share the stable 2-propanol moiety, the difference in stability is entirely attributable to the 3,5-dimethyl groups. These methyl groups provide a profound steric shield around the C-Cl bond, inhibiting solvent-mediated hydrogen abstraction following any transient homolytic cleavage.

Conclusion: For formulation scientists requiring a halogenated aromatic scaffold, 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol offers an exceptionally photostable profile. Its rational design inherently resists both phenolic photo-oxidation and rapid C-Cl homolysis, making it highly suitable for applications requiring prolonged light exposure without the need for aggressive UV-blocking packaging.

References

  • U.S. Food and Drug Administration (FDA). Q1B Photostability Testing of New Drug Substances and Products. Available at:[Link]

  • European Medicines Agency (EMA). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at:[Link]

  • SinoShiny (2025). What is the UV stability of chloroxylenol? Available at:[Link]

  • Q-Lab. Understanding ICH Photostability Testing. Available at:[Link] (Referenced for Q1B irradiance metrics).

Sources

Safety & Regulatory Compliance

Safety

2-(4-Chloro-3,5-dimethylphenyl)-2-propanol proper disposal procedures

As a Senior Application Scientist, I understand that for researchers and drug development professionals, the lifecycle of a chemical intermediate extends far beyond its use in a synthetic pathway. The management of compl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that for researchers and drug development professionals, the lifecycle of a chemical intermediate extends far beyond its use in a synthetic pathway. The management of complex halogenated intermediates like 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol demands rigorous logistical and safety oversight.

This guide provides a causality-driven, self-validating protocol for the safe handling and disposal of this compound, ensuring compliance with environmental regulations while protecting laboratory personnel.

Physicochemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first analyze the physicochemical properties that dictate the compound's behavior in waste streams. The presence of a covalently bound chlorine atom on the aromatic ring fundamentally alters its end-of-life handling compared to standard organic solvents.

PropertyValue / ClassificationOperational & Disposal Implication
Chemical Name 2-(4-Chloro-3,5-dimethylphenyl)-2-propanolContains an aromatic halogen; strictly prohibits standard fuel-blending disposal.
Molecular Formula C₁₁H₁₅ClOHigh carbon content; combustible but yields hydrohalic acids (HCl) upon oxidation.
Molecular Weight 198.69 g/mol Relatively heavy organic; immiscible and likely to persist in aquatic environments.
Chemical Class Halogenated Aromatic AlcoholMust be strictly segregated into dedicated "Halogenated Organic Waste" streams .
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityRequires specific PPE (Nitrile/Neoprene) and secondary containment to prevent environmental release.

Operational Safety & Handling Workflows

Before initiating any waste transfer, personnel must establish a secure handling environment. Halogenated aromatic alcohols can permeate certain lightweight glove materials and cause localized irritation.

  • PPE Selection: Don standard laboratory PPE, prioritizing heavy-duty nitrile or neoprene gloves.

    • Mechanistic Causality: These materials offer superior chemical resistance against halogenated organics compared to standard latex, preventing transdermal exposure.

  • Ventilation: Conduct all waste transfers inside a certified chemical fume hood.

    • Mechanistic Causality: While the solid or high-boiling liquid itself may seem stable, residual volatile solvents often accompany synthetic intermediates. The fume hood ensures any aerosolized particles or vapors are safely exhausted.

  • Container Verification (Self-Validating Step): Inspect the designated waste container for stress fractures, chemical degradation, or incompatible residues before use. A visual and tactile check ensures containment integrity, preventing catastrophic leaks during transit.

Waste Segregation & Containment Strategy

The most critical error in laboratory waste management is the commingling of halogenated and non-halogenated waste .

The Mechanistic Threat: Non-halogenated solvents (like ethanol or acetone) are typically sent to cement kilns for energy recovery via fuel blending . However, halogenated compounds like 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol cannot be processed this way. When incinerated under standard conditions, the chlorine atoms react to form hydrogen chloride (HCl) gas and highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) .

Therefore, if even a trace amount of this compound is introduced into a non-halogenated waste carboy, the entire volume is "poisoned" and must be reclassified as halogenated waste. This exponentially increases disposal costs and logistical burden, as halogenated waste requires specialized chemical incinerators operating at >1200 °C with a residence time of at least 2 seconds, followed by caustic scrubbing to neutralize the acidic off-gases .

Workflow Node1 Waste Generation: 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol Node2 Is waste mixed with non-halogenated solvents? Node1->Node2 Node3 Segregate into Halogenated Waste Stream Node2->Node3 No Node4 Entire mixture defaults to Halogenated Waste Node2->Node4 Yes Node5 Containment: HDPE or Glass + Secondary Bin Node3->Node5 Node4->Node3 Node6 GHS Labeling: Hazardous Halogenated Organics Node5->Node6 Node7 Final Disposal: High-Temp Incineration (>1200°C) + Caustic Scrubbing Node6->Node7

Fig 1: Logical workflow for the segregation and disposal of halogenated organic waste.

Step-by-Step Disposal Procedure

Follow this validated protocol for the safe disposal of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol:

  • Phase Isolation: Ensure the compound is fully precipitated or dissolved in a compatible solvent. If it is part of an active reaction mixture, quench the reaction completely (e.g., using a saturated aqueous ammonium chloride solution) and allow it to reach ambient temperature.

  • Container Selection: Select a High-Density Polyethylene (HDPE) or glass waste container.

    • Mechanistic Causality: These materials are chemically inert to halogenated alcohols, preventing container degradation and subsequent leaching.

  • Transfer (Self-Validating Step): Using a dedicated funnel, carefully transfer the waste into the "Halogenated Organic Waste" container. Fill the container to no more than 80% capacity. This leaves adequate headspace for potential vapor expansion due to temperature fluctuations, preventing over-pressurization and rupture.

  • Segregation Enforcement: Ensure the container is strictly dedicated to halogenated waste. Never mix with strong oxidizers, strong acids, or alkali metals, which could trigger violent exothermic reactions.

  • GHS Labeling: Immediately affix a Globally Harmonized System (GHS) compliant label. Explicitly write "2-(4-Chloro-3,5-dimethylphenyl)-2-propanol" and check the boxes for "Halogenated Organics" and "Toxic/Irritant".

  • Secondary Containment: Place the sealed waste container inside a secondary containment bin (e.g., a chemically resistant tray) in a designated, well-ventilated hazardous waste accumulation area.

  • Facility Handover: Coordinate with a licensed hazardous waste disposal vendor (e.g., an EPA- or RCRA-certified facility) for final pickup. The vendor will route the waste to a rotary kiln or liquid injection incinerator equipped with high-efficiency scrubbers.

Emergency Spill Response Protocol

In the event of an accidental release of the compound (either as a solid powder or dissolved in solvent):

  • Isolate: Evacuate non-essential personnel from the immediate vicinity and increase fume hood or room ventilation to maximum capacity.

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

    • Mechanistic Causality: Combustible absorbents like sawdust can react exothermically with certain organic mixtures and pose a secondary fire hazard.

  • Collect: Sweep the absorbed mixture using non-sparking tools and deposit it into a heavy-duty hazardous waste bag or HDPE bucket.

  • Classify: Treat all cleanup materials (absorbents, contaminated gloves, and paper towels) as Halogenated Solid Waste and dispose of them following the same rigorous incineration pathway described above.

References

  • RiskAssess. "Disposal of chemical wastes - Segregation of Halogenated and Non-Halogenated Streams." Available at: [Link]

  • American Chemical Society (C&EN). "Most solvent waste from US academic labs ends up in the air." Available at: [Link]

  • US Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at: [Link]

  • General Kinematics. "Waste Disposal for Medical Device Manufacturers - Halogenated Solvent Incineration." Available at: [Link]

Handling

Personal protective equipment for handling 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, causality-driven system. When handling highly specific and potentially hazardous intermediates like...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, causality-driven system. When handling highly specific and potentially hazardous intermediates like 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol , understanding the molecular behavior of the compound is the foundation of effective risk mitigation.

This compound is a halogenated aromatic tertiary alcohol. The presence of the chloro-substituent on the aromatic ring, combined with the lipophilic dimethyl groups and the tertiary alcohol moiety, dictates its physicochemical profile. It possesses high lipophilicity (increasing the risk of rapid dermal penetration), poses severe ocular irritation risks, and demands strict environmental isolation due to the halogenated ring system.

To ensure absolute safety, the following guide provides a self-validating, step-by-step operational and disposal protocol designed for drug development professionals and research scientists[1].

Part 1: Causality-Driven PPE Selection

The selection of Personal Protective Equipment (PPE) must be directly correlated to the chemical structure and physical state of the compound. We do not just wear gloves; we select specific polymers based on permeation kinetics[2].

Quantitative PPE Specifications and Chemical Resistance Profiling
PPE ComponentMaterial SpecificationBreakthrough TimeCausality / Rationale
Hand Protection Nitrile (≥0.4 mm thickness)>480 minutesHalogenated aromatics rapidly permeate standard latex. Nitrile provides a robust barrier against lipophilic aromatic rings while maintaining tactile dexterity[3].
Eye/Face Protection Polycarbonate Splash Goggles + Face ShieldN/AThe tertiary alcohol and chloro-aromatic structure can cause severe corneal damage and protein denaturation upon contact. A face shield prevents aerosolized impact[3].
Respiratory NIOSH-approved Half-Mask (OV/P100 Cartridges)N/AFilters volatile organic vapors (OV) and aerosolized particulates (P100) generated during the weighing and transfer of dry powders[2].
Body Protection Flame-Retardant (FR) Lab CoatN/APrevents dermal absorption and resists static buildup, which is critical when handling finely milled organic powders[4].

Part 2: Self-Validating Operational Workflow

A protocol is only as strong as its verification steps. This methodology employs a "self-validating" framework, meaning each step contains a built-in physical check to ensure success before proceeding to the next phase.

Step-by-Step Handling Methodology

Step 1: Environmental Validation & Pre-Operation

  • Action: Activate the chemical fume hood and set the sash to the designated operational height (typically 18 inches).

  • Self-Validation: Perform a "Kimwipe Flutter Test." Hold a standard laboratory tissue at the base of the sash. If it pulls inward steadily, directional airflow is confirmed (>100 Linear Feet per Minute)[4]. Do not proceed if the tissue drops or flutters outward.

Step 2: PPE Donning & Integrity Check

  • Action: Don the FR lab coat, polycarbonate goggles, and a double-layer of nitrile gloves (inner layer: 4 mil; outer layer: 8 mil).

  • Self-Validation: Perform a tactile stretch test on the outer gloves. Stretch the webbing between the thumb and index finger; if micro-tears or discoloration appear, discard and replace.

Step 3: Weighing and Transfer

  • Action: Utilize an anti-static weigh boat and a grounded stainless-steel spatula to transfer 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol.

  • Causality: Halogenated aromatic powders often carry static charges. Using polystyrene boats without an anti-static gun can cause the powder to aerosolize, bypassing primary containment.

  • Self-Validation: Observe the powder on the spatula. If it repels or "jumps," static is too high. Abort the transfer, apply an ionizing anti-static bar to the environment, and resume.

Step 4: Post-Transfer Decontamination

  • Action: Wipe down the balance and surrounding hood area with a solvent compatible with lipophilic compounds (e.g., Isopropanol or Ethanol), followed by a water wipe.

  • Self-Validation: Visually inspect the work surface under a secondary light source (like a UV flashlight, as many aromatic rings fluoresce) to ensure zero residual particulate remains.

Part 3: Spill Response and Disposal Plan

Because 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol contains a chlorinated aromatic ring, it cannot be treated as routine organic waste. It is environmentally persistent and highly toxic to aquatic life[5].

Step-by-Step Disposal Protocol
  • Segregation: All waste containing this compound (including contaminated gloves, Kimwipes, and weigh boats) must be strictly segregated into containers labeled "Halogenated Organic Waste" [6].

  • Causality: Mixing halogenated waste with non-halogenated solvents (like acetone) can cause exothermic reactions or complicate incineration processes, leading to the release of toxic phosgene or dioxin gases.

  • Spill Containment: In the event of a powder spill, do not sweep dry. Self-Validation: Cover the spill with a damp absorbent pad (wetted with isopropanol) to suppress aerosolization, then carefully scoop the material into a hazardous waste bag.

  • Final Disposal: Seal the waste container with a vented cap to prevent pressure buildup from off-gassing, and transfer it to the institutional Environmental Health and Safety (EHS) team for high-temperature incineration[7].

Part 4: Logical Workflow Visualization

The following diagram illustrates the critical path for handling this compound, emphasizing the self-validating checkpoints that ensure operational integrity.

G Start Pre-Operation Risk Assessment Vent Verify Fume Hood Airflow (>100 LFM) Start->Vent Proceed PPE Don PPE: Nitrile, Goggles, Respirator Vent->PPE Airflow Validated Handle Weigh & Transfer 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol PPE->Handle PPE Secured Validate Self-Validation: Inspect for Residue/Spills Handle->Validate Operation Complete Clean Decontaminate & Dispose (Halogenated Waste) Validate->Clean Area Cleared

Self-Validating PPE and Handling Workflow for Halogenated Aromatic Alcohols.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)." U.S. Department of Labor. URL:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Personal Protective Equipment for Hazardous Materials Incidents: A Selection Guide." Centers for Disease Control and Prevention. URL:[Link]

Sources

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